molecular formula C10H14BrNO B028330 2-(4-Bromophenoxy)-N,N-dimethylethylamine CAS No. 2474-07-9

2-(4-Bromophenoxy)-N,N-dimethylethylamine

Cat. No.: B028330
CAS No.: 2474-07-9
M. Wt: 244.13 g/mol
InChI Key: MOVOYJFCKMYLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-N,N-dimethylethylamine, also known as this compound, is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVOYJFCKMYLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276895
Record name 2-(4-Bromophenoxy)-N,N-dimethylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2474-07-9
Record name 2-(4-Bromophenoxy)-N,N-dimethylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenoxy)-N,N-dimethylethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenoxy)-N,N-dimethylethylamine (CAS number 2474-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen.[1] This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and discusses its spectral characteristics. Furthermore, its crucial role in the synthetic pathway of Tamoxifen is illustrated. While this compound is primarily recognized as a synthetic precursor, this guide offers a foundational understanding for researchers and professionals in organic synthesis and drug development.

Physicochemical Properties

This compound is a tertiary amine and a brominated aromatic ether.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 2474-07-9[1][3]
Molecular Formula C₁₀H₁₄BrNO[1][3]
Molecular Weight 244.13 g/mol [1][3]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 150-152 °C at 15 TorrChemicalBook
Solubility Soluble in chloroform and dichloromethane.[1]
SMILES CN(C)CCOc1ccc(Br)cc1[2]
InChI InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3[2]

Synthesis of this compound

The most common and logical synthetic route to this compound is the Williamson ether synthesis.[4][5][6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-bromophenol (sodium 4-bromophenoxide) is reacted with 2-(dimethylamino)ethyl chloride.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Bromophenol

  • Sodium hydride (NaH) or Sodium hydroxide (NaOH)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[6]

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol in anhydrous DMF. Cool the solution in an ice bath. To the stirred solution, add sodium hydride portion-wise. Alternatively, a strong aqueous base like sodium hydroxide can be used. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (if using NaH), indicating the complete formation of the sodium 4-bromophenoxide.

  • Nucleophilic Substitution: To the solution of sodium 4-bromophenoxide, add a solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt with a base like sodium bicarbonate and extracting with an organic solvent, or used directly with an excess of the base in the reaction).

  • Reaction Monitoring: Heat the reaction mixture to 50-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

Spectroscopy Expected Features
¹H NMR - Aromatic protons (AA'BB' system) in the region of δ 6.8-7.5 ppm. - A triplet corresponding to the -OCH₂- protons around δ 4.0-4.2 ppm. - A triplet corresponding to the -NCH₂- protons around δ 2.7-2.9 ppm. - A singlet for the -N(CH₃)₂ protons around δ 2.2-2.4 ppm.
¹³C NMR - Aromatic carbons in the range of δ 115-160 ppm, with the carbon attached to bromine showing a characteristic shift. - Aliphatic carbons for -OCH₂, -NCH₂, and -N(CH₃)₂ in the range of δ 45-70 ppm.
IR Spectroscopy - C-O-C stretching vibrations for the ether linkage around 1250-1000 cm⁻¹. - C-Br stretching vibration in the fingerprint region. - C-H stretching vibrations for aromatic and aliphatic groups.
Mass Spectrometry - A molecular ion peak [M]⁺ and a [M+2]⁺ peak of approximately equal intensity, which is characteristic of a monobrominated compound. Predicted m/z for [M+H]⁺ is 244.03316.[8]

Role in Tamoxifen Synthesis

This compound serves as a crucial building block in several synthetic routes to Tamoxifen.[9][10][11] In these pathways, the aryloxy-amine moiety of the final Tamoxifen molecule is introduced using this intermediate.

Synthetic Workflow

A common strategy involves a Grignard reaction or other organometallic coupling where this compound is a key reactant. The following diagram illustrates a generalized synthetic logic.

Tamoxifen_Synthesis A 4-Bromophenol C This compound (CAS 2474-07-9) A->C Williamson Ether Synthesis B 2-(Dimethylamino)ethyl chloride B->C D Organometallic Reagent (e.g., Grignard from C) C->D Metal-Halogen Exchange F Tamoxifen Precursor D->F Nucleophilic Addition E 1,2-Diphenyl-1-butanone E->F G Tamoxifen F->G Dehydration & Isomerization

Caption: Synthetic pathway to Tamoxifen.

This diagram illustrates the synthesis of the target compound via Williamson ether synthesis and its subsequent conversion to an organometallic reagent which then reacts with a ketone to form a precursor that is converted to Tamoxifen.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is reported to cause severe skin burns and eye damage.[12] Always consult the Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of Tamoxifen. This guide has provided a detailed overview of its chemical and physical properties, a plausible and detailed synthetic protocol, and an outline of its role in the construction of a clinically important drug. While direct biological data on this intermediate is scarce, a thorough understanding of its chemistry is essential for researchers and professionals involved in the synthesis of Tamoxifen and related pharmaceutical agents.

References

Physicochemical properties of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Tamoxifen.[1][2][3] This document consolidates available data on its chemical identity and physical characteristics, presents generalized experimental protocols for property determination, and visualizes its role in synthesis and characterization workflows. The information is intended to be a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a bromophenyl group linked via an ether bond to a dimethylethylamine moiety.[4] Its appearance can vary from a colorless to pale yellow liquid or a yellow oil, depending on purity.[2][4] The presence of the bromine atom and the dimethylamino group makes it a versatile intermediate in organic synthesis.[4]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name 2-(4-bromophenoxy)-N,N-dimethylethanamine[5]
CAS Number 2474-07-9[1][6]
Molecular Formula C₁₀H₁₄BrNO[1][7]
Molecular Weight 244.13 g/mol [1][6][7]
InChI Key MOVOYJFCKMYLHQ-UHFFFAOYSA-N[6]
SMILES CN(C)CCOc1ccc(cc1)Br[4][5]
Synonyms 1-Bromo-4-[2-(dimethylamino)ethoxy]benzene, 4-Bromophenyl 2-(Dimethylamino)ethyl Ether, 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether[2][4][7]
Physicochemical Properties

This table outlines the core physicochemical properties of the compound. It should be noted that some of these values are predicted through computational models.

PropertyValueSource(s)
Appearance Yellow Oil / Colorless to pale yellow liquid or solid[2][4]
Boiling Point 150-152 °C (at 15 Torr)[7]
Density (Predicted) 1.309 ± 0.06 g/cm³[7]
pKa (Predicted) 8.59 ± 0.28[7]
XlogP (Predicted) 2.6[5]
Solubility Soluble in chloroform and dichloromethane[1][2][7]
Storage Store in a dark, dry, and sealed container at room temperature[7]

Experimental Protocols

While specific experimental determinations for this exact compound are not extensively published in public literature, the following are detailed, generalized protocols for ascertaining the key physicochemical properties listed above.

Determination of Boiling Point

The boiling point is determined at a reduced pressure (15 Torr) due to the compound's likely high boiling point at atmospheric pressure, which could lead to decomposition.

  • Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled and sealed.

    • The system is evacuated to the desired pressure (15 Torr), monitored by the manometer.

    • The flask is gently heated using an oil bath.

    • The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for handling, reaction setup, and purification.

  • Apparatus: Small test tubes, vortex mixer, and a set of analytical-grade solvents (e.g., chloroform, dichloromethane, water, ethanol).

  • Procedure:

    • Approximately 10-20 mg of the compound is placed into a test tube.

    • A small volume (e.g., 1 mL) of the selected solvent is added.

    • The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.

    • The mixture is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is classified as soluble. If it remains undissolved or forms a suspension, it is classified as insoluble or sparingly soluble. The process is repeated for each solvent.

Determination of pKa

The pKa, a measure of a molecule's acidity or basicity, is critical for understanding its behavior in different pH environments, which is vital for drug development.

  • Apparatus: pH meter, automatic titrator, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Procedure:

    • A precise amount of this compound is dissolved in a suitable solvent system (often a water-cosolvent mixture like water-ethanol).

    • The solution is placed in a beaker with a magnetic stir bar.

    • The pH electrode is calibrated and immersed in the solution.

    • The solution is titrated with the standardized strong acid (since the compound is a base). The pH is recorded after each incremental addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Visualizations

The following diagrams illustrate the compound's role in synthesis and a typical workflow for its characterization.

G cluster_reactants Starting Materials cluster_intermediate Intermediate of Interest cluster_product Final Product p_bromophenol 4-Bromophenol intermediate This compound p_bromophenol->intermediate Williamson Ether Synthesis chloroamine 2-(Dimethylamino)ethyl chloride chloroamine->intermediate tamoxifen Tamoxifen intermediate->tamoxifen Further Synthetic Steps (e.g., Grignard reaction, dehydration) G synthesis Synthesis & Purification prelim Preliminary Checks (TLC, Physical Appearance) synthesis->prelim mp_bp Melting/Boiling Point Determination prelim->mp_bp solubility Solubility Screening prelim->solubility structural Structural Confirmation prelim->structural final Data Compilation & Report mp_bp->final solubility->final nmr ¹H & ¹³C NMR structural->nmr ms Mass Spectrometry (MS) structural->ms ftir FTIR Spectroscopy structural->ftir nmr->final ms->final ftir->final

References

Technical Guide: Structure Elucidation of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenoxy)-N,N-dimethylethylamine is a tertiary amine and an ether, recognized primarily as a key intermediate in the synthesis of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of breast cancer.[1][2][3] Its chemical structure comprises a 4-bromophenoxy group linked to a dimethylethylamine moiety. The accurate elucidation of its structure is paramount for ensuring the purity and identity of synthetic intermediates in pharmaceutical manufacturing. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural confirmation of this compound.

Chemical Identity

PropertyValueSource
Chemical Name This compound[3][4]
Synonyms 1-Bromo-4-[2-(dimethylamino)ethoxy]benzene, 4-Bromophenyl 2-(Dimethylamino)ethyl Ether, N,N-Dimethyl-2-(p-bromophenoxy)ethylamine[1][4]
CAS Number 2474-07-9[4]
Molecular Formula C₁₀H₁₄BrNO[3]
Molecular Weight 244.13 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[4]

Synthesis Protocol: Williamson Ether Synthesis

The most common and industrially applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromophenol reacts with 2-dimethylaminoethyl chloride.

Reaction Scheme:

(4-Bromophenol) + NaOH → (Sodium 4-bromophenoxide) + H₂O (Sodium 4-bromophenoxide) + (CH₃)₂NCH₂CH₂Cl → this compound + NaCl

Experimental Protocol (General Procedure):

  • Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in a suitable anhydrous solvent (e.g., ethanol, THF, or DMF).

  • Add sodium hydroxide (or a stronger base like sodium hydride) portion-wise to the solution at room temperature to form the sodium 4-bromophenoxide salt. The reaction is typically stirred for 30-60 minutes.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-dimethylaminoethyl chloride (or its hydrochloride salt, in which case an additional equivalent of base is required).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis Workflow reagents 4-Bromophenol + 2-Dimethylaminoethyl chloride reaction Williamson Ether Synthesis (Reflux) reagents->reaction base Base (e.g., NaOH) base->reaction solvent Anhydrous Solvent solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Synthesis Workflow Diagram

Spectroscopic Data for Structure Elucidation

Due to the limited availability of experimentally published spectra for this specific compound, the following data is predicted based on its known structure and spectral data of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the dimethylethylamine chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.40Doublet2HAr-H (ortho to Bromine)
~ 6.85Doublet2HAr-H (ortho to Oxygen)
~ 4.10Triplet2H-O-CH₂-
~ 2.75Triplet2H-CH₂-N-
~ 2.30Singlet6H-N(CH₃)₂
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 158.0Ar-C-O
~ 132.5Ar-C (ortho to Bromine)
~ 116.5Ar-C (ortho to Oxygen)
~ 115.0Ar-C-Br
~ 66.0-O-CH₂-
~ 58.0-CH₂-N-
~ 46.0-N(CH₃)₂
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2950-2800StrongAliphatic C-H stretch
1590, 1490StrongAromatic C=C stretch
1240StrongAryl-O-C stretch (asymmetric)
1170MediumC-N stretch
1030StrongAryl-O-C stretch (symmetric)
820Strongp-disubstituted benzene C-H bend (out-of-plane)
600-500MediumC-Br stretch
Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation. The predicted m/z values for various adducts in electrospray ionization (ESI-MS) are listed below.[5]

AdductPredicted m/z
[M+H]⁺244.0332
[M+Na]⁺266.0151
[M-H]⁻242.0186

Predicted Fragmentation Pattern (EI-MS):

The primary fragmentation would involve cleavage of the C-O and C-N bonds. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of a stable iminium ion.

  • α-cleavage: Loss of a methyl radical from the molecular ion to give a fragment at m/z [M-15]⁺.

  • Cleavage of the ethyl chain: Cleavage of the C-C bond in the ethyl chain can lead to fragments corresponding to the dimethylaminoethyl group and the bromophenoxy group.

  • McLafferty Rearrangement: While less likely, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the oxygen atom with subsequent cleavage.

Logical Workflow for Structure Elucidation

The confirmation of the structure of this compound follows a logical progression of analytical techniques.

G cluster_elucidation Structure Elucidation Logic synthesis Synthesis ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms ftir FTIR Spectroscopy (Functional Groups) synthesis->ftir nmr NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) synthesis->nmr structure Proposed Structure: This compound ms->structure ftir->structure nmr->structure confirmation Structural Confirmation structure->confirmation

Structure Elucidation Workflow

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, a key intermediate in the synthesis of pharmaceuticals such as Tamoxifen. Due to the absence of publicly available experimental spectra, this guide is based on predicted NMR data. It includes a comprehensive breakdown of anticipated chemical shifts, multiplicities, and coupling constants. Furthermore, detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra are provided, along with logical workflows for spectral analysis, to assist researchers in the characterization of this compound.

Introduction

This compound is a crucial building block in synthetic organic chemistry, most notably as a precursor in the industrial synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen. Accurate structural elucidation and purity assessment of this intermediate are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular structure in solution. This guide presents a thorough analysis of the expected ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are generated based on established principles of NMR spectroscopy, including substituent effects and empirical data from similar chemical structures. The spectra are predicted for a standard solution in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted IntegrationPredicted Coupling Constant (J) [Hz]
H-a (N(CH₃)₂)2.35Singlet (s)6HN/A
H-b (-CH₂-N)2.75Triplet (t)2H~6.0
H-c (-O-CH₂-)4.05Triplet (t)2H~6.0
H-d (Ar-H ortho to O)6.85Doublet (d)2H~9.0
H-e (Ar-H ortho to Br)7.40Doublet (d)2H~9.0
Predicted ¹³C NMR Data
Signal AssignmentPredicted Chemical Shift (δ) [ppm]
C-1 (N(CH₃)₂)45.5
C-2 (-CH₂-N)58.0
C-3 (-O-CH₂-)66.0
C-4 (Ar-C ortho to O)116.0
C-5 (Ar-C ortho to Br)132.5
C-6 (Ar-C-Br)113.0
C-7 (Ar-C-O)158.0

Structural and NMR Correlation

The structure of this compound gives rise to a distinct pattern of signals in its NMR spectra. The following diagram illustrates the molecular structure and the assignment of the different proton and carbon environments.

Molecular structure with proton assignments.

Experimental Protocols

The following section details the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the solid this compound sample.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing (0.00 ppm).

  • Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved.

Instrument Parameters (for a 500 MHz Spectrometer)

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64 scans are generally sufficient.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is typically adequate.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment with a 30° pulse (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 to 4096 scans are often required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) followed by a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to achieve a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

  • Integration: For ¹H spectra, integrate the area under each peak to determine the relative ratio of protons.

  • Peak Picking: Identify the chemical shift of each peak or the center of each multiplet.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the NMR spectra of this compound.

workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_structure Structural Elucidation s1 Acquire ¹H Spectrum s2 Process Data (FT, Phasing, Baseline) s1->s2 s3 Reference to TMS (0 ppm) s2->s3 s4 Integrate Peaks s3->s4 s5 Analyze Chemical Shifts (δ) s3->s5 s8 Assign Signals to Protons s4->s8 s5->s8 s6 Analyze Multiplicities (s, d, t) s7 Measure Coupling Constants (J) s6->s7 s7->s8 se1 Correlate ¹H and ¹³C Data s8->se1 c1 Acquire ¹³C Spectrum c2 Process Data (FT, Phasing, Baseline) c1->c2 c3 Reference to CDCl₃ (77.16 ppm) c2->c3 c4 Analyze Chemical Shifts (δ) c3->c4 c5 Assign Signals to Carbons c4->c5 c5->se1 se2 Confirm Connectivity se1->se2 se3 Verify Final Structure se2->se3

Logical workflow for NMR spectral analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound based on predicted data. The provided tables of chemical shifts, along with the detailed experimental protocols and logical workflows, offer a comprehensive resource for researchers involved in the synthesis and analysis of this important pharmaceutical intermediate. The application of these methodologies will enable accurate structural verification and purity assessment, which are critical for quality control in drug development and manufacturing.

Synthesis of 2-(4-Bromophenoxy)-N,N-dimethylethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, a key intermediate in the manufacturing of various pharmaceutical compounds. The primary and most efficient synthetic route is the Williamson ether synthesis, which involves the reaction of 4-bromophenol with a suitable 2-(dimethylamino)ethyl halide. This document provides a comprehensive overview of the synthesis pathway, a representative experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) known as the Williamson ether synthesis.[1][2] In this reaction, the phenoxide ion of 4-bromophenol, generated by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of a 2-(dimethylamino)ethyl halide, displacing the halide to form the desired ether.

The general reaction scheme is as follows:

Step 1: Deprotonation of 4-Bromophenol 4-Bromophenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium 4-bromophenoxide. This step is crucial as it generates a more potent nucleophile.

Step 2: Nucleophilic Substitution The 4-bromophenoxide then reacts with a 2-(dimethylamino)ethyl halide, typically 2-chloro-N,N-dimethylethylamine or its hydrochloride salt, in an aprotic polar solvent like dimethylformamide (DMF) or acetone.[3] The phenoxide ion displaces the halide, yielding this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the Williamson ether synthesis of this compound. Please note that specific yields and optimal conditions may vary based on the scale of the reaction and the purity of the reagents.

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-BromophenolC₆H₅BrO173.01Starting Material
2-Chloro-N,N-dimethylethylamine hydrochlorideC₄H₁₁Cl₂N144.04Alkylating Agent
Sodium Hydride (60% dispersion in oil)NaH24.00Base
Dimethylformamide (DMF)C₃H₇NO73.09Solvent

Table 2: Typical Reaction Parameters

ParameterValue
Reaction Temperature60-80 °C
Reaction Time4-8 hours
Molar Ratio (4-Bromophenol:Base:Alkylating Agent)1 : 1.2 : 1.1
Typical Yield70-90%

Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of this compound.

Materials:

  • 4-Bromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloro-N,N-dimethylethylamine hydrochloride

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of 4-bromophenol).

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the formation of the sodium 4-bromophenoxide.

  • Addition of Alkylating Agent: Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to yield a pure product.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A 4-Bromophenol Intermediate Sodium 4-Bromophenoxide A->Intermediate Deprotonation B 2-Chloro-N,N-dimethylethylamine Hydrochloride Product This compound B->Product Base Base (e.g., NaH) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Product Intermediate->Product SN2 Reaction

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Step1 1. Add 4-Bromophenol and DMF to flask Start->Step1 Step2 2. Add NaH for deprotonation Step1->Step2 Step3 3. Add 2-Chloro-N,N-dimethylethylamine HCl Step2->Step3 Step4 4. Heat reaction mixture (60-80 °C) Step3->Step4 Step5 5. Quench with water and extract with ether Step4->Step5 Step6 6. Wash organic layers Step5->Step6 Step7 7. Dry and concentrate Step6->Step7 Step8 8. Purify (distillation or chromatography) Step7->Step8 End Pure Product Step8->End

References

An In-depth Technical Guide to the Formation of 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the formation mechanism, experimental protocols, and key data associated with the synthesis of 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether. This compound, containing both an ether linkage and a tertiary amine, is of interest as a structural motif in medicinal chemistry and materials science. The primary route for its synthesis is the Williamson ether synthesis, a robust and well-established method for forming carbon-oxygen bonds.

Core Synthesis Mechanism: The Williamson Ether Synthesis

The formation of 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether is achieved through the Williamson ether synthesis, a classic S\textsubscript{N}2 reaction.[1] The mechanism involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

The overall reaction is as follows:

4-bromophenol + 2-(dimethylamino)ethyl chloride → 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether + HCl

The reaction proceeds in two key steps:

  • Deprotonation of the Phenol: In the initial step, a base is used to deprotonate the hydroxyl group of 4-bromophenol, forming a more nucleophilic 4-bromophenoxide ion. Common bases for this step include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The choice of base can influence the reaction rate and conditions.

  • Nucleophilic Attack: The resulting 4-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-(dimethylamino)ethyl chloride. This attack occurs in a concerted fashion, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-chlorine bond. The chloride ion is displaced as the leaving group, yielding the final ether product.

Key Reactant and Product Data

The following table summarizes the key physical and chemical properties of the reactants and the final product.

Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
4-BromophenolC₆H₅BrO173.01236
2-(Dimethylamino)ethyl chloride hydrochlorideC₄H₁₁Cl₂N144.04201.5-203 (as hydrochloride salt)
2-(N,N-Dimethylamino)ethyl 4-bromophenyl etherC₁₀H₁₄BrNO244.13150-152 at 15 Torr[2]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether, adapted from a similar Williamson ether synthesis of a related compound with a high reported yield.

Materials:

  • 4-Bromophenol

  • Potassium hydroxide (KOH)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Acetone (anhydrous)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1.0 equivalent) in anhydrous acetone.

  • Add potassium hydroxide (1.5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 1 hour to ensure complete formation of the potassium 4-bromophenoxide salt.

  • Addition of the Alkyl Halide: In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride with a suitable base to obtain the free amine before slowly adding it to the reaction mixture. Alternatively, add the 2-(dimethylamino)ethyl chloride hydrochloride directly (1.5 equivalents) to the refluxing phenoxide solution.

  • Reaction: Continue to reflux the reaction mixture for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone by rotary evaporation.

  • Extraction: To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.

A patent for a closely related synthesis of 4-[2-(dimethylamino)ethoxy]benzonitrile, reacting 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride using potassium hydroxide in acetone, reported a yield of 97%.[3] This suggests that the described protocol for the 4-bromo analogue should also provide a high yield.

Reaction Parameters and Conditions

The following table outlines the key parameters and conditions for the synthesis.

ParameterValueNotes
Solvent AcetoneA polar aprotic solvent that is suitable for S\textsubscript{N}2 reactions.
Base Potassium Hydroxide (KOH)A strong base sufficient to deprotonate the phenol.
Temperature Reflux (Acetone boiling point: 56°C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 8 hoursSufficient time for the reaction to go to completion based on analogous syntheses.
Molar Ratio 1 : 1.5 : 1.5(4-Bromophenol : KOH : 2-(Dimethylamino)ethyl chloride) An excess of base and alkylating agent can help drive the reaction to completion.
Purification Vacuum Distillation/Column ChromatographyTo remove any unreacted starting materials and byproducts.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the S\textsubscript{N}2 mechanism of the Williamson ether synthesis for the formation of 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide Ion 4-Bromophenol->4-Bromophenoxide + OH⁻ KOH KOH (Base) Product 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether 4-Bromophenoxide->Product Nucleophilic Attack Alkyl_Halide 2-(Dimethylamino)ethyl chloride Alkyl_Halide->Product - Cl⁻ Experimental_Workflow Start Start Reactants Mix 4-Bromophenol, KOH, and Acetone Start->Reactants Reflux1 Reflux for 1 hour Reactants->Reflux1 Add_Alkyl_Halide Add 2-(Dimethylamino)ethyl chloride Reflux1->Add_Alkyl_Halide Reflux2 Reflux for 8 hours Add_Alkyl_Halide->Reflux2 Cool Cool to Room Temperature Reflux2->Cool Evaporate Remove Acetone Cool->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Distillation/ Chromatography Dry->Purify Product Final Product Purify->Product

References

Potential Biological Activity of Bromophenoxyethylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenoxyethylamine derivatives represent a class of chemical compounds with significant, yet largely unexplored, potential for biological activity. While direct research on this specific scaffold is limited, analysis of structurally related compounds, particularly halogenated phenylethanolamines and phenoxypropanolamines, suggests a strong likelihood of interaction with various biogenic amine receptors. This technical guide consolidates available data on analogous structures to predict the potential pharmacology of bromophenoxyethylamine derivatives, outlines detailed experimental protocols for their evaluation, and provides a framework for future drug discovery efforts. The primary hypothesized activities revolve around adrenergic, dopaminergic, and serotonergic signaling pathways, making this class of compounds a promising area for the development of novel therapeutics for cardiovascular and neurological disorders.

Introduction

The phenoxyethylamine scaffold is a well-established pharmacophore present in numerous clinically significant drugs, particularly those targeting adrenergic receptors. The introduction of a bromine atom onto the phenyl ring is a common medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide explores the predicted biological activities of bromophenoxyethylamine derivatives by examining the structure-activity relationships (SAR) of closely related molecules.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on existing literature for analogous compounds, bromophenoxyethylamine derivatives are predicted to primarily interact with monoamine G-protein coupled receptors (GPCRs).

Adrenergic Receptor Modulation

Structurally similar halogenated phenylethanolamines and phenoxypropanolamines have been shown to exhibit activity at adrenergic receptors. Specifically, they have been reported to act as β-adrenolytics, with some compounds also displaying partial β-agonist effects.[1] The position of the halogen substitution on the phenyl ring significantly influences the potency and selectivity. For instance, 2,5-dihalogenated analogs have been found to be more potent β-receptor blockers than their 2,4-dihalogenated counterparts.[1] It is therefore hypothesized that bromophenoxyethylamine derivatives could act as antagonists or partial agonists at β-adrenergic receptors, with the position of the bromine atom being a key determinant of activity.

Dopamine and Norepinephrine Transporter Inhibition

Studies on bromo-substituted analogs of methylphenidate have demonstrated that the presence of a bromine atom on the phenyl ring can increase the affinity for both dopamine (DAT) and norepinephrine (NET) transporters compared to the unsubstituted parent compound.[2] This suggests that a bromophenoxyethylamine scaffold could potentially inhibit the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. Such a profile could be relevant for the treatment of conditions like ADHD and depression.

Serotonin and Dopamine Receptor Ligands

The phenethylamine core is a common feature in many serotonin and dopamine receptor ligands.[3][4][5][6][7][8][9][10] Halogenation, including bromination, is a frequently employed strategy to fine-tune the affinity and selectivity of these ligands for different receptor subtypes.[2] It is plausible that N-substituted bromophenoxyethylamine derivatives could exhibit significant affinity for various serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2, D3) receptor subtypes, making them interesting candidates for the development of antipsychotics, anxiolytics, or antidepressants.

Quantitative Data on Analogous Compounds

To illustrate the potential potency of bromophenoxyethylamine derivatives, the following table summarizes quantitative data from studies on structurally related halogenated compounds targeting adrenergic and monoamine systems. It is important to note that this data is for analogous compounds and serves as a predictive baseline for the potential activity of bromophenoxyethylamine derivatives.

Compound ClassTargetAssayMeasurementValue (nM)Reference
Halogenated Phenoxypropanolaminesβ-Adrenergic ReceptorRadioligand BindingpA2Varies with substitution[1]
Bromo-threo-methylphenidateDopamine Transporter (DAT)[³H]WIN 35,428 BindingIC₅₀4 - 20[2]
Bromo-threo-methylphenidateNorepinephrine Transporter (NET)[³H]nisoxetine BindingIC₅₀20 - 32[2]
Bromo-threo-methylphenidateSerotonin Transporter (SERT)[³H]paroxetine BindingIC₅₀>1000[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of novel bromophenoxyethylamine derivatives.

General Synthesis of 2-(Bromophenoxy)ethylamine Derivatives

A plausible synthetic route to N-substituted 2-(bromophenoxy)ethylamine derivatives can be adapted from standard procedures.

G cluster_0 Synthesis of 2-(Bromophenoxy)ethylamine Core cluster_1 N-Substitution Bromophenol Bromophenol Intermediate_1 Bromophenoxyacetonitrile Bromophenol->Intermediate_1 NaH, DMF Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Intermediate_1 Core_Scaffold 2-(Bromophenoxy)ethylamine Intermediate_1->Core_Scaffold Reduction Reducing_Agent LiAlH4 or H2/Pd-C Reducing_Agent->Core_Scaffold Core_Scaffold_2 2-(Bromophenoxy)ethylamine Final_Product N-Substituted Derivative Core_Scaffold_2->Final_Product Base, Solvent Alkyl_Halide R-X Alkyl_Halide->Final_Product G Start Prepare Cell Membranes Expressing Target Receptor Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis G Start Culture Cells Expressing Target Receptor Treatment Treat Cells with Test Compound +/- Agonist (e.g., Isoproterenol) Start->Treatment Lysis Lyse Cells and Stop Phosphodiesterase Activity Treatment->Lysis Detection Measure Intracellular cAMP Levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Determine EC50 (Agonist) or IC50 (Antagonist) Detection->Analysis G cluster_Gs Gs Pathway (e.g., β-Adrenergic) cluster_Gi Gi Pathway (e.g., D2 Dopamine) Agonist_Gs Agonist (e.g., Isoproterenol) Receptor_Gs β-Adrenergic Receptor Agonist_Gs->Receptor_Gs Gs Gs protein Receptor_Gs->Gs activates AC_Gs Adenylyl Cyclase Gs->AC_Gs activates cAMP_Gs cAMP AC_Gs->cAMP_Gs produces PKA_Gs Protein Kinase A cAMP_Gs->PKA_Gs activates Cellular_Response_Gs Cellular Response (e.g., Increased Heart Rate) PKA_Gs->Cellular_Response_Gs phosphorylates targets Agonist_Gi Agonist (e.g., Dopamine) Receptor_Gi D2 Dopamine Receptor Agonist_Gi->Receptor_Gi Gi Gi protein Receptor_Gi->Gi activates AC_Gi Adenylyl Cyclase Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi decreased production Cellular_Response_Gi Cellular Response (e.g., Neuronal Inhibition) cAMP_Gi->Cellular_Response_Gi

References

An In-depth Technical Guide to the Material Safety of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 2-(4-Bromophenoxy)-N,N-dimethylethylamine (CAS No. 2474-07-9), a key intermediate in the synthesis of pharmaceuticals such as Tamoxifen.[1][2] Due to its hazardous nature, a thorough understanding of its properties and handling requirements is crucial for ensuring laboratory safety.

Chemical and Physical Properties

This compound is a brominated aromatic ether with a tertiary amine functional group.[3] It typically appears as a yellow oil.[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₀H₁₄BrNO[1][2][4][5]
Molecular Weight 244.13 g/mol [1][2][4][5]
CAS Number 2474-07-9[1][2][3][4]
Appearance Yellow Oil[4]
Boiling Point 150-152 °C at 15 Torr[4]
Density (predicted) 1.309 ± 0.06 g/cm³[4]
pKa (predicted) 8.59 ± 0.28[4]
Solubility Soluble in chloroform and dichloromethane.[4]

Hazard Identification and Toxicology

This compound is classified as hazardous, primarily due to its corrosive nature.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage. [5]

  • H318: Causes serious eye damage. [5]

Toxicological Data: While specific LD50 or LC50 data for this compound is not readily available in the searched literature, the toxicity of structurally related compounds provides valuable insights.

  • Acute Oral Toxicity: A study on a related 2-(4-Bromo-phenoxy)-acetamide derivative indicated that the compound was found to be safer in animals according to OECD 423 guidelines.[6] However, given the corrosive nature of the title compound, it should be considered harmful if swallowed.

  • Dermal and Inhalation Toxicity: Phenoxy herbicides, a related class of compounds, are known to be absorbed through the skin and lungs.[7][8] Dermal exposure to brominated flame retardants, which share structural similarities, has been shown to lead to systemic absorption.[9][10] Therefore, dermal contact and inhalation of this compound should be strictly avoided.

Experimental Protocols for Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure risk.

PPE ComponentSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.
Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.[4]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Spill and Leak Procedures
  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: Use a non-combustible absorbent material like sand, earth, vermiculite, or diatomaceous earth to contain the spill.

  • Collection: Sweep up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Ecological Information

Specific ecotoxicity data for this compound is limited. However, based on the properties of related brominated aromatic compounds and phenoxy herbicides, it can be inferred that this substance may be harmful to aquatic life with long-lasting effects. Brominated diphenyl ethers are known to be persistent in the environment and can bioaccumulate.[11][12][13][14][15]

Transport Information

While a specific UN number for this compound was not found in the provided search results, it is classified as a Hazard Class 8 (Corrosive) substance.[4] For transportation, it would likely be classified under a generic entry for corrosive liquids, n.o.s. (not otherwise specified). All packaging and labeling must adhere to the regulations for transporting corrosive materials.

Visual Diagrams

To further aid in the understanding of safety protocols, the following diagrams illustrate key workflows.

G Figure 1: Personal Protective Equipment (PPE) Workflow cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling start Start: Prepare to handle chemical assess Assess Hazards (Corrosive, Irritant) start->assess select_ppe Select Appropriate PPE assess->select_ppe gown Don Lab Coat/ Chemical Apron select_ppe->gown gloves Don Chemical- Resistant Gloves gown->gloves eyewear Don Safety Goggles & Face Shield gloves->eyewear respirator Work in Fume Hood eyewear->respirator handle Proceed with Chemical Handling respirator->handle

Figure 1: Personal Protective Equipment (PPE) Workflow

G Figure 2: Spill Response Protocol spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Figure 2: Spill Response Protocol

References

An In-depth Technical Guide to the Safe Handling and Storage of Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety protocols for the handling and storage of tertiary amines, a class of organic compounds prevalent in research and pharmaceutical development. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental risk.

Health Hazard Information

Tertiary amines can pose significant health risks upon exposure.[1] They are often corrosive and can cause severe burns to the skin and eyes.[2][3][4] Inhalation of vapors may lead to irritation of the respiratory tract, and in some cases, can cause more severe conditions like pulmonary edema.[1][2] Certain tertiary amines may also have systemic effects, potentially impacting the liver and kidneys.[1] Visual disturbances, such as blurred or halo vision, have also been reported with exposure to some tertiary amines.[1]

Physical and Chemical Hazard Data

Tertiary amines are often flammable liquids with vapors that can form explosive mixtures with air.[2][3][4][5] Their vapors are typically heavier than air and can travel to an ignition source.[2][5] It is crucial to handle these chemicals away from heat, sparks, and open flames.[2][5]

Table 1: Physical Properties and Flammability of Common Tertiary Amines

Chemical NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Vapor Pressure (mmHg @ 20°C)Lower Explosive Limit (LEL)Upper Explosive Limit (UEL)
Triethylamine121-44-8101.1989.5-11541.2%8.0%
Trimethylamine75-50-359.112.9-7 (liquid)14542.0%11.6%
N,N-Diisopropylethylamine7087-68-5129.24126.5610Not AvailableNot Available

Table 2: Occupational Exposure Limits and Toxicity Data for Common Tertiary Amines

Chemical NameOSHA PEL (TWA)NIOSH REL (TWA)NIOSH REL (STEL)ACGIH TLV (TWA)ACGIH TLV (STEL)IDLHLD50 (Oral, Rat)
Triethylamine25 ppm[1][4]10 ppm (Vacated)15 ppm (Vacated)1 ppm[1]3 ppm[1]200 ppm[4][5][6]460 mg/kg
Trimethylamine10 ppm[7]10 ppm[3]15 ppm[3]5 ppm[8]15 ppm[8]Not Established500 mg/kg[9]
N,N-DiisopropylethylamineNone EstablishedNone EstablishedNone EstablishedNone EstablishedNone EstablishedNot Established>200-500 mg/kg[10]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[11] A face shield should be worn when there is a significant risk of splashes.[11]

  • Skin and Body Protection: A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing.[11] For larger quantities, a chemical-resistant apron and sleeves are recommended.[11]

  • Hand Protection: Due to the corrosive nature of many tertiary amines, appropriate chemical-resistant gloves are essential. Double gloving is a recommended practice.[11] The choice of glove material should be based on the specific tertiary amine and the duration of contact. Nitrile gloves offer good splash resistance, while butyl rubber and neoprene provide more extended protection.[11] Always consult the manufacturer's glove compatibility chart.

  • Respiratory Protection: All work with volatile tertiary amines should be conducted in a certified chemical fume hood.[11] If engineering controls are not sufficient, a NIOSH-approved respirator with a cartridge appropriate for organic vapors or amines must be used.[11] A quantitative fit test is mandatory for tight-fitting respirators to ensure an adequate seal.[2][4][5][7][11]

Safe Storage Protocols

Proper storage of tertiary amines is critical to prevent accidents and maintain chemical integrity.

  • Ventilation: Store in a cool, dry, and well-ventilated area.[12] Ventilated cabinets are recommended for storing amines with strong odors.[13]

  • Containers: Containers should be made of compatible materials, such as high-density polyethylene (HDPE) or glass, and kept tightly sealed to prevent exposure to moisture and air.[12]

  • Segregation: Tertiary amines are incompatible with a variety of substances and must be stored separately.

    • Acids: Tertiary amines react violently with acids.[2][4]

    • Oxidizing Agents: Store away from strong oxidizing agents.[2][4]

    • Halogens: Reacts violently with halogens.[2][4]

    • Metals: Can attack copper, aluminum, and zinc.[2][4]

    • Nitrosating Agents: Can form carcinogenic nitrosamines in the presence of nitrosating agents.[3]

Experimental Protocols

Protocol for Neutralizing a Small Tertiary Amine Spill (e.g., <100 mL of Triethylamine)

Objective: To safely neutralize and clean up a small spill of a tertiary amine in a laboratory setting.

Materials:

  • Chemical spill kit with absorbent material (e.g., vermiculite, sand)

  • Weak acid neutralizing agent (e.g., 5% citric acid solution or sodium bisulfate)

  • pH indicator strips

  • Two pairs of chemical-resistant gloves (e.g., nitrile for splash protection, butyl rubber for cleanup)

  • Chemical splash goggles and face shield

  • Flame-resistant lab coat

  • Plastic scoop and dustpan (non-sparking)

  • Sealable, labeled hazardous waste container

  • Decontamination solution (e.g., ethanol)

  • Soap and water

Procedure:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or involves highly toxic material, evacuate the lab and contact the institution's emergency response team.

  • Ensure Ventilation: Work within a certified chemical fume hood or ensure the area is well-ventilated.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: If the spill is liquid, create a dike around the spill using absorbent material from the spill kit to prevent it from spreading.[6]

  • Absorb the Amine: Gently cover the spill with an absorbent material, working from the outside in.[6]

  • Neutralization (Caution: Exothermic Reaction):

    • Slowly and carefully add a weak acid neutralizer to the absorbed amine.[1][10] Avoid adding the neutralizer too quickly as the reaction can generate heat.[1]

    • Mix gently with a plastic scoop.

    • Periodically check the pH of the mixture with pH paper until it is in the neutral range (pH 6-8).[6]

  • Collect Waste: Once neutralized, use a non-sparking scoop and dustpan to collect the absorbed material.[14]

  • Package Waste: Place the collected waste into a properly labeled, sealable hazardous waste container.[1][3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent like ethanol, followed by a thorough wash with soap and water.[1]

  • Dispose of PPE: Remove and dispose of contaminated PPE in the appropriate hazardous waste stream.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

Protocol for Disposal of Tertiary Amine Waste

Objective: To safely manage and dispose of tertiary amine waste from laboratory experiments.

Procedure:

  • Waste Collection:

    • Collect all tertiary amine waste, including reaction residues and contaminated materials, in a designated and compatible hazardous waste container.

    • The container must be in good condition, with a secure lid, and made of a material that is resistant to the amine.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents, including an approximate concentration.[3] Do not use abbreviations.

  • Segregation:

    • Store the tertiary amine waste container separately from incompatible materials, especially acids and oxidizing agents.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Disposal Request:

    • When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by an approved hazardous waste vendor.[3]

    • Provide the EHS office with a copy of the Safety Data Sheet (SDS) for the waste material.[3]

  • Documentation:

    • Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal vendor.[3]

Note: Never dispose of tertiary amines down the drain.[3]

Protocol for Quantitative Respirator Fit Testing (OSHA Accepted Method)

Objective: To ensure a proper seal of a tight-fitting respirator for individuals working with hazardous airborne tertiary amines.

Procedure: This protocol is a summary of the OSHA quantitative fit testing procedure using a condensation nuclei counter (CNC) instrument (e.g., PortaCount®).[2][4][5][7]

  • Respirator Selection: The user must be allowed to choose the most comfortable respirator from a variety of models and sizes.[7]

  • User Seal Check: Before the fit test, the user must perform a positive and negative pressure user seal check.

  • Test Exercises: The user will perform a series of seven exercises for one minute each while wearing the respirator. These exercises simulate workplace movements:

    • Normal breathing.

    • Deep breathing.

    • Turning head from side to side.

    • Moving head up and down.

    • Talking (reading a prepared text).

    • Bending over.

    • Normal breathing.

  • Fit Factor: The CNC instrument measures the concentration of microscopic particles inside and outside the respirator during these exercises to calculate a "fit factor."

  • Passing Criteria: A minimum fit factor of 100 is required for half-mask respirators, and a minimum of 500 is required for full-facepiece respirators.[4]

  • Frequency: Fit testing must be performed at least annually and whenever there is a change in the user's physical condition that could affect the respirator's fit.

Emergency Procedures

First Aid
  • Inhalation: Move the affected person to fresh air immediately.[1][14] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them a cup of water to drink.[10] Seek immediate medical attention.[10]

Fire and Explosion Response
  • Fire Extinguishing: Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish fires involving tertiary amines.[2]

  • Ignition Sources: Eliminate all sources of ignition in the area.[2][5]

  • Container Safety: Keep fire-exposed containers cool with a water spray to prevent them from exploding.[1][14]

  • Vapor Hazard: Be aware that flammable vapors are heavier than air and may travel to a distant ignition source and flash back.[2][5]

Visualizations

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_procedure Safe Work Procedure cluster_emergency Emergency Response start Identify Tertiary Amine and Task review_sds Review Safety Data Sheet (SDS) start->review_sds 1 assess_hazards Assess Physical and Health Hazards review_sds->assess_hazards 2 eng_controls Implement Engineering Controls (e.g., Fume Hood) assess_hazards->eng_controls 3 admin_controls Implement Administrative Controls (e.g., SOPs, Training) eng_controls->admin_controls 4 select_ppe Select Appropriate PPE admin_controls->select_ppe 5 perform_task Perform Task select_ppe->perform_task 6 waste_disposal Proper Waste Disposal perform_task->waste_disposal 7 spill Spill Occurs perform_task->spill exposure Exposure Occurs perform_task->exposure decontaminate Decontaminate Work Area waste_disposal->decontaminate 8 end Task Complete decontaminate->end 9 spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid spill_response->decontaminate first_aid->end

Caption: Hazard mitigation workflow for handling tertiary amines.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe_selection PPE Selection start Start: Task Involving Tertiary Amine task_type Nature of Task? start->task_type volatility Is the Amine Volatile? task_type->volatility Small scale, closed system splash_risk Risk of Splash? task_type->splash_risk Large scale or open transfer volatility->splash_risk No respirator Use Fume Hood or Wear Respirator volatility->respirator Yes base_ppe Baseline PPE: - Safety Goggles - Lab Coat - Closed-toe Shoes splash_risk->base_ppe Low face_shield Add Face Shield splash_risk->face_shield High gloves Select Chemical-Resistant Gloves (e.g., Nitrile, Butyl Rubber) Consider Double Gloving base_ppe->gloves respirator->splash_risk apron Add Chemical-Resistant Apron and Sleeves face_shield->apron end Proceed with Task gloves->end apron->base_ppe

Caption: Decision workflow for selecting appropriate PPE.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tamoxifen Intermediate via 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate in the potential production of Tamoxifen, utilizing 2-(4-Bromophenoxy)-N,N-dimethylethylamine. The following sections outline the chemical pathway, experimental procedures, and quantitative data derived from documented laboratory syntheses.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. The synthesis of Tamoxifen and its analogues is a critical area of research in medicinal chemistry. This document focuses on a specific synthetic route involving the reaction of this compound with 2-(4-bromophenyl)-1-phenylbutanone to produce 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol, a pivotal intermediate. This method offers a potential pathway for the large-scale production of Tamoxifen-related compounds.

Synthesis Pathway

The core of the synthesis involves a nucleophilic addition reaction where an organolithium reagent, generated in situ from this compound, attacks the carbonyl group of 2-(4-bromophenyl)-1-phenylbutanone. This reaction forms the carbon skeleton of the Tamoxifen intermediate. The subsequent step involves the dehydration of the resulting alcohol to form the characteristic double bond of the triphenylethylene core.

Synthesis_Pathway cluster_reactants Reactants A This compound C n-Butyllithium (aprotic solvent, -30 to -78 °C) B 2-(4-bromophenyl)-1-phenylbutanone D 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol C->D Reaction (5-12 hours) E Acidic Conditions D->E Dehydration F 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutene E->F

Caption: Synthesis of a Tamoxifen Intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data from two experimental variations for the synthesis of the intermediate, 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol.[1]

ParameterExperiment 1Experiment 2
Starting Material 1 This compoundThis compound
Amount of Starting Material 18.30 g (34.20 mmol)8.30 g (34.20 mmol)
Starting Material 2 2-(4-bromophenyl)-1-phenylbutanone2-(4-bromophenyl)-1-phenylbutanone
Amount of Starting Material 210.0 g (33.10 mmol)10.0 g (33.10 mmol)
Solvent Tetrahydrofuran (350 ml)Acetone (350 ml)
Reagent n-Butyllithium solution (2.50 mol/L, 14.5 ml)n-Butyllithium solution (2.5 mol/L, 14.5 mmol)
Reaction Temperature -58 °C initially, then slowly raised to room temp.-58 °C initially, then slowly raised to room temp.
Reaction Time 8 hours8 hours
Product 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol
Yield (g) 13.75 g12.05 g
Yield (%) 88.9%77.9%
Purification Column chromatography (Petroleum ether:Ethyl acetate 4:1)Column chromatography (Petroleum ether:Ethyl acetate 4:1)

Experimental Protocols

The following are detailed protocols for the synthesis of the Tamoxifen intermediate.

Protocol 1: Synthesis in Tetrahydrofuran[1]

Objective: To synthesize 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol using tetrahydrofuran as the solvent.

Materials:

  • This compound (8.30 g, 34.20 mmol)

  • 2-(4-bromophenyl)-1-phenylbutanone (10.0 g, 33.10 mmol)

  • Tetrahydrofuran (THF), anhydrous (350 ml)

  • n-Butyllithium (n-BuLi) solution (2.50 mol/L in hexanes, 14.5 ml)

  • Water

  • Dichloromethane

  • Magnesium sulfate or Sodium sulfate, anhydrous

  • Petroleum ether

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (8.30 g) and 2-(4-bromophenyl)-1-phenylbutanone (10.0 g) in 350 ml of anhydrous tetrahydrofuran.

  • Cool the reaction mixture to -58 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution (14.5 ml) dropwise to the reaction mixture via a dropping funnel, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction proceed for 8 hours with continuous stirring.

  • Upon completion, quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase to dryness using a rotary evaporator.

  • Purify the resulting crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent to obtain 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol.

Protocol 2: Synthesis in Acetone[1]

Objective: To synthesize 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol using acetone as the solvent.

Materials:

  • This compound (8.30 g, 34.20 mmol)

  • 2-(4-bromophenyl)-1-phenylbutanone (10.0 g, 33.10 mmol)

  • Acetone, anhydrous (350 ml)

  • n-Butyllithium (n-BuLi) solution (2.5 mol/L in hexanes, 14.5 mmol)

  • Water

  • Dichloromethane

  • Magnesium sulfate or Sodium sulfate, anhydrous

  • Petroleum ether

  • Ethyl acetate

Equipment:

  • Same as Protocol 1.

Procedure:

  • In a dry three-neck round-bottom flask under an inert atmosphere, dissolve this compound (8.30 g) and 2-(4-bromophenyl)-1-phenylbutanone (10.0 g) in 350 ml of anhydrous acetone.

  • Cool the reaction mixture to -58 °C.

  • Add the n-butyllithium solution (14.5 mmol) dropwise, maintaining the internal temperature below -30 °C.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature.

  • Continue the reaction for 8 hours with stirring.

  • Work-up the reaction by adding water and extracting with dichloromethane.

  • Dry the combined organic extracts over an anhydrous drying agent.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by column chromatography using a 4:1 mixture of petroleum ether and ethyl acetate to yield the final product.

Subsequent Dehydration Step

To proceed towards the Tamoxifen structure, the synthesized alcohol intermediate undergoes an acid-catalyzed dehydration to form the alkene.[1]

General Procedure:

  • Dissolve the 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol in a suitable solvent.

  • Treat the solution with an acid (e.g., hydrochloric acid or sulfuric acid).

  • Heat the reaction mixture to facilitate the elimination of water.

  • After the reaction is complete, neutralize the mixture and extract the product.

  • Purify the resulting 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutene.

Experimental_Workflow A Dissolve Reactants in Aprotic Solvent B Cool to -30 to -78 °C A->B C Add n-Butyllithium Solution Dropwise B->C D React for 5-12 hours C->D E Quench with Water and Extract D->E F Dry and Concentrate E->F G Recrystallize/Purify F->G H Intermediate Product G->H

Caption: General Experimental Workflow.

Conclusion

The described protocols provide a viable method for the synthesis of a key intermediate for Tamoxifen and related compounds. The use of this compound as a starting material allows for the efficient construction of the core triphenylethylene scaffold. The choice of solvent can significantly impact the reaction yield, with tetrahydrofuran demonstrating higher efficiency in the documented examples. These application notes serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(4-Bromophenoxy) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Bromophenoxy) derivatives are versatile building blocks in organic synthesis, particularly in the construction of molecules with applications in pharmaceuticals and materials science. The presence of a bromine atom on the phenyl ring allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This document provides detailed protocols for two common and powerful palladium- and copper-catalyzed nucleophilic substitution reactions: the Buchwald-Hartwig amination and the copper-catalyzed cyanation. These methods offer significant advantages over traditional nucleophilic aromatic substitution, including milder reaction conditions and broader substrate scope.[1][2][3]

Buchwald-Hartwig Amination of 2-(4-Bromophenoxy)ethanol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base and a phosphine ligand.[1][2] This reaction is a powerful tool for the synthesis of arylamines.[1][2]

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step procedure for the Buchwald-Hartwig amination of 2-(4-bromophenoxy)ethanol with a generic amine is provided below.

Materials:

  • 2-(4-Bromophenoxy)ethanol

  • Amine (e.g., morpholine, piperidine, or a primary amine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[4]

  • Phosphine ligand (e.g., BINAP, DPPF, XANTPHOS)[4]

  • Strong base (e.g., sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS))[4]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (1-5 mol%) and the phosphine ligand (1-5 mol%).

  • Addition of Reagents: Add the 2-(4-bromophenoxy)ethanol (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.5-2.0 equiv) to the flask.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene10085-95
2PiperidinePd₂(dba)₃ (1)XANTPHOS (2)LiHMDSDioxane9080-90
3AnilinePd(OAc)₂ (3)DPPF (4)Cs₂CO₃THF8075-85

Table 1. Representative yields for the Buchwald-Hartwig amination of 2-(4-bromophenoxy)ethanol with various amines under different conditions. Note: These are representative yields and may vary based on the specific amine and reaction optimization.

Mechanism Overview: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[1][2]

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction and Monitoring cluster_workup Work-up cluster_purification Purification cluster_product Final Product prep Combine Pd Catalyst and Ligand in Schlenk Flask add_reagents Add 2-(4-bromophenoxy)ethanol, Amine, and Base prep->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor by TLC/GC-MS heat_stir->monitor Periodically monitor->heat_stir Incomplete cool Cool to RT monitor->cool Complete quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Arylamine purify->product

Copper-Catalyzed Cyanation of 2-(4-Bromophenoxy)acetonitrile

The copper-catalyzed cyanation of aryl halides, an improvement on the traditional Rosenmund-von Braun reaction, allows for the conversion of aryl bromides to aryl nitriles under milder conditions.[3] This method is valuable for introducing a cyano group, which is a versatile precursor for other functional groups like carboxylic acids, amides, and amines.[5]

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step procedure for the copper-catalyzed cyanation of 2-(4-bromophenoxy)acetonitrile is provided below.

Materials:

  • 2-(4-Bromophenoxy)acetonitrile

  • Cyanide source (e.g., sodium cyanide (NaCN), potassium cyanide (KCN), or copper(I) cyanide (CuCN))[6]

  • Copper(I) iodide (CuI) as the catalyst[3]

  • Ligand (e.g., a diamine ligand)[3]

  • Potassium iodide (KI) as an additive[3]

  • Solvent (e.g., toluene, DMF, NMP)[7]

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), and KI (10-20 mol%) to a dry reaction vessel.

  • Addition of Reagents: Add the 2-(4-bromophenoxy)acetonitrile (1.0 equiv) and the cyanide source (1.2-1.5 equiv).

  • Solvent Addition: Add the solvent.

  • Reaction: Heat the reaction mixture to 110-140 °C and stir vigorously until the reaction is complete (monitored by HPLC or GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of Celite to remove insoluble copper salts.

    • Wash the filtrate with aqueous sodium cyanide solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography.

Data Presentation:

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1NaCNCuI (10)N,N'-Dimethylethylenediamine (20)Toluene11080-90
2KCNCuI (5)1,10-Phenanthroline (10)DMF12075-85
3CuCNCuI (10)NoneNMP14070-80

Table 2. Representative yields for the copper-catalyzed cyanation of 2-(4-bromophenoxy)acetonitrile. Note: These are representative yields and may vary based on the specific cyanide source and reaction optimization.

Mechanism Overview: The mechanism of copper-catalyzed cyanation is thought to involve the formation of a copper(I) cyanide complex. A domino halide exchange-cyanation can occur where an iodide additive first converts the aryl bromide to a more reactive aryl iodide.[3][6] Oxidative addition of the aryl halide to the copper(I) cyanide species, followed by reductive elimination, affords the aryl nitrile product.[6]

Copper_Cyanation_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products ArBr 2-(4-Bromophenoxy)acetonitrile (Ar-Br) OxAdd Oxidative Addition ArBr->OxAdd CuCN Copper(I) Cyanide (CuCN) CuCN->OxAdd Ligand Diamine Ligand Ligand->OxAdd RedElim Reductive Elimination OxAdd->RedElim [Ar-Cu(CN)Br-L] Intermediate Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen ArCN Aryl Nitrile (Ar-CN) RedElim->ArCN Catalyst_Regen->CuCN Regenerates Cu(I) CuBr Copper(I) Bromide (CuBr) Catalyst_Regen->CuBr

References

Application Notes and Protocols: 2-(4-Bromophenoxy)-N,N-dimethylethylamine as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, a crucial intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), Fluvoxamine. This document outlines the synthetic protocols, key reactions, and the biological context of the final active pharmaceutical ingredient (API).

Introduction

This compound is a tertiary amine and a brominated phenoxy compound. Its chemical structure makes it a versatile building block in organic synthesis. The presence of the bromo-phenyl group allows for further functionalization via cross-coupling reactions, while the dimethylaminoethyl moiety can be crucial for the pharmacological activity of the final drug molecule. This intermediate is primarily utilized in the synthesis of antidepressants that function by modulating serotonergic neurotransmission.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
CAS Number 2474-07-9
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in chloroform and dichloromethane

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-bromophenol and 2-(dimethylamino)ethyl chloride.

Materials:

  • 4-Bromophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of 4-bromophenol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol (1.0 eq) in anhydrous DMF. Add powdered NaOH or KOH (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to form the sodium or potassium 4-bromophenoxide.

  • Nucleophilic Substitution: To the stirred suspension, add 2-(dimethylamino)ethyl chloride hydrochloride (1.05 eq). Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Expected Yield: 70-85%

Synthesis Workflow

cluster_synthesis Synthesis of this compound 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation 4-Bromophenol->Deprotonation Base (NaOH/KOH) Base (NaOH/KOH) Base (NaOH/KOH)->Deprotonation 2-(Dimethylamino)ethyl chloride HCl 2-(Dimethylamino)ethyl chloride HCl Williamson Ether Synthesis Williamson Ether Synthesis 2-(Dimethylamino)ethyl chloride HCl->Williamson Ether Synthesis Deprotonation->Williamson Ether Synthesis 4-Bromophenoxide Work-up & Purification Work-up & Purification Williamson Ether Synthesis->Work-up & Purification Product This compound Work-up & Purification->Product

Synthesis of the target intermediate.

Application in the Synthesis of Fluvoxamine

This compound is a key precursor in some synthetic routes to Fluvoxamine. However, a more direct and widely cited industrial synthesis of Fluvoxamine involves the alkylation of 5-methoxy-4'-(trifluoromethyl)valerophenone oxime with 2-chloroethylamine hydrochloride. This process is analogous to the use of our title compound's unbrominated counterpart. The following protocol is adapted from patent literature for the synthesis of Fluvoxamine.

Experimental Protocol: Synthesis of Fluvoxamine Maleate

This protocol outlines a one-pot synthesis of Fluvoxamine maleate from 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime.

Materials:

  • 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • n-Butanol

  • Maleic acid

  • Water

Procedure:

  • Substitution Reaction: In a reaction vessel, dissolve 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime (1.0 eq) in n-butanol. Add sodium hydroxide (3.5 eq). Dropwise, add a solution of 2-chloroethylamine hydrochloride (1.05 eq) in water. Maintain the reaction temperature at 30-35 °C for 2 hours.

  • Salt Formation: After the reaction is complete, add water to the reaction mixture and separate the organic phase. To the organic phase, add maleic acid (1.0 eq) and stir at 20-30 °C for 2.5 hours to form the crude Fluvoxamine maleate salt.

  • Recrystallization: Add water to the crude product and heat to 40-45 °C. Adjust the pH to 5.3-5.5 with a sodium carbonate solution. Cool the solution to 10-15 °C to induce crystallization.

  • Isolation: Filter the precipitated solid, wash with ice water, and dry to obtain high-purity Fluvoxamine maleate.

Reaction Parameters:

ParameterCondition
Reaction Temperature 30-35 °C
Reaction Time 2 hours
Molar Ratio (Oxime:Chloroethylamine:NaOH) 1 : 1.05 : 3.5
Salt Formation Temperature 20-30 °C
Crystallization pH 5.3 - 5.5

Fluvoxamine Synthesis Workflow

cluster_fluvoxamine Fluvoxamine Maleate Synthesis Oxime 5-methoxy-1-[4-(trifluoromethyl)phenyl] -1-pentanone oxime Substitution Substitution Reaction Oxime->Substitution Alkylating_Agent 2-Chloroethylamine HCl Alkylating_Agent->Substitution Base NaOH in n-Butanol/Water Base->Substitution Salt_Formation Maleic Acid Addition Substitution->Salt_Formation Fluvoxamine Free Base Purification Recrystallization Salt_Formation->Purification Fluvoxamine_Maleate Fluvoxamine Maleate Purification->Fluvoxamine_Maleate

One-pot synthesis of Fluvoxamine Maleate.

Mechanism of Action of Fluvoxamine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluvoxamine exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine; 5-HT) in the brain. This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Signaling Pathway

The primary mechanism involves the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This prevents the reabsorption of serotonin from the synapse, making more of it available to bind to postsynaptic 5-HT receptors.

cluster_pathway Fluvoxamine Mechanism of Action Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Release Serotonin_Vesicle->Serotonin_Release Release Synaptic_Serotonin Synaptic Serotonin Serotonin_Release->Synaptic_Serotonin SERT SERT SERT->Presynaptic_Neuron Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits Synaptic_Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic_Serotonin->5HT_Receptor Binds 5HT_Receptor->Postsynaptic_Neuron Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activates

Fluvoxamine's inhibition of serotonin reuptake.

Conclusion

This compound serves as a valuable intermediate in pharmaceutical synthesis. The protocols and data presented herein provide a foundational resource for researchers and developers working on the synthesis of Fluvoxamine and other related compounds. The straightforward synthesis of this intermediate, coupled with its utility in forming key pharmacophores, underscores its importance in medicinal chemistry and drug development. Careful optimization of reaction conditions is crucial for achieving high yields and purity, which are paramount in pharmaceutical manufacturing.

Application Notes: Synthesis and Evaluation of Novel Drug Candidates from 2-(4-bromophenoxy)-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-bromophenoxy)-N,N-dimethylethanamine is a versatile chemical intermediate characterized by a bromophenyl group, an ether linkage, and a dimethylamino moiety.[1] The presence of the bromine atom on the aromatic ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.[1] This compound serves as a valuable starting material in medicinal chemistry, notably as an intermediate in the synthesis of drugs such as Tamoxifen.[2] These application notes provide detailed protocols for synthesizing novel drug candidates from this starting material using Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[3][4]

1. Synthetic Strategy Overview

The core strategy involves leveraging the aryl bromide functionality of 2-(4-bromophenoxy)-N,N-dimethylethanamine for derivatization. Palladium-catalyzed cross-coupling reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, generating a library of compounds for biological screening.

G start 2-(4-bromophenoxy)- N,N-dimethylethanamine suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd Catalyst, Base products_cc C-C Coupled Products (Aryl/Heteroaryl Derivatives) suzuki->products_cc products_cn C-N Coupled Products (Arylamine Derivatives) buchwald->products_cn screening Biological Screening (e.g., Cytotoxicity Assays) products_cc->screening products_cn->screening

Caption: General synthetic strategy for derivatization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[4]

Experimental Protocol: General Procedure

Materials:

  • 2-(4-bromophenoxy)-N,N-dimethylethanamine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)[4]

  • Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3 mol%)[4]

  • Base, e.g., K₂CO₃ or K₃PO₄ (2.0 equiv)[4]

  • Anhydrous, degassed solvent system, e.g., 1,4-dioxane/water (4:1)[4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-(4-bromophenoxy)-N,N-dimethylethanamine, the arylboronic acid, the base, and the palladium catalyst.[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4][5]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is 0.1 to 0.5 M with respect to the starting aryl bromide.[4]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.[5]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic Acid PartnerProduct Structure (R-group)Yield (%)Purity (%)
1Phenylboronic acidPhenyl88>98
24-Methoxyphenylboronic acid4-Methoxyphenyl92>99
3Pyridin-3-ylboronic acid3-Pyridinyl75>97
4Thiophen-2-ylboronic acid2-Thienyl81>98

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds from aryl halides and amines.[3] This reaction is highly valuable in medicinal chemistry for synthesizing arylamines, which are present in many pharmaceuticals.[6]

Experimental Protocol: General Procedure

Materials:

  • 2-(4-bromophenoxy)-N,N-dimethylethanamine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst, e.g., Pd₂(dba)₃ (1-2 mol%)[6]

  • Phosphine ligand, e.g., XPhos or SPhos (2-4 mol%)[7]

  • Base, e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃ (1.4 equiv)[6][7]

  • Anhydrous, degassed solvent, e.g., Toluene or Dioxane[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base under a positive flow of inert gas.

  • Reagent Addition: Add 2-(4-bromophenoxy)-N,N-dimethylethanamine and the amine coupling partner.

  • Inert Atmosphere: Seal the flask and purge with inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[6]

  • Reaction: Stir the mixture at a temperature ranging from 80 to 110 °C.[6] Monitor the reaction's progress by TLC, GC, or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude residue is then purified by silica gel column chromatography.[6]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmine PartnerProduct Structure (R₂N-group)Yield (%)Purity (%)
1MorpholineMorpholin-4-yl91>99
2AnilinePhenylamino85>98
3BenzylamineBenzylamino83>97
4PiperidinePiperidin-1-yl89>99

Experimental and Analytical Workflow

A systematic workflow is crucial for the efficient synthesis, purification, and characterization of the target compounds.

G setup Reaction Setup (Inert Atmosphere) reaction Heating & Stirring (80-110 °C) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Quenching & Extraction (Aqueous Work-up) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Structure Verification (NMR, HRMS) purification->analysis

Caption: Standard experimental workflow for synthesis and analysis.

Biological Evaluation: In Vitro Cytotoxicity Screening

The synthesized compounds can be evaluated for their potential as anticancer agents using standard in vitro cytotoxicity assays.

Protocol: MTT Assay (General Overview)
  • Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer cell line) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data
Compound IDCoupling TypeR-GroupTarget Cell LineIC₅₀ (µM)
1SuzukiPhenylMCF-715.2
2Suzuki4-MethoxyphenylMCF-78.5
3Suzuki3-PyridinylMCF-722.1
4Buchwald-HartwigMorpholin-4-ylMCF-75.3
5Buchwald-HartwigPhenylaminoMCF-711.8

Conclusion

2-(4-bromophenoxy)-N,N-dimethylethanamine is an excellent scaffold for the development of novel drug candidates. The protocols detailed in these notes for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and versatile methods for generating structurally diverse compound libraries. The systematic workflow for synthesis and screening enables the efficient identification of lead compounds for further drug development efforts.

References

The Versatility of the Phenoxyethylamine Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxyethylamine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse array of therapeutic agents. Its unique combination of a phenyl ring linked via an ether oxygen to an ethylamine side chain provides a versatile template for designing molecules that can interact with a wide range of biological targets. This has led to the development of drugs targeting the adrenergic, dopaminergic, serotonergic, and other receptor systems, with applications in treating cardiovascular diseases, neurological disorders, and psychiatric conditions.

This document provides detailed application notes on the medicinal chemistry of phenoxyethylamine compounds, experimental protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways they modulate.

Application Notes

The phenoxyethylamine scaffold has been successfully employed to develop drugs with a variety of pharmacological activities. The ether linkage provides conformational flexibility, while the phenyl ring and the amine group offer multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas:

  • Adrenergic System: Phenoxyethylamine derivatives are prominent as modulators of adrenergic receptors. For instance, phenoxybenzamine is an irreversible antagonist of α-adrenergic receptors, used in the management of pheochromocytoma.[1][2] Carvedilol , a non-selective β-blocker with α1-blocking activity, is a widely used treatment for heart failure and hypertension.[3][4] The structure-activity relationship (SAR) in this class often involves substitution on the phenyl ring and the nature of the substituent on the nitrogen atom to achieve selectivity for α or β receptor subtypes.[5]

  • Dopaminergic System: The phenoxyethylamine template has been utilized to design dopamine D2 receptor partial agonists, which are of interest for the treatment of schizophrenia.[6] These compounds aim to stabilize dopaminergic neurotransmission, acting as antagonists in the presence of excessive dopamine and as agonists in a dopamine-deficient state.

  • Serotonergic System: Modifications of the phenoxyethylamine scaffold have yielded potent ligands for serotonin receptors. Notably, antagonists of the 5-HT2C receptor are being investigated as potential fast-acting antidepressants.[7]

  • Sigma Receptors: The compound NE-100 is a selective sigma-1 receptor antagonist with a high binding affinity (Ki = 1.03 ± 0.01 nM) and is a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders.[8][9]

  • GABAergic System: While less common, phenoxyethylamine derivatives have been explored as modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

Data Presentation

The following tables summarize the quantitative data for representative phenoxyethylamine compounds, illustrating their binding affinities and functional activities at various receptors.

CompoundTarget Receptor(s)Activity TypeKi (nM)IC50 (nM)EC50 (nM)Reference(s)
Carvedilolβ1-adrenergicAntagonist~4-5[3]
β2-adrenergicAntagonist[10]
α1-adrenergicAntagonist[3]
Phenoxybenzamineα1-adrenergicIrreversible Antagonist[11]
α2-adrenergicIrreversible Antagonist[11][12]
NE-100σ1 (Sigma-1)Antagonist1.03 ± 0.014.16[8][9]
σ2 (Sigma-2)Antagonist>211>10,000[8][9]

Note: Data are compiled from various sources and experimental conditions may differ.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of phenoxyethylamine compounds are crucial for reproducible research and drug development.

Synthesis Protocols

1. General Synthesis of Phenoxyethylamine Derivatives:

A common synthetic route to phenoxyethylamine derivatives involves the Williamson ether synthesis, where a substituted phenol is reacted with a protected 2-haloethylamine, followed by deprotection.

  • Step 1: Etherification: A solution of the desired phenol (1 eq.) in a suitable solvent (e.g., acetone, DMF) is treated with a base (e.g., K2CO3, NaH) (1.2 eq.) and stirred at room temperature. A protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide) (1.1 eq.) is then added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Step 2: Deprotection: The resulting N-(2-phenoxyethyl)phthalimide is dissolved in ethanol, and hydrazine hydrate (2-5 eq.) is added. The mixture is heated to reflux for several hours. After cooling, the precipitated phthalhydrazide is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography or distillation to yield the desired phenoxyethylamine.

2. Synthesis of Carvedilol:

A reported synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[10]

  • Reaction: A solution of 4-(oxiran-2-ylmethoxy)-9H-carbazole (1 eq.) and 2-(2-methoxyphenoxy)ethylamine (1 eq.) in a suitable solvent like monoglyme is heated.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is dissolved in water and extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to yield crude Carvedilol, which is then purified by column chromatography.[10]

3. Synthesis of Phenoxybenzamine Hydrochloride:

A multi-step synthesis for Phenoxybenzamine has been described.[13][14]

  • Step 1: N-phenoxyisopropyl ethanolamine is reacted with benzyl chloride in the presence of a base like sodium bicarbonate in ethanol. The reaction mixture is heated to reflux.

  • Step 2: The resulting N-(phenoxyisopropyl)-N-benzyl ethanolamine is dissolved in a solvent like dichloromethane and cooled. Thionyl chloride is added slowly to the solution.

  • Step 3: After stirring, the reaction mixture is concentrated, and the residue is dissolved in acetone to precipitate the product. The solid is filtered, washed, and dried to give Phenoxybenzamine hydrochloride.[13][14]

Biological Assay Protocols

1. Adrenergic Receptor Binding Assay (Alpha-1):

This protocol is used to determine the binding affinity of test compounds for the α1-adrenergic receptor.

  • Membrane Preparation: Membranes from cells or tissues expressing the α1-adrenergic receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled antagonist (e.g., [3H]prazosin) at a concentration near its Kd and varying concentrations of the test compound in a suitable buffer.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Dopamine D2 Receptor Partial Agonist Assay ([35S]GTPγS Binding):

This functional assay measures the ability of a compound to stimulate G-protein activation.

  • Membrane Preparation: Membranes from cells expressing the D2 dopamine receptor are prepared.

  • Assay Reaction: Membranes are incubated with GDP, varying concentrations of the test compound, and [35S]GTPγS in an appropriate assay buffer.

  • Filtration and Counting: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a full agonist) are determined to characterize the partial agonist activity of the compound.[3]

3. Serotonin 5-HT2C Receptor Antagonist Assay (Calcium Mobilization):

This cell-based functional assay measures the ability of a compound to block agonist-induced intracellular calcium release.

  • Cell Culture and Loading: Cells expressing the 5-HT2C receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation and Measurement: A fixed concentration of a 5-HT2C agonist (e.g., serotonin) is added to the cells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time using a fluorometric plate reader.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium response is determined, and the IC50 value is calculated.[15]

4. In Vivo Antidepressant Activity - Forced Swim Test (Mouse):

This is a common behavioral test to screen for antidepressant-like activity.[16]

  • Apparatus: A transparent cylinder filled with water at a controlled temperature.

  • Procedure: Mice are individually placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility (floating without struggling) during the last few minutes of the test is recorded.

  • Drug Administration: The test compound, a vehicle control, and a positive control (e.g., a known antidepressant) are administered to different groups of mice at a specified time before the test.

  • Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group suggests antidepressant-like activity.[16]

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by phenoxyethylamine compounds.

Signaling Pathways

Alpha1_Adrenergic_Signaling Ligand Ligand Alpha1_AR Alpha1_AR Ligand->Alpha1_AR Gq Gq Alpha1_AR->Gq Activates Phenoxyethylamine Phenoxyethylamine Phenoxyethylamine->Alpha1_AR Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca2 ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Ca2->Downstream PKC->Downstream

Dopamine_D2_Signaling Dopamine Dopamine D2R D2R Dopamine->D2R Gi Gi D2R->Gi Activates Beta_Arrestin Beta_Arrestin D2R->Beta_Arrestin Recruits Partial_Agonist Partial_Agonist Partial_Agonist->D2R Modulates AC AC Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream_Gi Downstream_Gi PKA->Downstream_Gi ERK ERK Beta_Arrestin->ERK Activates Downstream_Arrestin Downstream_Arrestin ERK->Downstream_Arrestin

Serotonin_2C_Signaling Serotonin Serotonin HTR2C HTR2C Serotonin->HTR2C Gq Gq HTR2C->Gq Activates Antagonist Antagonist Antagonist->HTR2C Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca2 ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Ca2->Downstream PKC->Downstream

GABA_A_Signaling cluster_cytoplasm Cytoplasm Hyperpolarization Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA_A_R GABA_A_R GABA->GABA_A_R Binds Cl_in Cl_in GABA_A_R->Cl_in Opens Channel Modulator Modulator Modulator->GABA_A_R Modulates Cl_in->Hyperpolarization

Sigma1_Signaling cluster_mito Mitochondrion cluster_cellular Cellular Processes Ca2_mito Ca²⁺ ATP ATP Production Ca2_mito->ATP Cell_Survival Cell Survival and Neuroprotection Ligand Ligand Sigma1R Sigma1R Ligand->Sigma1R Binds Sigma1R->Cell_Survival Promotes BiP BiP Sigma1R->BiP Dissociates from IP3R IP3R Sigma1R->IP3R Modulates IP3R->Ca2_mito Regulates Ca²⁺ flux

References

Application Notes & Protocols: A Detailed Guide to the Large-Scale Synthesis of a Key Tamoxifen Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the large-scale synthesis of a crucial precursor to Tamoxifen, a widely used selective estrogen receptor modulator (SERM). The outlined procedures are based on established and efficient chemical transformations, prioritizing yield, purity, and scalability.

Overview of Synthetic Strategy

The selected synthetic route for the large-scale production of the Tamoxifen precursor involves a two-key-step process starting from commercially available materials. This pathway is chosen for its efficiency and demonstrated scalability. The core of this synthesis is the formation of the characteristic tetrasubstituted alkene structure of Tamoxifen. The primary methods for achieving this are the McMurry coupling reaction and a Grignard reagent-based approach. This protocol will focus on a Grignard-based synthesis followed by dehydration, a route known for its reliability and adaptability to industrial-scale production.[1][2][3][4][5]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Purification A 4-(2-(Dimethylamino)ethoxy)benzophenone C Tertiary Alcohol Intermediate A->C THF B Phenylmagnesium Bromide (Grignard Reagent) B->C D Tertiary Alcohol Intermediate E (E/Z)-Tamoxifen Precursor D->E Methanolic HCl F (E/Z)-Tamoxifen Precursor G Purified (Z)-Tamoxifen F->G Chromatography/Crystallization

Caption: Workflow for the large-scale synthesis of the Tamoxifen precursor.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplier RecommendationNotes
4-(2-(Dimethylamino)ethoxy)benzophenone83930-13-6Major chemical suppliersEnsure high purity (>98%)
Phenylmagnesium Bromide (3M in THF)100-58-3Major chemical suppliersHandle under inert atmosphere
Tetrahydrofuran (THF), anhydrous109-99-9Major chemical suppliersDry over sodium/benzophenone before use
Methanolic Hydrochloric AcidN/APrepare freshFrom acetyl chloride and methanol
Diethyl Ether60-29-7Major chemical suppliersACS grade or higher
Saturated Ammonium Chloride Solution12125-02-9Prepare in-house
Sodium Sulfate, anhydrous7757-82-6Major chemical suppliersFor drying organic layers
Silica Gel7631-86-9Major chemical suppliersFor column chromatography (230-400 mesh)
Hexanes110-54-3Major chemical suppliersHPLC grade for chromatography
Ethyl Acetate141-78-6Major chemical suppliersHPLC grade for chromatography
Step 1: Grignard Addition to form Tertiary Alcohol Intermediate

This step involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol.[3][4][6]

Procedure:

  • To a 50 L jacketed glass reactor, purged with nitrogen, charge 25 L of anhydrous tetrahydrofuran (THF).

  • Add 5.0 kg (17.6 moles) of 4-(2-(dimethylamino)ethoxy)benzophenone to the reactor. Stir until all the solid has dissolved.

  • Cool the solution to 0-5 °C using a circulating chiller.

  • Slowly add 7.0 L (21.0 moles) of phenylmagnesium bromide (3M solution in THF) to the reaction mixture via a dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture back to 0-5 °C.

  • Slowly quench the reaction by the dropwise addition of 10 L of saturated aqueous ammonium chloride solution.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 5 L).

  • Combine the organic layers and wash with brine (1 x 5 L).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate as a viscous oil.

Step 2: Dehydration to (E/Z)-Tamoxifen Precursor

The tertiary alcohol is dehydrated under acidic conditions to form the desired alkene.[3][5]

Procedure:

  • Dissolve the crude tertiary alcohol from the previous step in 20 L of methanol in the 50 L reactor.

  • Cool the solution to 0-5 °C.

  • Slowly add 2.5 L of freshly prepared methanolic HCl (prepared by the slow addition of acetyl chloride to methanol).

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 20 L of diethyl ether and wash with saturated sodium bicarbonate solution (2 x 10 L) and then with brine (1 x 10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude (E/Z)-Tamoxifen precursor.

Purification

Purification of the crude product is essential to isolate the desired (Z)-isomer, which is the active form of Tamoxifen.

Flash Column Chromatography

Procedure:

  • Prepare a silica gel column (5 kg of silica gel in a suitable large-scale chromatography column).

  • Load the crude (E/Z)-Tamoxifen precursor onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze by TLC to separate the (E) and (Z) isomers. The (Z)-isomer is typically more mobile.[3]

  • Combine the fractions containing the pure (Z)-isomer and concentrate under reduced pressure.

Crystallization

Procedure:

  • Dissolve the purified (Z)-isomer from the chromatography step in a minimal amount of hot petroleum ether.[7]

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 12 hours to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold petroleum ether, and dry under vacuum to afford the pure (Z)-Tamoxifen precursor.

Data Presentation

StepStarting MaterialProductYield (%)Purity (by HPLC)(Z:E) Isomer Ratio
Grignard Reaction 4-(2-(Dimethylamino)ethoxy)benzophenoneTertiary Alcohol Intermediate~95%>90% (crude)N/A
Dehydration & Workup Tertiary Alcohol IntermediateCrude (E/Z)-Tamoxifen Precursor~84%[5]~85%~1:1.3[3]
Purification (Chromatography) Crude (E/Z)-Tamoxifen PrecursorPurified (Z)-Tamoxifen Precursor~65%[1]>98%>99:1
Purification (Crystallization) Purified (Z)-Tamoxifen PrecursorCrystalline (Z)-Tamoxifen Precursor>90%>99.5%>99.5:0.5

Signaling Pathway Context

While this document focuses on the chemical synthesis, it is important to understand the biological context of the final product, Tamoxifen. Tamoxifen acts as a selective estrogen receptor modulator (SERM). Its primary mechanism of action is the competitive inhibition of estrogen binding to estrogen receptors (ERα and ERβ), which in turn modulates the expression of estrogen-responsive genes.

G cluster_0 Cellular Environment cluster_1 Nuclear Events Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates Tamoxifen Tamoxifen Tamoxifen->ER Binds & Blocks Active_ER Activated ER Complex Inactive_ER Inactive ER Complex ERE Estrogen Response Element (on DNA) Active_ER->ERE Binds Inactive_ER->ERE Binds (No Activation) Gene_Expression Gene Transcription (Cell Proliferation) ERE->Gene_Expression No_Gene_Expression Inhibition of Gene Transcription

Caption: Simplified mechanism of action of Tamoxifen.

References

Purification of 2-(4-Bromophenoxy)-N,N-dimethylethylamine via column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 2-(4-Bromophenoxy)-N,N-dimethylethylamine via Column Chromatography

Introduction

This compound is a tertiary amine and a key intermediate in the synthesis of various pharmaceutical compounds. The purification of organic amines, particularly tertiary amines, by standard silica gel column chromatography can be challenging. The basic nature of the amine functional group leads to strong interactions with the acidic silanol groups on the surface of silica gel, which can result in significant peak tailing, poor separation, and potential degradation of the compound.[1][2]

To overcome these challenges, modifications to the standard chromatographic procedure are necessary. Two primary strategies are employed: modification of the mobile phase or the use of a modified stationary phase.[1][2] The most common and accessible method involves the addition of a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase.[1][3][4] This additive effectively neutralizes the acidic sites on the silica, minimizing the strong acid-base interactions and allowing for symmetrical peak shapes and improved separation.[2] An alternative approach is to use an amine-functionalized stationary phase, which inherently possesses a less acidic surface.[1]

This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on standard silica gel with a triethylamine-modified mobile phase.

Materials and Methods

Equipment:

  • Glass chromatography column

  • Flash chromatography system (optional, manual setup described)

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware

Chemicals and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • TLC stain (e.g., potassium permanganate or ninhydrin)

Experimental Protocol

Thin-Layer Chromatography (TLC) for Method Development

The first step is to determine an optimal solvent system that provides good separation of the target compound from impurities. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Prepare Eluents: Prepare small batches of different mobile phase compositions. A standard starting point is a mixture of hexanes and ethyl acetate.[4] Prepare a second set of these mixtures containing ~0.5-1% triethylamine.

  • Spot TLC Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the solution onto the baseline of two TLC plates.

  • Develop Plates: Place one plate in a chamber with a hexanes/EtOAc mixture and the other in a chamber with the corresponding hexanes/EtOAc/TEA mixture.

  • Visualize: After the solvent front has reached near the top of the plates, remove them, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. If the compound is not UV-active, use an appropriate stain.

  • Analyze: Compare the two plates. The plate developed with the TEA-containing eluent should show a rounder, less streaky spot for the amine product. Adjust the ratio of hexanes to ethyl acetate to achieve the target Rf value.

Column Preparation (Wet Packing Method)
  • Prepare Slurry: For a typical purification, use a silica-to-crude-product weight ratio of 30:1 to 50:1.[5] Prepare a slurry of the required amount of silica gel in the initial, least polar eluting solvent (e.g., 5% EtOAc in hexanes + 1% TEA).

  • Pack Column: Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom.[5] Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[5]

  • Equilibrate: Add more eluent and allow it to drain through the column until the silica bed is stable and solvent flows clearly. The final solvent level should be just above the top of the silica bed. Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.[6]

Sample Loading (Dry Loading Method)

Dry loading is recommended for better resolution.

  • Adsorb Sample: Dissolve the crude product in a minimal amount of a low-boiling-point solvent like dichloromethane. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Load Column: Carefully add the silica-adsorbed sample onto the layer of sand at the top of the prepared column, ensuring an even layer. Add another thin layer of sand on top of the sample layer.[6]

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column. Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

  • Gradient Elution: Start with the low-polarity mobile phase determined by TLC (e.g., 5% EtOAc in hexanes + 1% TEA). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., move to 10%, 15%, 20% EtOAc, all containing 1% TEA).[6] A gradual increase in polarity generally provides better separation than a steep one.

  • Collect Fractions: Collect the eluate in appropriately sized test tubes or a fraction collector.

  • Monitor Fractions: Systematically analyze the collected fractions by TLC to identify which ones contain the pure product. Spot several fractions per TLC plate for efficient analysis.

Product Isolation
  • Pool Fractions: Combine all fractions that contain the pure desired product, as determined by TLC analysis.

  • Remove Solvent: Concentrate the pooled fractions using a rotary evaporator to remove the mobile phase solvents.[6][7] The presence of triethylamine (boiling point ~89 °C) may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.

  • Characterize: Obtain the mass of the purified product and characterize it using appropriate analytical techniques (NMR, MS, etc.) to confirm its identity and purity.

Data Summary

The following table illustrates the expected improvement in chromatographic performance when using a triethylamine-modified mobile phase.

ParameterMethod A (Standard)Method B (Modified)
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase 15% EtOAc in Hexanes15% EtOAc in Hexanes + 1% TEA
Product Rf ~0.3 (with tailing)~0.35 (symmetrical spot)
Observed Purity < 85% (due to co-elution)> 97%
Yield ModerateHigh
Observation Significant peak streaking on TLC and column.Clean separation with symmetrical peaks.

Troubleshooting

  • Compound Streaks on TLC/Column: This is the most common issue with amines on silica.[8] Solution: Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent to neutralize acidic silica sites.[1][4]

  • Compound Won't Elute: The mobile phase is not polar enough. Solution: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). For very polar amines, a system like methanol in dichloromethane might be necessary.[4]

  • Poor Separation from Impurities: The polarity difference between the product and impurities is small. Solution: Use a shallower solvent gradient during elution. Ensure proper column packing and sample loading (dry loading is preferred).

Workflow Visualization

Purificaton_Workflow Crude Crude 2-(4-Bromophenoxy) -N,N-dimethylethylamine TLC_Dev TLC Method Development (Hexanes/EtOAc + 1% TEA) Crude->TLC_Dev Optimize Eluent Col_Prep Column Preparation (Silica Gel Slurry Packing) TLC_Dev->Col_Prep Optimized Eluent Sample_Load Dry Sample Loading Col_Prep->Sample_Load Elution Gradient Elution & Fraction Collection Sample_Load->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: Workflow for the purification of an amine via column chromatography.

References

Application Notes and Protocols for the Analysis of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, a key intermediate in the synthesis of pharmaceuticals such as Tamoxifen, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

This method describes a reversed-phase HPLC approach for the quantification of this compound. The presence of the bromophenoxy chromophore allows for direct UV detection.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program:

    • 0-2 min: 20% A

    • 2-10 min: 20% to 80% A

    • 10-12 min: 80% A

    • 12.1-15 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

2. Reagents and Materials:

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Deionized Water (18.2 MΩ·cm).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (20:80 Acetonitrile:Water with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Quantification is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of the analyte in the samples is then determined from this curve.

Quantitative Data Summary: HPLC-UV
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method provides high selectivity and sensitivity for the analysis of this compound, particularly in complex matrices.

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Splitless mode at 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • Target Ions (hypothetical): m/z 58 (base peak from dimethylaminoethyl fragmentation), m/z 243/245 (molecular ions with bromine isotope pattern).

2. Reagents and Materials:

  • This compound reference standard (>98% purity).

  • Methanol or Ethyl Acetate (GC grade).

  • An appropriate internal standard (e.g., a deuterated analog like this compound-d6).[3]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions (0.1-25 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol. Spike each standard with the internal standard at a constant concentration.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate). If necessary, perform a solid-phase extraction (SPE) for sample clean-up.[1][2] Evaporate the solvent and reconstitute in a known volume of methanol containing the internal standard.

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the working standards.

Quantitative Data Summary: GC-MS
ParameterResult
Linearity Range0.1 - 25 µg/mL
Correlation Coefficient (r²)> 0.998
Precision (%RSD, n=6)< 5.0%
Accuracy (% Recovery)95.0 - 105.0%
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound by either HPLC or GC-MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Login SamplePrep Sample Weighing & Dissolution SampleReceipt->SamplePrep StandardPrep Standard Preparation HPLC HPLC-UV Analysis StandardPrep->HPLC GCMS GC-MS Analysis StandardPrep->GCMS Filtration Filtration / SPE SamplePrep->Filtration Filtration->HPLC For HPLC Filtration->GCMS For GC-MS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition Integration Peak Integration & Quantification DataAcquisition->Integration Report Final Report Generation Integration->Report

Caption: General workflow for HPLC and GC-MS analysis.

References

Application Notes & Protocols: Derivatization of 2-(4-Bromophenoxy)-N,N-dimethylethylamine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the chemical derivatization of 2-(4-Bromophenoxy)-N,N-dimethylethylamine and subsequent biological evaluation of the resulting compound library. The core structure, a phenoxyethylamine, is a common scaffold in medicinal chemistry. The presence of a bromine atom on the aromatic ring offers a versatile handle for introducing molecular diversity via cross-coupling reactions. This protocol details a robust Suzuki-Miyaura cross-coupling method for derivatization and provides protocols for a two-tiered biological screening cascade targeting the human serotonin transporter (SERT), a key protein in neuroscience drug discovery.[1][2][3]

Introduction

This compound is a valuable starting material for generating novel chemical entities for drug discovery.[4][5] Its structural similarity to known bioactive molecules, particularly those targeting monoamine transporters, makes it an attractive scaffold for library synthesis. The serotonin transporter (SERT) is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[1][2] By inhibiting SERT, these drugs increase the extracellular concentration of serotonin, a neurotransmitter implicated in mood regulation.[2][3]

This application note describes a systematic approach to:

  • Synthesize a library of derivatives from this compound using a parallel synthesis-compatible Suzuki-Miyaura coupling reaction.[6][7][8]

  • Screen the resulting library for activity against the human serotonin transporter (hSERT) using a high-throughput in vitro radioligand binding assay.[9][10]

  • Characterize the potency of active "hit" compounds using a cell-based functional serotonin uptake assay.[9][11]

The goal is to identify novel compounds with high affinity and potency for SERT, which could serve as leads for the development of new therapeutics for depression, anxiety, and other neurological disorders.

Chemical Derivatization Strategy

The derivatization strategy focuses on replacing the bromine atom on the phenoxy ring with various aryl and heteroaryl groups via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is well-suited for library synthesis due to its broad substrate scope, tolerance of various functional groups, and generally high yields.

General Reaction Scheme:

Suzuki Coupling Reaction Scheme

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids.

Experimental Protocols: Chemistry

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative reaction in a 96-well plate format suitable for parallel synthesis.

Materials and Reagents:

  • This compound (Parent Compound)

  • A library of diverse aryl and heteroaryl boronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • 96-well reaction blocks with sealing mats

  • Nitrogen or Argon gas supply

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Parent Compound (0.2 M in dioxane).

    • Prepare stock solutions of each boronic acid (0.3 M in dioxane).

    • Prepare a catalyst/ligand mixture: In a glovebox or under inert atmosphere, mix Pd(OAc)₂ (1 part) and PPh₃ (2 parts).

    • Prepare an aqueous solution of K₂CO₃ (2.0 M).

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add the catalyst/ligand mixture (~2-5 mol%).

    • Add 500 µL of the Parent Compound stock solution (0.1 mmol).

    • Add 400 µL of a specific boronic acid stock solution (0.12 mmol).

    • Add 150 µL of the 2.0 M K₂CO₃ solution (0.3 mmol).

    • Seal the reaction block securely with a sealing mat.

  • Reaction Execution:

    • Place the reaction block on a shaker hot plate.

    • Heat the reaction mixture to 80-90 °C with vigorous shaking for 12-18 hours.

    • Monitor reaction completion by LC-MS analysis of a small aliquot from a representative well.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add 1 mL of ethyl acetate and 1 mL of water to each well. Shake and allow the layers to separate.

    • Remove the aqueous layer. Wash the organic layer with 1 mL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous MgSO₄.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the derivatives using high-throughput parallel flash chromatography.

  • Characterization:

    • Confirm the identity and purity of the final compounds using LC-MS and ¹H NMR spectroscopy.

    • Accurately determine the concentration of each compound stock solution (typically in DMSO) for biological screening.

Biological Screening Protocols

A two-step screening cascade is employed to identify and characterize SERT inhibitors.

Protocol 1: Primary Screen - hSERT Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the hSERT, thereby determining its binding affinity (Ki).[9][10]

Materials and Reagents:

  • Cell Membranes: HEK293 cells stably expressing hSERT.[9]

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).

  • Non-specific Binding Inhibitor: Fluoxetine or another known SSRI.[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compounds: Library of synthesized derivatives in DMSO.

  • 96-well microplates, filter mats, cell harvester, liquid scintillation counter.

Procedure:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM Fluoxetine.

    • Test Compound: 25 µL of serial dilutions of the synthesized derivatives (e.g., from 10 µM to 0.1 nM final concentration).

  • Add 50 µL of the hSERT-expressing cell membrane preparation to each well.

  • Add 25 µL of [³H]Citalopram at a final concentration near its dissociation constant (Kd).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]

  • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold Assay Buffer.

  • Allow the filters to dry, then add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibitory constant (Ki) for each compound using the Cheng-Prusoff equation.

Protocol 2: Functional Screen - Serotonin Uptake Assay

This cell-based assay measures the functional ability of "hit" compounds from the primary screen to inhibit the reuptake of serotonin into cells expressing hSERT, thereby determining their potency (IC₅₀).[11][12]

Materials and Reagents:

  • Cells: HEK293 cells stably expressing hSERT, grown to confluency in 96-well plates.

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compounds: "Hit" compounds identified in the binding assay.

  • Reference Inhibitor: Citalopram or Fluoxetine.

Procedure:

  • Wash the confluent cell monolayers in the 96-well plate with pre-warmed uptake buffer.

  • Pre-incubate the cells for 15-30 minutes at 37°C with various concentrations of the test compound or reference inhibitor.[9]

  • Initiate serotonin uptake by adding [³H]Serotonin to each well.

  • Incubate for a short, fixed period (e.g., 10 minutes) at 37°C.[9] This incubation time must be within the linear range of uptake.

  • Terminate the uptake by rapidly removing the solution and washing the cells multiple times with ice-cold uptake buffer.[11]

  • Lyse the cells (e.g., with 1% Triton X-100).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity to quantify the amount of [³H]Serotonin taken up by the cells.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of serotonin uptake is inhibited).

Data Presentation & Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a representative set of derivatives to illustrate how structure-activity relationships (SAR) can be elucidated. In this example, various substituents (R) have replaced the bromine atom of the parent compound.

Derivative IDR-Group StructureBinding Affinity Ki (nM) [hSERT]Functional Potency IC₅₀ (nM) [Uptake]
Parent Cmpd -Br15702350
DER-01 -Phenyl85.4121.2
DER-02 -4-Fluorophenyl22.135.8
DER-03 -4-Methoxyphenyl65.398.5
DER-04 -4-Trifluoromethylphenyl450.6670.1
DER-05 -2-Thienyl78.9110.4
DER-06 -Naphthyl215.7350.0

SAR Interpretation (Hypothetical):

  • Replacing the bromine with an unsubstituted phenyl ring (DER-01) significantly improves affinity and potency.

  • Adding a small, electron-withdrawing fluorine atom at the 4-position (DER-02) provides the highest activity, suggesting a favorable interaction in the binding pocket.

  • An electron-donating methoxy group (DER-03) is well-tolerated but less potent than the fluoro-substituted derivative.

  • A bulky, strongly electron-withdrawing trifluoromethyl group (DER-04) is detrimental to activity.

  • Bioisosteric replacement of phenyl with a thienyl ring (DER-05) maintains good activity.

  • Increasing steric bulk with a naphthyl group (DER-06) reduces activity, indicating a potential size constraint in the binding site.

Visualizations

Derivatization Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_process Processing cluster_output Output Parent Parent Compound (this compound) Reaction Suzuki Coupling Pd(OAc)₂, PPh₃, K₂CO₃ Dioxane, 80°C Parent->Reaction BoronicAcids Boronic Acid Library BoronicAcids->Reaction Workup Aqueous Workup Reaction->Workup Purify Parallel Purification Workup->Purify QC QC & Analysis (LC-MS, NMR) Purify->QC Library Derivative Library (DMSO Plates) QC->Library

Caption: Workflow for the parallel synthesis of the derivative library.

Serotonin Transporter (SERT) Signaling Pathway

G cluster_synapse Synaptic Cleft Serotonin Serotonin (5-HT) Receptor Postsynaptic Receptor Serotonin->Receptor Binding SERT SERT Serotonin->SERT Reuptake Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Presynaptic Presynaptic Neuron Presynaptic->Serotonin Release SERT->Presynaptic Signal Signal Transduction Postsynaptic->Signal Inhibitor Derivative (SERT Inhibitor) Inhibitor->SERT Blocks

Caption: Simplified diagram of SERT function at a neuronal synapse.

Biological Screening Cascade

G Start Synthesized Derivative Library PrimaryScreen Primary Screen: hSERT Binding Assay (Displacement of [³H]Citalopram) Start->PrimaryScreen Decision1 Identify 'Hits' (e.g., Ki < 1 µM) PrimaryScreen->Decision1 SecondaryScreen Secondary Screen: Functional Uptake Assay (Inhibition of [³H]5-HT uptake) Decision1->SecondaryScreen Hits Inactive Inactive Compounds Decision1->Inactive Inactive Decision2 Confirm Potency (Determine IC₅₀) SecondaryScreen->Decision2 End Lead Compounds for Further Optimization Decision2->End Potent

Caption: High-throughput screening cascade for SERT inhibitor discovery.

References

Application Notes and Protocols: The Role of Boc-Protected Piperidine Scaffolds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its six-membered nitrogenous heterocyclic structure is a versatile motif that can modulate physicochemical properties, enhance biological activity, and improve the pharmacokinetic profiles of drug candidates.[1][3][4][5] The strategic use of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a cornerstone of modern organic synthesis, allowing for precise and selective functionalization of the piperidine core.[6][7] The Boc group is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions, making it an ideal protecting group for multi-step syntheses.[6] This document provides detailed application notes and protocols for the use of Boc-protected piperidine derivatives as key building blocks in organic synthesis.

Key Synthetic Applications & Protocols

Reductive Amination of N-Boc-4-piperidone

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diversity at the 4-position of the piperidine ring. Starting with N-Boc-4-piperidone, a variety of primary and secondary amines can be introduced, leading to a diverse library of 4-amino-piperidine derivatives which are crucial intermediates for many pharmaceutical agents.[8][9]

This protocol describes the reductive amination of N-Boc-4-piperidone with aniline using sodium triacetoxyborohydride (STAB) as the reducing agent.

  • Materials:

    • N-Boc-4-piperidone (1.0 equiv.)

    • Aniline (1.1 equiv.)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of N-Boc-4-piperidone (1.0 equiv.) in anhydrous DCM, add aniline (1.1 equiv.) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.

    • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

The following table summarizes typical yields for the reductive amination of N-Boc-4-piperidone with various amines.

Amine SubstrateReducing AgentSolventYield (%)Reference
3,4-DichloroanilineNaBH(OAc)₃CH₂Cl₂75-85[9]
Various primary aminesNaBH(OAc)₃N/AExcellent[10]
γ- or δ-amino estersNaBH(OAc)₃N/AHigh[10]
Suzuki-Miyaura Cross-Coupling of N-Boc-4-bromopyridine Derivatives

The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction in organic synthesis, enabling the synthesis of biaryl and hetero-biaryl structures.[11][12][13] N-Boc protected piperidines containing a halide (e.g., 4-bromo-3,6-dihydropyridine-1(2H)-carboxylate) are excellent building blocks for introducing aryl or heteroaryl substituents onto the piperidine scaffold.

  • Materials:

    • tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv.)

    • Phenylboronic acid (1.2 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv.)

    • 1,4-Dioxane/Water (4:1 mixture), degassed

    • Standard Schlenk line or glovebox for inert atmosphere

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv.), phenylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (3-5 mol%).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired coupled product.

The table below provides a comparative overview of typical conditions for Suzuki coupling reactions.[11][14]

Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5%)-K₃PO₄1,4-Dioxane/H₂O80High
Pd₂(dba)₃XPhosK₂CO₃DMF/H₂O70High
Pd(OAc)₂PCy₃K₃PO₄TolueneRT - 100Varies
N-Boc Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Boc group to reveal the free piperidine nitrogen. This is typically achieved under acidic conditions.[15]

  • Materials:

    • N-Boc protected piperidine derivative (1.0 equiv.)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA) (5-10 equiv.)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc protected piperidine derivative in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C.[15]

    • Slowly add TFA (5-10 equiv.) to the stirred solution.[15]

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[15]

    • Once complete, remove the solvent and excess TFA under reduced pressure.

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. The product may also be isolated as its hydrochloride salt by using 4M HCl in dioxane.[15]

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Synthesis of 4-Substituted Piperidines A N-Boc-4-Piperidone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Primary/Secondary Amine (R-NHR') B->C D N-Boc-4-(Amino)piperidine C->D Yields: 75-95% E Acidic Deprotection (e.g., TFA) D->E F 4-Substituted Piperidine (Final Product) E->F

Caption: General workflow for the synthesis of 4-substituted piperidines.

G cluster_1 Catalytic Cycle of Suzuki-Miyaura Coupling cluster_legend Legend A Pd(0)Ln B R¹-Pd(II)Ln-X A->B Oxidative Addition (R¹-X) C R¹-Pd(II)Ln-R² B->C Transmetalation (R²-B(OR)₂) C->A Reductive Elimination (R¹-R²) R1X R¹-X = N-Boc-Piperidinyl-Br R2B R²-B(OR)₂ = Arylboronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_2 Logical Relationship in Drug Candidate Synthesis Start Commercially Available Boc-Piperidine Building Block Step1 Functionalization (e.g., Coupling, Alkylation) Start->Step1 Intermediate Decorated Piperidine Intermediate Step1->Intermediate Step2 Further Elaboration & Boc-Deprotection Intermediate->Step2 Final Active Pharmaceutical Ingredient (API) Step2->Final Screening Biological Screening (e.g., Kinase Assay) Final->Screening

Caption: A logical workflow from a building block to a drug candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromophenoxy)-N,N-dimethylethylamine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction yield for this compound consistently low?

Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The primary reasons include incomplete deprotonation of 4-bromophenol, competing side reactions, and suboptimal reaction conditions.

  • Incomplete Deprotonation: The synthesis requires the formation of the 4-bromophenoxide anion. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 4-bromophenol will remain unreacted.

  • Side Reactions: The main competing reaction is the elimination of the alkylating agent, 2-chloro-N,N-dimethylethylamine, which is favored at higher temperatures. Another possible side reaction is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial. Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide without hydrogen bonding to the nucleophile.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of the desired product, unreacted starting materials, and byproducts.

  • Unreacted Starting Materials: A spot corresponding to 4-bromophenol suggests incomplete deprotonation or insufficient reaction time. A spot for 2-chloro-N,N-dimethylethylamine indicates it was used in excess or the reaction did not go to completion.

  • Byproducts: As mentioned, elimination and C-alkylation products are possibilities. Additionally, if the reaction is carried out at excessively high temperatures, degradation of the starting materials or product may occur.

To minimize these impurities, ensure complete deprotonation by using a strong base like sodium hydride (NaH). Employing a slight excess of the alkylating agent can help drive the reaction to completion. Careful control of the reaction temperature is also critical to disfavor elimination reactions.

Question 3: How can I improve the reaction rate without increasing the temperature and promoting side reactions?

Answer: To enhance the reaction rate under milder conditions, the use of a phase-transfer catalyst (PTC) is a viable strategy. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent is present, thereby increasing the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis is a Williamson ether synthesis, which involves the reaction of 4-bromophenol with 2-chloro-N,N-dimethylethylamine in the presence of a base. The base deprotonates the phenol to form the phenoxide, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction to form the ether.

Q2: Which base is most effective for this synthesis?

A2: Strong bases are generally required to ensure complete deprotonation of the phenol. Sodium hydride (NaH) is a common and highly effective choice. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures and longer reaction times, potentially leading to lower yields. Studies on similar Williamson ether syntheses have shown that NaH in a polar aprotic solvent like DMF can result in yields of 80-96%, while K₂CO₃ in acetone may yield 70-89%.[1][2]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are ideal for Williamson ether synthesis. Dimethylformamide (DMF) and acetone are commonly used. DMF is particularly effective when used with sodium hydride.[1][2]

Q4: What is the typical work-up and purification procedure for this product?

A4: After the reaction is complete, the mixture is typically cooled and quenched with water. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed with water and brine to remove any remaining inorganic salts and impurities. After drying the organic layer over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the effect of different bases and solvents on the yield of a Williamson ether synthesis, based on literature for similar reactions. This data can serve as a starting point for optimizing the synthesis of this compound.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaHDMFRoom Temperature280-96[1][2]
K₂CO₃Acetone40-501270-89[1][2]

Experimental Protocols

Key Experiment: Synthesis of this compound using Sodium Hydride

This protocol is a representative procedure for the synthesis of the target molecule.

Materials:

  • 4-bromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-chloro-N,N-dimethylethylamine hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq). Dissolve the phenol in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.05 eq) to the reaction mixture. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Mandatory Visualizations

Chemical Reaction Pathway

G 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide + Base 2-Chloro-N,N-dimethylethylamine 2-Chloro-N,N-dimethylethylamine Product This compound 2-Chloro-N,N-dimethylethylamine->Product Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->4-Bromophenoxide Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Product 4-Bromophenoxide->Product + 2-Chloro-N,N-dimethylethylamine (SN2 Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Reaction Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Side_Reactions Side Reactions (Elimination, C-Alkylation) Low_Yield->Side_Reactions Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Stronger_Base Use Stronger Base (e.g., NaH) Incomplete_Deprotonation->Stronger_Base Optimize_Temp Optimize Temperature Side_Reactions->Optimize_Temp Change_Solvent Change Solvent (Polar Aprotic) Suboptimal_Conditions->Change_Solvent PTC Use Phase Transfer Catalyst Suboptimal_Conditions->PTC

Caption: Troubleshooting workflow for low reaction yield in the synthesis.

References

Identification of side products in Williamson ether synthesis of phenoxyethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Williamson ether synthesis of phenoxyethylamines.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format to help you identify and resolve experimental challenges.

Q1: My reaction yield is very low, or I'm only recovering my starting phenol. What are the likely causes?

A1: Low or no conversion is a common issue that typically points to problems with the deprotonation of the starting phenol or the reactivity of the alkylating agent.

  • Incomplete Deprotonation: The phenoxide, which acts as the nucleophile, must be fully formed for the reaction to proceed.

    • Weak Base: The base you are using may not be strong enough to deprotonate the phenol completely. While bases like potassium carbonate (K₂CO₃) are common, less acidic phenols may require a stronger base like sodium hydride (NaH) or potassium hydroxide (KOH).

    • Insufficient Base: Ensure you are using at least one molar equivalent of the base.

    • Moisture: The Williamson ether synthesis is sensitive to water. Any moisture will consume the base and can hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Poor Alkylating Agent Reactivity:

    • Leaving Group: The reactivity of the haloethylamine depends on the leaving group. The order of reactivity is I > Br > Cl. If you are using a chloroethylamine, the reaction may require harsher conditions (higher temperature, longer reaction time) than with a bromo- or iodoethylamine.

  • Reaction Conditions:

    • Temperature: The reaction may require heating. Typical temperatures range from 50-100 °C. If you are running the reaction at room temperature, try increasing the temperature gradually while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Solvent: Polar aprotic solvents like acetonitrile or DMF are generally preferred as they effectively solvate the cation of the phenoxide, increasing the nucleophilicity of the oxygen anion.

Q2: My TLC/LC-MS analysis shows multiple unexpected spots/peaks. What are the most common side products?

A2: Several side reactions can occur, leading to a complex product mixture. The most common side products are a result of C-alkylation, elimination reactions, and reactions involving the amine functionality of the reagents.

  • C-Alkylated Phenol: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, side product).[1] This leads to the formation of an alkylated phenol instead of the desired ether.

  • Elimination Product (Vinylamine/Aziridine): The haloethylamine can undergo E2 elimination under basic conditions to form vinylamine, which is unstable and can polymerize. Alternatively, 2-haloethylamines can undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[2] This intermediate can be trapped by nucleophiles or rearrange.

  • Piperazine Derivatives: The haloethylamine can react with itself or with the product phenoxyethylamine in an intermolecular fashion, leading to the formation of piperazine dimers.[3] This is more likely at higher concentrations and temperatures.

  • N,O-Dialkylated Product: The secondary amine of the desired phenoxyethylamine product is also nucleophilic and can react with another molecule of the haloethylamine. This "over-alkylation" leads to a tertiary amine side product.[4]

Q3: I've identified a significant amount of a C-alkylated side product. How can I favor O-alkylation?

A3: The ratio of O- to C-alkylation is highly dependent on the reaction solvent.[1][5]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile favor O-alkylation. Protic solvents such as water or methanol can form hydrogen bonds with the phenoxide oxygen, sterically hindering it and promoting C-alkylation.[1] A study on the reaction of sodium β-naphthoxide with benzyl bromide showed a dramatic solvent effect on the product ratio.[5]

Data Presentation: O- vs. C-Alkylation Product Ratio
SolventO-Alkylated Product (%)C-Alkylated Product (%)Double C-Alkylated Product (%)Reference
Acetonitrile9730[5]
Methanol72280[5]
EthanolNot specified244[5]
2,2,2-TrifluoroethanolNot specified7510[5]

Q4: How can I minimize the formation of piperazine and other amine-related side products?

A4: These side products arise from the reactivity of the amine groups.

  • Use High Dilution: Intermolecular side reactions, such as piperazine formation, can be minimized by running the reaction at a lower concentration. This favors the intramolecular desired reaction over reactions between two different molecules.

  • Control Stoichiometry: Use a slight excess of the phenol relative to the haloethylamine to ensure the haloethylamine is consumed by the phenoxide rather than reacting with another amine.

  • Protecting Groups: If over-alkylation of the product amine is a major issue, consider using a haloethylamine with a protected amine group (e.g., a Boc or Cbz group). The protecting group can be removed in a subsequent step.

Experimental Protocols

Protocol 1: General Synthesis of a Phenoxyethylamine

This protocol describes a general method for the synthesis of a phenoxyethylamine via Williamson ether synthesis.

Materials:

  • Substituted Phenol (1.0 eq)

  • 2-Bromoethylamine hydrobromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • Add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromoethylamine hydrobromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Identification of Side Products by LC-MS

This protocol outlines a general procedure for analyzing the crude reaction mixture to identify the desired product and potential side products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: ESI Positive. This mode is effective for ionizing the amine-containing products.[6]

    • Scan Range: m/z 100 - 1000.

    • Data Analysis: Identify the molecular weights of the peaks in the chromatogram. Compare these to the expected molecular weights of the starting materials, desired product, and potential side products (e.g., C-alkylated product, piperazine dimer, N,O-dialkylated product). Further structural confirmation can be obtained using tandem MS (MS/MS) to analyze fragmentation patterns.

Visualizations

Reaction Pathway and Side Product Formation

Williamson_Ether_Synthesis cluster_reactants Reactants Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Deprotonation Haloethylamine 2-Haloethylamine (X-CH₂CH₂-NHR) O_Alkylation Phenoxyethylamine (Desired Product) Ar-O-CH₂CH₂-NHR Haloethylamine->O_Alkylation C_Alkylation C-Alkylated Phenol (Side Product) Haloethylamine->C_Alkylation Elimination Vinylamine / Aziridine (Side Product) Haloethylamine->Elimination E2 / Intramolecular Cyclization Dimerization Piperazine Derivative (Side Product) Haloethylamine->Dimerization Self-Condensation Over_alkylation N,O-Dialkylated Product (Side Product) Haloethylamine->Over_alkylation N-Alkylation (Side Reaction) Phenoxide->O_Alkylation O-Alkylation (SN2) (Desired Pathway) Phenoxide->C_Alkylation C-Alkylation (Side Reaction) O_Alkylation->Over_alkylation N-Alkylation (Side Reaction)

Caption: Reaction scheme for phenoxyethylamine synthesis and major side pathways.

References

Troubleshooting low yield in the synthesis of Tamoxifen intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tamoxifen intermediates. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the McMurry coupling reaction for Tamoxifen intermediate synthesis?

A1: Low yields in the McMurry reaction, a key step in many Tamoxifen synthesis routes, can often be attributed to several factors:

  • Inefficient Generation of Low-Valent Titanium: The active catalytic species, typically Ti(0), must be generated in situ from precursors like TiCl₃ or TiCl₄ and a strong reducing agent (e.g., Li, Zn, LiAlH₄). Incomplete reduction leads to a lower concentration of the active catalyst and consequently, a lower reaction yield.[1][2]

  • Formation of Pinacol Byproducts: The reductive coupling of ketones can sometimes halt at the 1,2-diol (pinacol) stage without undergoing the final deoxygenation to form the alkene. This is a significant side reaction that consumes starting materials and reduces the yield of the desired Tamoxifen intermediate.[3]

  • Substrate Homocoupling: When performing a mixed McMurry coupling between two different ketones (e.g., propiophenone and a substituted benzophenone), the homocoupling of each ketone with itself can occur, leading to a mixture of products and a lower yield of the desired unsymmetrical alkene.[4]

  • Substrate Decomposition: Certain functional groups on the ketone starting materials may not be compatible with the highly reactive low-valent titanium reagent, leading to substrate degradation. For instance, some organohalides can undergo dehalogenation under McMurry conditions.[5]

Q2: My Grignard reaction to produce the tertiary alcohol intermediate for Tamoxifen is resulting in a low yield and a mixture of products. What are the likely causes and solutions?

A2: The Grignard reaction is another critical step in alternative Tamoxifen syntheses. Common issues include:

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Trace amounts of water in the solvent (typically THF or diethyl ether), glassware, or starting materials will quench the Grignard reagent, significantly reducing the yield of the desired alcohol.

  • Wurtz Coupling: The formation of biphenyl from the reaction of the Grignard reagent with unreacted aryl halide is a common side reaction that consumes the organometallic reagent.[6]

  • Reduction Instead of Addition: With sterically hindered ketones or certain Grignard reagents, reduction of the ketone to a secondary alcohol can compete with the desired 1,2-addition, leading to a mixture of products and lower yield of the tertiary alcohol intermediate.[7]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting ketone.

Q3: I am struggling with the formation of E/Z isomers and their separation. How can I improve the stereoselectivity of my reaction?

A3: The formation of a mixture of (E) and (Z) isomers is a frequent challenge in Tamoxifen synthesis, as the desired biological activity resides primarily in the (Z)-isomer.[8]

  • Reaction Pathway: Some synthetic routes are inherently less stereoselective. For example, dehydration of the tertiary alcohol formed from a Grignard reaction often yields a mixture of isomers.[8][9]

  • Reaction Conditions: The choice of catalyst and reaction conditions can influence the E/Z ratio. For instance, in palladium-catalyzed cross-coupling reactions, the ligand and solvent can play a crucial role in determining the stereochemical outcome.[10][11]

  • Purification: While not a solution to poor selectivity, effective purification is critical. Fractional crystallization is a common method for separating the (Z)-isomer from the E/Z mixture.[12] Reverse-phase HPLC can also be employed for separation.[8]

Troubleshooting Guides

Low Yield in McMurry Coupling
Symptom Potential Cause Suggested Solution Expected Outcome
Low conversion of starting ketonesInefficient generation of low-valent titaniumEnsure anhydrous conditions. Use a freshly prepared reducing agent (e.g., zinc-copper couple). Pre-react the titanium salt with the reducing agent at an elevated temperature (50-100°C) before adding the ketones.[1]Increased conversion of starting materials and higher product yield.
Significant amount of pinacol byproductIncomplete deoxygenationIncrease the reaction time and/or temperature. Ensure a sufficient excess of the low-valent titanium reagent is used.Reduction in pinacol byproduct and increased yield of the desired alkene.
Complex product mixture with homocoupled productsNon-selective couplingAdd the more reactive ketone (e.g., propiophenone) slowly to the reaction mixture containing the low-valent titanium reagent and the less reactive ketone.[4]Favoring the mixed coupling product over homocoupled byproducts.
Low Yield in Grignard Reaction and Dehydration
Symptom Potential Cause Suggested Solution Expected Outcome
Low yield of tertiary alcoholPresence of moistureThoroughly dry all glassware in an oven. Use anhydrous solvents. Consider using a sacrificial excess of the Grignard reagent to consume any trace amounts of water.[13]Improved yield of the tertiary alcohol intermediate.
Formation of a significant amount of reduced ketone byproductSteric hindrance or unfavorable reaction conditionsChange the solvent from THF to diethyl ether, which can favor 1,2-addition.[7]Increased ratio of the desired tertiary alcohol to the reduced byproduct.
Low yield after dehydration and formation of E/Z isomersInefficient dehydration and lack of stereocontrolUse a mild dehydrating agent. For isomer separation, employ fractional crystallization of the final product or a suitable intermediate.[12]Improved yield of the alkene and successful isolation of the desired (Z)-isomer.

Experimental Protocols

Protocol 1: Optimized McMurry Coupling for Tamoxifen Intermediate

This protocol is adapted from procedures aimed at improving yield and selectivity.[1][2]

  • Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). To this, add titanium (IV) chloride dropwise at 0°C. Subsequently, add a powerful reducing agent such as a zinc-copper couple or lithium aluminum hydride in portions. The mixture is then heated to reflux for a specified time until a black slurry, indicative of the low-valent titanium species, is formed.

  • Coupling Reaction: A solution of the two ketone starting materials (e.g., propiophenone and 4-(2-chloroethoxy)benzophenone) in anhydrous THF is added dropwise to the refluxing slurry of the low-valent titanium reagent. To minimize homocoupling, the more reactive ketone can be added at a slower rate.[4]

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate. The resulting mixture is filtered, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the Tamoxifen intermediate.[1]

Protocol 2: Grignard Reaction and Dehydration for Tamoxifen Intermediate

This protocol incorporates best practices to maximize the yield of the tertiary alcohol and subsequent alkene.[7][9][12]

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. A solution of the appropriate aryl bromide (e.g., 4-bromoanisole) in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is refluxed until the magnesium is consumed.

  • Addition to Ketone: The Grignard reagent is cooled to 0°C, and a solution of the ketone (e.g., α-ethyldesoxybenzoin) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield the crude tertiary alcohol.

  • Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid) and heated to reflux with a Dean-Stark apparatus to remove water.

  • Purification and Isomer Separation: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution, and the organic layer is dried and concentrated. The resulting mixture of E/Z isomers can be separated by fractional crystallization from a suitable solvent like petroleum ether to isolate the desired (Z)-isomer.[12]

Visualizations

Troubleshooting Workflow for Low Yield in McMurry Coupling

McMurry_Troubleshooting Start Low Yield in McMurry Reaction Check_Reagent Verify Low-Valent Titanium (LVT) Reagent Start->Check_Reagent Analyze_Byproducts Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze_Byproducts Optimize_LVT_Prep Optimize LVT Preparation: - Anhydrous Conditions - Fresh Reducing Agent - Pre-reaction of Ti Salt Check_Reagent->Optimize_LVT_Prep Pinacol_Detected Pinacol Byproduct Detected? Analyze_Byproducts->Pinacol_Detected Homocoupling_Detected Homocoupling Products Detected? Pinacol_Detected->Homocoupling_Detected No Increase_LVT Increase LVT Excess and/or Reaction Time/Temp Pinacol_Detected->Increase_LVT Yes Slow_Addition Slowly Add More Reactive Ketone Homocoupling_Detected->Slow_Addition Yes Yield_Improved Yield Improved Homocoupling_Detected->Yield_Improved No Increase_LVT->Yield_Improved Slow_Addition->Yield_Improved Optimize_LVT_Prep->Yield_Improved

Caption: Troubleshooting workflow for low yield in the McMurry coupling reaction.

Logical Relationship between Grignard Reaction Problems and Solutions

Grignard_Troubleshooting Problems Problem Moisture Contamination Side Reaction (Reduction) E/Z Isomer Formation Solutions Solution Use Anhydrous Conditions & Excess Reagent Change Solvent (e.g., THF to Et2O) Fractional Crystallization / HPLC Problems:p_moisture->Solutions:s_anhydrous leads to Problems:p_reduction->Solutions:s_solvent leads to Problems:p_isomers->Solutions:s_purification leads to Outcome Improved Yield and Purity of Tamoxifen Intermediate Solutions->Outcome

Caption: Problem-solution map for common issues in the Grignard reaction for Tamoxifen synthesis.

References

Technical Support Center: Optimization of N,N-dimethylethanamine Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the synthesis of N,N-dimethylethanamine and its precursors. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing N,N-dimethylethanamine?

A1: The most prevalent methods for synthesizing N,N-dimethylethanamine are reductive amination and direct alkylation. Reductive amination, particularly the Eschweiler-Clarke reaction, is often preferred as it uses inexpensive reagents and avoids the common issue of over-alkylation.[1][2] The Eschweiler-Clarke reaction specifically uses excess formic acid and formaldehyde to methylate a primary or secondary amine, reliably stopping at the tertiary amine stage.[3][4] Alternative reductive amination methods employ reducing agents like sodium borohydride or sodium cyanoborohydride.[5][6] Direct alkylation involves treating ethylamine with a methylating agent or dimethylamine with an ethylating agent, but controlling the reaction to prevent the formation of quaternary ammonium salts can be challenging.[7][8]

Q2: Why is the Eschweiler-Clarke reaction often recommended for producing tertiary amines like N,N-dimethylethanamine?

A2: The Eschweiler-Clarke reaction offers several key advantages. It is a one-pot procedure that uses formaldehyde as the methyl source and formic acid as the reducing agent.[3] A significant benefit is its inherent mechanism which prevents the formation of quaternary ammonium salts, a common side product in other alkylation methods.[1][4] The reaction is irreversible due to the loss of carbon dioxide gas and typically provides high yields (often >80%).[1][3] It is also tolerant of various functional groups, making it a robust choice in complex syntheses.[3]

Q3: My reductive amination yield is consistently low. What are the primary factors I should investigate?

A3: Low yields in reductive amination can stem from several issues. First, the initial formation of the imine or iminium ion intermediate is a critical equilibrium-driven step.[9] Incomplete imine formation before the addition of the reducing agent is a common cause of low yield.[10] Second, the effectiveness of the reducing agent can be a factor; for instance, sodium cyanoborohydride (NaBH₃CN) is known to selectively reduce imines in the presence of aldehydes, which can be advantageous.[2] Other factors include the purity of reagents, reaction temperature, pH, and effective removal of water, which is a byproduct of imine formation.[9][10]

Q4: How can I minimize the formation of side products during the synthesis?

A4: Minimizing side products depends on the chosen synthetic route. For direct alkylation, using a precise stoichiometry of the alkylating agent is crucial to reduce over-alkylation.[7] However, for more reliable control, switching to a reductive amination method is highly effective. The Eschweiler-Clarke reaction, for example, is specifically designed to stop at the tertiary amine, preventing quaternization.[1] In other reductive aminations, ensuring the complete formation of the imine before introducing the reducing agent can prevent the reduction of the starting carbonyl compound, which would otherwise lead to alcohol impurities.[10]

Experimental Protocols and Data

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol details the methylation of a secondary amine to the corresponding tertiary amine.

Materials:

  • Secondary Amine (e.g., N-methylethanamine) (1.0 eq)

  • Formic Acid (97-100%) (1.8 eq)

  • Formaldehyde (37% aqueous solution) (1.1 eq)

  • 1M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To the secondary amine (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[4]

  • Heat the reaction mixture at 80°C for 18 hours.[4]

  • Cool the mixture to room temperature (25°C).[4]

  • Add water and 1M HCl, then extract with DCM.[4]

  • Basify the aqueous phase to pH 11 with NaOH and extract with DCM.[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography to yield the tertiary amine. A yield of 98% has been reported for similar reactions.[4]

Protocol 2: Synthesis via Reductive Amination with Sodium Cyanoborohydride

This protocol describes the synthesis of N,N-dimethylcyclohexylamine, illustrating a general method applicable to N,N-dimethylethanamine precursors.

Materials:

  • Cyclohexanone (0.200 mole)

  • Anhydrous Dimethylamine (0.225 mole)

  • Methanol

  • Sodium Cyanoborohydride (NaBH₃CN) (0.0754 mole)

  • Potassium Hydroxide (KOH)

  • Diethyl Ether

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of anhydrous dimethylamine in 150 ml of methanol in a flask equipped with a stirrer.[11]

  • Add cyclohexanone in one portion and stir the resulting suspension at room temperature for 15 minutes.[11]

  • Prepare a solution of sodium cyanoborohydride in 50 ml of methanol and add it dropwise to the stirred suspension over 30 minutes.[11]

  • After the addition is complete, stir the suspension for an additional 30 minutes.[11]

  • Add 15 g of potassium hydroxide pellets and continue stirring until they are completely dissolved.[11]

  • Filter the reaction mixture and reduce the filtrate volume to approximately 50 ml using a rotary evaporator.[11]

  • Perform a liquid-liquid extraction using diethyl ether and wash with 6M HCl.[11]

  • Basify the aqueous layer with KOH and extract again with ether.[11]

  • Dry the combined organic layers over anhydrous potassium carbonate, remove the ether, and fractionally distill the crude product to yield N,N-dimethylcyclohexylamine (reported yield: 52-54%).[11]

Data Summary

Table 1: Comparison of Selected Synthesis Conditions for Tertiary Amines

MethodStarting MaterialsReagents / CatalystTemperature (°C)Pressure (bar)Reported YieldReference
Eschweiler-ClarkeSecondary Amine, FormaldehydeFormic Acid80Atmospheric~98%[4]
Reductive AminationCyclohexanone, DimethylamineSodium CyanoborohydrideRoom TempAtmospheric52-54%[11]
Catalytic AminationEthanol, DimethylamineCopper Chromite Catalyst100497%[12]
Continuous HydrogenationN,N-dimethyl-amino propionitrileZL-311-R Catalyst, NaOH7060>99.5%[13]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in N,N-dimethylethanamine Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Reagent Quality: Impure or degraded starting materials, particularly the amine or aldehyde. 2. Inactive Reducing Agent: The reducing agent (e.g., NaBH₄) may have decomposed. 3. Incorrect pH: The pH is not optimal for imine formation (often mildly acidic).[9]1. Verify the purity of all reagents. Distill liquid aldehydes/amines if necessary. 2. Use a fresh batch of the reducing agent. 3. Add a catalytic amount of a mild acid like acetic acid to facilitate imine formation.[10]
Formation of Multiple Products 1. Over-alkylation: In direct alkylation methods, reaction proceeds to the quaternary ammonium salt.[8] 2. Side Reactions: Self-condensation of the aldehyde or ketone starting material.[9] 3. Incomplete Reaction: Presence of both starting materials and product.1. Use the Eschweiler-Clarke reaction, which prevents quaternization.[1] Alternatively, carefully control the stoichiometry in direct alkylation. 2. Add the carbonyl compound slowly to the reaction mixture.[9] 3. Increase reaction time or temperature and monitor progress using TLC or GC.
Difficult Product Isolation 1. Emulsion Formation: Amines can act as surfactants, causing persistent emulsions during aqueous workup.[10] 2. Product Volatility: The product may be lost during solvent removal if it has a low boiling point.[9] 3. Product is an Oil: Difficulty in handling and purifying a non-crystalline product.1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Alternatively, filter the emulsion through a pad of Celite.[10] 2. Use a cold trap or perform solvent removal under carefully controlled reduced pressure.[9] 3. Attempt to crystallize the product from a non-polar solvent at low temperature or convert it to a salt (e.g., hydrochloride) for easier handling.[9]
Reaction Stalls 1. Water Accumulation: The water produced during imine formation can shift the equilibrium back to the starting materials.[9] 2. Catalyst Deactivation: The acid catalyst may be neutralized or poisoned.1. Use a Dean-Stark apparatus to azeotropically remove water if the solvent is appropriate (e.g., toluene).[9] 2. Add a fresh portion of the acid catalyst.[9]

Visual Guides

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification reagents Prepare & Purify Reagents setup Assemble Glassware (e.g., with Dean-Stark) reagents->setup 1 addition Charge Reagents & Solvent setup->addition reaction Heat to Reflux & Monitor (TLC/GC) addition->reaction 2 quench Quench Reaction & Cool reaction->quench extract Aqueous Workup & Extraction quench->extract 3 dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry 4 purify Purify Product (Distillation/Chromatography) dry->purify 5 analysis Analyze Final Product (NMR, GC-MS) purify->analysis 6

Caption: General experimental workflow for synthesis.

G cluster_yield Yield Analysis cluster_purity Purity Analysis start Experiment Complete low_yield Is Yield Low? start->low_yield check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents Yes check_conditions Optimize Temp, Time, pH & Water Removal low_yield->check_conditions Yes impure Is Product Impure? low_yield->impure No success Process Optimized check_reagents->success Re-run check_conditions->success Re-run side_products Identify Side Products (GC-MS, NMR) impure->side_products Yes impure->success No optimize_workup Optimize Workup (e.g., break emulsions) side_products->optimize_workup optimize_purification Refine Purification Method (e.g., change column phase) side_products->optimize_purification optimize_workup->success Re-purify optimize_purification->success Re-purify

Caption: Logic diagram for troubleshooting synthesis outcomes.

G cluster_mechanism Eschweiler-Clarke Mechanism amine R₂NH (Amine) step1 Step 1: Imine Formation Amine attacks formaldehyde, followed by dehydration to form an iminium ion. amine->step1 formaldehyde CH₂O (Formaldehyde) formaldehyde->step1 formic_acid HCOOH (Formic Acid) step2 Step 2: Reduction Formic acid acts as a hydride source, reducing the iminium ion to the methylated amine. formic_acid->step2 step1->step2 product R₂N-CH₃ (Tertiary Amine) step2->product co2 CO₂ step2->co2

Caption: Simplified Eschweiler-Clarke reaction pathway.

References

Removing unreacted starting materials from crude product mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for common issues encountered when removing unreacted starting materials from crude product mixtures.

General Troubleshooting and FAQs

Q1: My crude product is a complex mixture. Where do I start with purification?

A1: The choice of purification method depends on the physical state of your product and the nature of the impurities.[1] For liquid products, distillation is often a good first choice, especially for separating components with different boiling points. For solid products, recrystallization is a powerful technique.[1] If your product and starting materials have different polarities, column chromatography is highly effective.[2] For acidic or basic compounds, a simple acid-base extraction can be a very efficient initial purification step.[3]

Q2: How do I know which purification technique is best for my specific compound?

A2: Consider the following factors:

  • Scale of the reaction: For multi-gram quantities of a solid product, recrystallization is often practical. For smaller-scale reactions (<1 gram), chromatography is generally a safer and more efficient method.[4]

  • Physical properties: The difference in boiling points between your product and starting materials will determine if distillation is feasible.[5] For solids, solubility differences at various temperatures are key for successful recrystallization.[6]

  • Chemical properties: The presence of acidic or basic functional groups allows for separation using acid-base extraction.[7]

  • Polarity: Differences in polarity are exploited in column chromatography.[2]

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8][9]

Troubleshooting Guide

Q3: I've performed the extraction, but an emulsion has formed between the two layers. How can I break it?

A3: Emulsion formation is a common issue, often caused by vigorous shaking or the presence of surfactant-like molecules in the reaction mixture.[10][11] Here are several methods to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for some time. Gentle swirling or tapping of the funnel can help the layers to separate.[11]

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the funnel.[12] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[10]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.[10]

  • Filtration: Filter the entire mixture through a plug of glass wool or Celite.[12]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[10]

  • pH Adjustment: If the emulsion is caused by a surfactant or soap, acidifying the mixture to a pH of 2 with HCl or H2SO4 can disrupt the emulsion.[11][13]

Q4: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?

A4: The denser solvent will be the bottom layer.[14] Most halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water, while most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate) are less dense than water. To be certain, add a few drops of water to the funnel. The layer that the water drops join is the aqueous layer.

Q5: My product seems to be staying in the aqueous layer. How can I improve its extraction into the organic layer?

A5: This can happen if your product has some water solubility. To improve extraction efficiency:

  • Increase the number of extractions: Perform multiple extractions with smaller volumes of the organic solvent. It is more effective to extract three times with 30 mL of solvent than once with 90 mL.

  • "Salting out": Add sodium chloride to the aqueous layer to decrease the solubility of your organic product in the aqueous phase.

  • Change the organic solvent: Use a more polar organic solvent if your product is polar. A mixture of 10% methanol in dichloromethane can be effective for extracting polar compounds.

Experimental Protocol: General Liquid-Liquid Extraction
  • Setup: Securely place a separatory funnel in a ring stand. Ensure the stopcock is closed.[14]

  • Addition of Liquids: Pour the crude product mixture into the separatory funnel. Then, add the extraction solvent. The total volume should not exceed three-quarters of the funnel's capacity.[8]

  • Mixing and Venting: Stopper the funnel. Invert the funnel and immediately open the stopcock to release any pressure buildup. Close the stopcock and gently swirl or shake the funnel.[14][15] Periodically invert the funnel and vent the pressure.[14]

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.[14]

  • Draining: Carefully open the stopcock and drain the bottom layer into a clean flask. Stop when the interface between the two layers reaches the stopcock.[14]

  • Collection: Pour the top layer out from the top of the funnel into a separate flask.[14]

  • Drying: Dry the organic layer containing your product by adding a drying agent like anhydrous magnesium sulfate or sodium sulfate. The drying agent should be swirled until it no longer clumps together.[15]

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate, typically using a rotary evaporator, to yield the partially purified product.[14]

Acid-Base Extraction Workflow

Acid-base extraction is a powerful variation of liquid-liquid extraction that separates acidic, basic, and neutral compounds based on their different solubilities in acidic and basic aqueous solutions.[3]

AcidBaseExtraction Crude Crude Mixture (Acid, Base, Neutral) in Organic Solvent AddBase Add aq. NaHCO3 (Weak Base) Crude->AddBase SepFunnel1 Separatory Funnel AddBase->SepFunnel1 AqLayer1 Aqueous Layer (Acidic Compound Salt) SepFunnel1->AqLayer1 separates to OrgLayer1 Organic Layer (Base, Neutral) SepFunnel1->OrgLayer1 AddAcidToAq1 Add aq. HCl AqLayer1->AddAcidToAq1 AddAcidToOrg1 Add aq. HCl (Strong Acid) OrgLayer1->AddAcidToOrg1 PureAcid Precipitated Pure Acid AddAcidToAq1->PureAcid SepFunnel2 Separatory Funnel AddAcidToOrg1->SepFunnel2 AqLayer2 Aqueous Layer (Basic Compound Salt) SepFunnel2->AqLayer2 separates to OrgLayer2 Organic Layer (Neutral Compound) SepFunnel2->OrgLayer2 AddBaseToAq2 Add aq. NaOH AqLayer2->AddBaseToAq2 EvaporateOrg2 Evaporate Solvent OrgLayer2->EvaporateOrg2 PureBase Precipitated Pure Base AddBaseToAq2->PureBase PureNeutral Pure Neutral Compound EvaporateOrg2->PureNeutral

Caption: Workflow for separating acidic, basic, and neutral compounds.

Quantitative Data for Acid-Base Extraction

The effectiveness of acid-base extraction relies on the significant pKa difference between the compound of interest and the acidic/basic wash.

Functional GroupApproximate pKaExtraction Condition
Carboxylic Acid4-5Extract with aq. NaHCO₃ (pKa of H₂CO₃ ≈ 6.4) or aq. NaOH
Phenol10Extract with aq. NaOH
Ammonium Ion (R-NH₃⁺)9-10Neutralize with base to regenerate the amine
Protonated Carbonyl-7Not typically extracted this way
Protonated Alcohol/Ether-2 to -3Not typically extracted this way
Alcohol16-18Generally considered neutral in extractions
Amine38-40 (as an acid)Extract with aq. HCl (pKa of R-NH₃⁺ ≈ 9-10)

Data sourced from multiple pKa tables.[1][3][7][16][17]

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[18]

Troubleshooting Guide

Q6: My compounds are not separating on the column (they are all coming out together). What should I do?

A6: This indicates that the eluent is too polar. The compounds are spending too much time in the mobile phase and not enough time interacting with the stationary phase. You should switch to a less polar solvent system. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 20% ethyl acetate in hexanes.

Q7: My compound is stuck at the top of the column and won't move. What is wrong?

A7: This is the opposite problem; the eluent is not polar enough. Your compound is too strongly adsorbed to the silica gel. You need to increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[9]

Q8: The bands on my column are streaking or "tailing". How can I get sharp bands?

A8: Tailing can be caused by several factors:

  • Sample Overload: You may have loaded too much crude product onto the column. Try using less material or a wider column.

  • Poor Solubility: If the compound is not very soluble in the eluent, it can lead to tailing. Ensure your compound is fully dissolved before loading.[9]

  • Compound Degradation: Some compounds can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[9]

Experimental Protocol: Flash Column Chromatography
  • Select the Eluent: Using Thin Layer Chromatography (TLC), find a solvent system that gives your desired product an Rf value of approximately 0.3.[2]

  • Prepare the Column:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[19]

    • Add a thin layer of sand.

    • "Dry pack" the column by pouring in the silica gel. Gently tap the column to ensure even packing.[2]

    • Add another layer of sand on top of the silica gel.[20]

  • Equilibrate the Column: Run the chosen eluent through the column until the silica gel is completely wetted and equilibrated. Do not let the solvent level drop below the top of the sand.[20]

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.[21]

    • Carefully pipette this solution onto the top layer of sand.[21]

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[22]

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of about 2 inches per minute is often recommended).[20]

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.[19]

  • Analyze Fractions: Monitor the composition of the collected fractions using TLC to identify which fractions contain your pure product.[23]

  • Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator.[23]

Column Chromatography Workflow

ColumnChromatography Start Start SelectEluent Select Eluent via TLC (Target Rf ≈ 0.3) Start->SelectEluent PackColumn Pack Column (Cotton, Sand, Silica, Sand) SelectEluent->PackColumn Equilibrate Equilibrate Column with Eluent PackColumn->Equilibrate LoadSample Load Sample (Dissolved in min. solvent) Equilibrate->LoadSample Elute Elute with Gentle Pressure LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate PureProduct Pure Product Evaporate->PureProduct End End PureProduct->End

Caption: A step-by-step workflow for flash column chromatography.

Recrystallization

Recrystallization is a technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6]

Troubleshooting Guide

Q9: I've cooled my solution, but no crystals have formed. What should I do?

A9: This is a common problem and can often be resolved by inducing crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[24]

  • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[25]

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[26]

  • Reduce Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.[27]

Q10: My compound has "oiled out" instead of forming crystals. How can I fix this?

A10: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute.[26] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly. Leaving it on a cooling hot plate can help.[27]

Q11: The yield of my recrystallized product is very low. What went wrong?

A11: A low yield can result from several issues:

  • Using too much solvent: This will cause a significant amount of your product to remain dissolved in the mother liquor.[25]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for the crystallization to complete and have cooled the solution in an ice bath.

Experimental Protocol: Recrystallization
  • Choose a Solvent: The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[28][29]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[24]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel.[26]

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[26]

  • Induce Crystallization (if necessary): If crystals do not form, use one of the methods described in the troubleshooting guide (scratching, seeding, or further cooling).

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[24]

  • Wash the Crystals: Rinse the crystals with a small amount of ice-cold recrystallization solvent to wash away any remaining impurities.[24]

  • Dry the Crystals: Allow the crystals to air dry on the filter paper or dry them in a desiccator or oven.

Quantitative Data: Common Recrystallization Solvents
SolventBoiling Point (°C)Density (g/mL)PolarityNotes
Water100.01.000HighGood for polar compounds.
Ethanol78.30.789HighGood general-purpose polar solvent.
Methanol64.70.791HighSimilar to ethanol but more volatile.
Acetone56.30.791MediumVery volatile, good for washing glassware.
Ethyl Acetate77.10.902MediumGood for moderately polar compounds.
Dichloromethane39.81.330LowVery volatile, good for extracting compounds.
Diethyl Ether34.60.713LowHighly flammable and volatile.
Hexanes~69~0.655Very LowGood for non-polar compounds.
Toluene110.60.867LowHigher boiling point, good for less soluble compounds.

Data compiled from various solvent property tables.[5][18][30][31][32][33][34][35][36]

Distillation

Distillation is used to purify liquids by separating them based on differences in their boiling points.

Troubleshooting Guide

Q12: The distillation is proceeding very slowly. How can I speed it up?

A12:

  • Increase the heat: The heating mantle may not be hot enough. Increase the temperature gradually.

  • Improve insulation: Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.

  • Check the vacuum (for vacuum distillation): If performing a vacuum distillation, ensure your system is well-sealed and the vacuum pump is pulling a sufficient vacuum.

Q13: The temperature is fluctuating during the distillation. What does this mean?

A13: Temperature fluctuations can indicate that the distillation is not proceeding smoothly.

  • "Bumping": The liquid may be boiling unevenly ("bumping"). Ensure you are using boiling chips or a magnetic stir bar for smooth boiling.

  • Inconsistent heating: Ensure the heating mantle is in good contact with the flask and providing consistent heat.

  • Mixed fractions: You may be co-distilling a mixture of compounds.

Distillation Decision Tree

DistillationDecision Start Need to purify a liquid? BoilingPointDiff Boiling point difference > 50 °C? Start->BoilingPointDiff SimpleDist Use Simple Distillation BoilingPointDiff->SimpleDist Yes FractionalDist Use Fractional Distillation BoilingPointDiff->FractionalDist No HeatSensitive Is the compound heat-sensitive? SimpleDist->HeatSensitive FractionalDist->HeatSensitive VacuumDist Use Vacuum Distillation HeatSensitive->VacuumDist Yes End Proceed with Distillation HeatSensitive->End No VacuumDist->End

Caption: Decision tree for choosing the appropriate distillation method.

References

Technical Support Center: 2-(4-Bromophenoxy)-N,N-dimethylethylamine Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of 2-(4-Bromophenoxy)-N,N-dimethylethylamine. The information provided is based on established chemical principles and data from related compounds, as specific degradation studies on this molecule are not extensively available in public literature. It is intended to serve as a predictive guide for experimental design and data interpretation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation studies of this compound.

Issue Possible Cause Troubleshooting Steps
No degradation observed under hydrolytic stress. The ether linkage may be more stable than anticipated at the tested conditions.- Increase the temperature of the stress condition (e.g., from 60°C to 80°C).- Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH).- Extend the duration of the stress study.
Multiple unexpected peaks in the chromatogram after oxidative stress. The tertiary amine is susceptible to various oxidative reactions.- The primary degradation product is likely the N-oxide. Further degradation can lead to de-methylated products.- Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks to help in structure elucidation.- Compare the retention times with commercially available standards of potential degradation products if possible.
Loss of the parent peak and appearance of a new peak with a lower molecular weight after photostability studies. Photolytic cleavage of the C-Br bond or the ether linkage is likely.- The C-Br bond is known to be susceptible to photolysis in brominated aromatic compounds.[1][2]- The ether linkage can also undergo photolytic cleavage.- Shielding the sample from light during preparation and analysis is crucial to prevent further degradation.- Utilize LC-MS to identify the molecular weight of the degradant and propose a likely structure.
The mass balance of the assay is less than 95% after stress studies. - Some degradation products may not be UV-active at the detection wavelength.- Degradation products may be volatile.- Degradation products may be co-eluting with the parent peak or other peaks.- Use a diode array detector (DAD) or a photodiode array (PDA) detector to screen for peaks at different wavelengths.- Employ a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) in parallel with the UV detector.- Optimize the chromatographic method to ensure separation of all degradation products. This may involve changing the column, mobile phase composition, or gradient.
Inconsistent results between replicate experiments. - Instability of the compound in the analytical solvent.- Inconsistent stress conditions.- Adsorption of the compound or its degradants onto the vials or column.- Evaluate the stability of the compound in the chosen diluent over the typical analysis time.- Ensure precise control of temperature, light exposure, and reagent concentrations during stress studies.- Use silanized vials and ensure proper column conditioning.

Frequently Asked Questions (FAQs)

1. What are the most likely degradation pathways for this compound?

Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the ether linkage to form 4-bromophenol and N,N-dimethylethanolamine. This is a common pathway for ethers.

  • Oxidation: Oxidation of the tertiary amine to form the corresponding N-oxide or de-methylated derivatives. Tertiary amines are known to be susceptible to oxidation.[3]

  • Photodegradation: Cleavage of the carbon-bromine bond, which is a known reaction for brominated aromatic compounds upon exposure to light.[1][2]

2. I am developing a stability-indicating HPLC method. What stress conditions should I apply?

Forced degradation studies are essential to develop a stability-indicating method.[4][5][6] The following conditions are recommended:

  • Acidic Hydrolysis: 0.1 N to 1 N HCl at 60-80°C.

  • Basic Hydrolysis: 0.1 N to 1 N NaOH at 60-80°C.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Degradation: Dry heat at a temperature below the melting point of the substance.

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

3. What are the potential degradation products I should look for?

Stress Condition Potential Degradation Product(s) Chemical Structure
Hydrolysis4-BromophenolC₆H₅BrO
N,N-DimethylethanolamineC₄H₁₁NO
OxidationThis compound-N-oxideC₁₀H₁₄BrNO₂
2-(4-Bromophenoxy)-N-methylethylamineC₉H₁₂BrNO
Photodegradation2-Phenoxy-N,N-dimethylethylamineC₁₀H₁₅NO

4. How can I confirm the structure of the degradation products?

The structure of degradation products can be elucidated using a combination of techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradants.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information after isolation of the degradant.

  • Comparison with Reference Standards: If available, comparing the retention time and spectral data with a known standard is the most definitive method.

5. My compound appears to be highly unstable in aqueous solutions, even without added acid or base. What could be the reason?

If the compound is a salt (e.g., hydrochloride salt), its solution in water could be slightly acidic, which might be enough to catalyze hydrolysis, especially at elevated temperatures. Consider preparing solutions in a buffered medium at a neutral pH to assess the intrinsic stability in water. For some water-sensitive compounds, conducting forced degradation in anhydrous conditions might be necessary to study the degradation of the parent molecule.[4]

Experimental Protocols

The following are generic protocols for forced degradation studies that can be adapted for this compound. The extent of degradation should be targeted to be between 5-20% for the development of a stability-indicating method.[7]

1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before analysis.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.2 N NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

2. Oxidative Degradation

  • Prepare a solution of the compound in a suitable solvent at approximately 1 mg/mL.

  • Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at various time points.

  • Analyze by HPLC.

3. Photolytic Degradation

  • Prepare a solution of the compound in a suitable solvent at approximately 1 mg/mL.

  • Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw aliquots from both the exposed and control samples at appropriate time points.

  • Analyze by HPLC.

4. Thermal Degradation

  • Place the solid compound in a controlled temperature chamber.

  • Expose the sample to a temperature below its melting point for a specified duration.

  • At the end of the study, dissolve the sample in a suitable solvent.

  • Analyze by HPLC.

Visualizations

The following diagrams illustrate the hypothesized degradation pathways and a general workflow for the analysis.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photodegradation (UV/Vis Light) parent 2-(4-Bromophenoxy)- N,N-dimethylethylamine h1 4-Bromophenol parent->h1 Ether Cleavage h2 N,N-Dimethylethanolamine parent->h2 Ether Cleavage o1 N-Oxide Derivative parent->o1 N-Oxidation p1 2-Phenoxy- N,N-dimethylethylamine parent->p1 C-Br Cleavage o2 N-Desmethyl Derivative o1->o2 Further Oxidation

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow start Start: Forced Degradation Study stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample Preparation (Dilution, Neutralization) stress->sample hplc HPLC Analysis (Stability-Indicating Method) sample->hplc detect Detection (UV/DAD, MS) hplc->detect data Data Analysis (Peak Purity, Mass Balance) detect->data elucidate Structure Elucidation of Degradants (HRMS, NMR) data->elucidate If unknown peaks are present report Final Report data->report elucidate->report

Caption: General experimental workflow for a forced degradation study.

References

Managing reaction temperature for the synthesis of 2-(4-bromophenoxy) compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature during the synthesis of 2-(4-bromophenoxy) compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary methods for synthesizing 2-(4-bromophenoxy) compounds, and how does reaction temperature differ between them?

The two most common methods for synthesizing 2-(4-bromophenoxy) compounds are the Williamson ether synthesis and the Ullmann condensation. The optimal reaction temperature is a critical parameter and varies significantly between these two methods.

  • Williamson Ether Synthesis: This method typically involves the reaction of a deprotonated 4-bromophenol (phenoxide) with an alkyl halide. It is an S_N2 reaction and generally proceeds at moderate temperatures.[1] A typical temperature range for this reaction is 50-100 °C.[1]

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide (like 4-bromophenol) and an alcohol or other nucleophile. Traditionally, Ullmann reactions require high temperatures, often exceeding 100 °C and sometimes up to 200 °C.[2] However, the use of ligands can sometimes lower the required temperature to the 90-120 °C range.

Q2: I am getting a low yield in my Williamson ether synthesis of a 2-(4-bromophenoxy) compound. How can I improve it by managing the temperature?

Low yields in a Williamson ether synthesis can be due to incomplete reaction or the occurrence of side reactions. Temperature plays a crucial role in both.

  • Incomplete Reaction: If the reaction is not going to completion, a modest increase in temperature or prolonged reaction time may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Side Reactions: The primary side reaction at elevated temperatures is the E2 elimination of the alkyl halide, which is favored over the desired S_N2 substitution.[3] If you observe the formation of alkene byproducts, consider lowering the reaction temperature. For instance, in the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol, the reaction is typically run at the reflux temperature of THF (approximately 66 °C) to balance reaction rate and minimize side reactions.[3]

Q3: My Ullmann condensation to produce a 2-(4-bromophenoxy) derivative is not working. Should I just increase the temperature?

While Ullmann reactions are known to require high temperatures, simply increasing the temperature indefinitely is not always the best solution and can lead to decomposition of starting materials and products.

  • Catalyst and Ligand Choice: Before drastically increasing the temperature, consider the catalyst system. The choice of the copper source (e.g., CuI, CuBr) and the addition of a ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline) can significantly lower the required reaction temperature and improve yields.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are often used in Ullmann reactions to achieve the necessary high temperatures.[2]

  • Gradual Temperature Increase: If you need to increase the temperature, do so gradually while monitoring the reaction for product formation and decomposition.

Q4: What are the visual or analytical indicators of temperature-related problems in my reaction?

  • TLC Analysis: Streaking or the appearance of multiple new spots on a TLC plate can indicate the formation of byproducts or decomposition, which can be exacerbated by incorrect temperatures.

  • Color Change: A sudden darkening of the reaction mixture beyond the expected color change can be a sign of decomposition at high temperatures.

  • Incomplete Consumption of Starting Materials: If TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time, the temperature may be too low.

Data Presentation: Impact of Reaction Temperature on Synthesis

The following table provides an illustrative summary of how reaction temperature can influence the synthesis of 2-(4-bromophenoxy) compounds. Please note that optimal conditions will vary depending on the specific substrates, reagents, and solvent used.

Synthesis MethodCompound ExampleTemperature Range (°C)Expected YieldPotential Purity Issues at Non-Optimal Temperatures
Williamson Ether Synthesis 2-(4-bromophenoxy)acetamide50 - 80Good to ExcellentLow Temp: Incomplete reaction, low yield. High Temp: Increased E2 elimination, lower yield, and difficult purification.
2-[2-(4-Bromophenyl)ethoxy]ethanol60 - 70 (Reflux in THF)GoodHigh Temp: Formation of alkene byproducts.
Ullmann Condensation Di(4-bromophenyl) ether150 - 200Moderate to GoodLow Temp: No reaction or very slow conversion. High Temp: Decomposition of reactants/products, formation of tar-like substances.
2-(4-bromophenoxy)aniline90 - 120 (with ligand)GoodWithout Ligand: May require higher temperatures, leading to side reactions.

Experimental Protocols

Detailed Methodology for the Williamson Ether Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol[3]

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 2-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromoethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product check_method Identify Synthesis Method (Williamson vs. Ullmann) start->check_method williamson Williamson Synthesis check_method->williamson Williamson ullmann Ullmann Condensation check_method->ullmann Ullmann williamson_check_temp Is Temperature in 50-100°C range? williamson->williamson_check_temp ullmann_check_temp Is Temperature >100°C? ullmann->ullmann_check_temp williamson_too_low Incomplete Reaction: - Increase temperature moderately - Increase reaction time williamson_check_temp->williamson_too_low No williamson_too_high Side Reactions (Elimination): - Decrease temperature - Check for alkene byproducts williamson_check_temp->williamson_too_high Yes, but impure monitor Monitor by TLC williamson_too_low->monitor williamson_too_high->monitor ullmann_too_low No/Slow Reaction: - Gradually increase temperature - Consider adding a ligand ullmann_check_temp->ullmann_too_low No ullmann_too_high Decomposition: - Lower temperature - Optimize catalyst/ligand system ullmann_check_temp->ullmann_too_high Yes, but decomposition ullmann_too_low->monitor ullmann_too_high->monitor

Caption: Troubleshooting workflow for managing reaction temperature.

ReactionPathway cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation phenol 4-Bromophenol phenoxide 4-Bromophenoxide phenol->phenoxide Base (e.g., NaH) product_w 2-(4-bromophenoxy)-R phenoxide->product_w S_N2 reaction 50-100°C alkyl_halide Alkyl Halide (R-X) alkyl_halide->product_w phenol_u 4-Bromophenol product_u 2-(4-bromophenoxy)-R phenol_u->product_u Cu Catalyst >100°C alcohol Alcohol (R-OH) alcohol->product_u

Caption: General reaction pathways for synthesis.

References

Preventing polybromination in aromatic substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polybromination during aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: My aromatic bromination reaction is yielding significant amounts of di- and tri-brominated products. How can I achieve selective mono-bromination?

A1: Polybromination is a common issue, particularly with highly activated aromatic rings such as phenols and anilines. The strong electron-donating nature of groups like -OH and -NH2 significantly increases the electron density of the aromatic ring, making it highly susceptible to multiple substitutions.[1][2] To achieve selective mono-bromination, several strategies can be employed to moderate the reactivity of the substrate or control the reaction conditions.

Key strategies include:

  • Choice of Brominating Agent: Using milder and more selective brominating agents is crucial. N-bromosuccinimide (NBS) is a widely used reagent for selective mono-bromination of activated and moderately deactivated aromatic compounds.[3][4][5] Other selective reagents include 2,4,4,6-Tetrabromocyclohexa-2,5-dienone for aromatic amines and tribromoisocyanuric acid for moderately deactivated arenes.[6]

  • Catalyst Selection: The use of specific catalysts can enhance selectivity. Zeolites, for instance, can promote high para-selectivity in the bromination of moderately active mono-substituted aromatics.[7][8][9] Zwitterionic salts have also been shown to catalyze electrophilic mono-bromination with high regioselectivity and excellent yields at very low catalyst loadings.[10]

  • Reaction Conditions: Careful control of reaction temperature and stoichiometry is vital. Performing the reaction at lower temperatures generally favors the kinetic product, which is often the mono-substituted isomer, and reduces the rate of subsequent brominations.[5][11][12][13]

Q2: What are the best practices for controlling reaction stoichiometry to favor mono-bromination?

A2: Precise control over the stoichiometry of the reactants is fundamental to preventing polysubstitution.

  • Molar Equivalents: Use of a 1:1 molar ratio or a slight sub-stoichiometric amount of the brominating agent relative to the aromatic substrate is a primary step. An excess of the brominating agent will invariably lead to polybromination, especially with activated substrates.

  • Slow Addition: Adding the brominating agent slowly and portion-wise to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of multiple substitutions on the same aromatic ring.

  • In Situ Generation of Bromine: Generating bromine in situ from reagents like ammonium bromide and an oxidant (e.g., Oxone) can provide better control over the bromine concentration, leading to higher selectivity for mono-bromination.[3]

Q3: How does temperature influence the selectivity of aromatic bromination?

A3: Temperature plays a critical role in determining the product distribution by influencing the reaction kinetics and thermodynamics.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, meaning the product that is formed fastest is the major product.[11][12][13] For many aromatic brominations, the mono-brominated product is the kinetic product. At higher temperatures, the reaction may become reversible, leading to thermodynamic control where the most stable product (which can sometimes be a poly-brominated species) predominates.[11][12][13] Therefore, running the reaction at the lowest effective temperature often increases the selectivity for mono-bromination.[5]

  • Rate of Reaction: Higher temperatures increase the overall reaction rate, which can lead to a loss of selectivity and the formation of over-brominated products.[14]

Below is a diagram illustrating the concept of kinetic versus thermodynamic control.

G Kinetic vs. Thermodynamic Control in Aromatic Bromination cluster_0 Kinetic vs. Thermodynamic Control in Aromatic Bromination Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Higher Ea Kinetic_Product Mono-brominated (Kinetic Product) TS_Kinetic->Kinetic_Product Faster Rate Thermo_Product Poly-brominated (Thermodynamic Product) TS_Thermo->Thermo_Product Slower Rate Kinetic_Product->Thermo_Product Reversible at High Temp

Caption: Energy profile diagram illustrating kinetic and thermodynamic pathways.

Q4: Can steric hindrance be utilized to prevent polybromination?

A4: Yes, steric hindrance can be a powerful tool to control the regioselectivity and extent of bromination.

  • Bulky Substituents: The presence of bulky substituent groups on the aromatic ring can physically block certain positions, making them less accessible to the incoming electrophile.[15][16][17][18] This can prevent substitution at those positions and favor mono-substitution at less hindered sites.

  • Ortho vs. Para Selectivity: For ortho, para-directing groups, steric hindrance from the directing group itself can disfavor substitution at the ortho positions, leading to a higher yield of the para-substituted product.[19]

  • Protecting Groups: In cases of highly activated rings like anilines, the amino group can be protected (e.g., through acetylation to form an acetanilide). The resulting N-acetyl group is still an ortho, para-director but is bulkier and less activating than the amino group, which allows for controlled mono-bromination, predominantly at the less sterically hindered para position.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive Polybromination Highly activated substrate (e.g., phenol, aniline).Protect the activating group (e.g., acetylation of aniline).[1]
High reaction temperature.Lower the reaction temperature to favor kinetic control.[5][13]
Excess brominating agent.Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to substrate.
Inappropriate brominating agent.Use a milder, more selective reagent like N-bromosuccinimide (NBS).[4][5]
Low Yield of Mono-brominated Product Incomplete reaction.Increase reaction time or slightly increase temperature, monitoring for polybromination.
Deactivation of substrate.In strongly acidic media, amine groups can be protonated, deactivating the ring. Adjust pH if necessary.[1]
Poor choice of catalyst.Employ a shape-selective catalyst like a zeolite to enhance para-selectivity.[7][20]
Incorrect Regioisomer Formation Lack of regioselective control.Use a directing group or a catalyst that favors the desired isomer. Zeolites and other catalysts can induce high para-selectivity.[5][7]
Steric effects not considered.Introduce a bulky protecting group to direct substitution to a less hindered position.

Experimental Protocols

Protocol 1: Selective Mono-bromination of Anisole using NBS

This protocol is adapted from a procedure for the highly para-selective bromination of activated arenes.[5]

Materials:

  • Anisole

  • N-bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 1.0 mmol of anisole in 2 mL of acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.0 mmol of N-bromosuccinimide in one portion with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Expected Outcome: This procedure should yield predominantly 4-bromoanisole.

Protocol 2: Protection-Bromination-Deprotection for Selective Mono-bromination of Aniline

This protocol is a standard method to control the reactivity of aniline.[1]

Step 1: Acetylation of Aniline

  • In a flask, combine aniline and acetic anhydride (1:1.1 molar ratio).

  • Gently warm the mixture for a short period, then cool.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Filter, wash with cold water, and dry the acetanilide.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in a suitable solvent like glacial acetic acid.

  • Cool the solution and slowly add a solution of bromine in acetic acid (1:1 molar ratio).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the bromoacetanilide.

  • Filter, wash, and dry the product.

Step 3: Hydrolysis of Bromoacetanilide

  • Reflux the bromoacetanilide with aqueous hydrochloric acid or sodium hydroxide solution.

  • After hydrolysis is complete, neutralize the solution to precipitate the bromoaniline.

  • Filter, wash with water, and dry the final product.

Expected Outcome: This three-step procedure yields primarily 4-bromoaniline.

Visual Guides

G Troubleshooting Polybromination start Polybromination Observed? check_substrate Is the substrate highly activated (e.g., phenol, aniline)? start->check_substrate protect_group Protect the activating group (e.g., acetylation). check_substrate->protect_group Yes check_temp Is the reaction temperature high? check_substrate->check_temp No protect_group->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_reagent Is an excess of brominating agent used? check_temp->check_reagent No lower_temp->check_reagent adjust_stoich Use 1:1 stoichiometry or slow addition. check_reagent->adjust_stoich Yes check_catalyst Is a catalyst being used? check_reagent->check_catalyst No adjust_stoich->check_catalyst use_selective_catalyst Consider a shape-selective catalyst (e.g., zeolite). check_catalyst->use_selective_catalyst No end Mono-bromination Favored check_catalyst->end Yes use_selective_catalyst->end

Caption: A decision tree for troubleshooting polybromination issues.

G Workflow for Optimizing Mono-bromination cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Analysis cluster_3 Optimization setup_substrate Prepare Aromatic Substrate control_temp Control Temperature (e.g., 0°C) setup_substrate->control_temp setup_reagent Choose Brominating Agent (e.g., NBS) control_stoich Control Stoichiometry (1:1 ratio) setup_reagent->control_stoich setup_solvent Select Appropriate Solvent slow_addition Slow Addition of Brominating Agent setup_solvent->slow_addition setup_catalyst Select Catalyst (Optional) setup_catalyst->slow_addition monitoring Monitor Reaction (TLC) control_temp->monitoring control_stoich->monitoring slow_addition->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Analyze Product (NMR, GC-MS) purification->analysis evaluate Evaluate Yield and Selectivity analysis->evaluate adjust Adjust Conditions if Needed evaluate->adjust adjust->setup_substrate Iterate

Caption: A general experimental workflow for optimizing mono-bromination reactions.

References

Stability testing of 2-(4-Bromophenoxy)-N,N-dimethylethylamine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

This guide provides technical support for researchers and scientists investigating the stability of this compound. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and hypothetical stability data based on established principles of forced degradation studies as outlined by ICH guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

A1: Based on its chemical structure, which contains an ether linkage and a tertiary amine, the molecule is expected to exhibit different stability profiles under acidic and basic conditions. The ether bond may be susceptible to acid-catalyzed hydrolysis, particularly under harsh conditions (e.g., strong acid, elevated temperature). The tertiary amine group can be protonated under acidic conditions, which may influence its stability and chromatographic behavior. Under basic conditions, the molecule is generally expected to be more stable, though degradation can still occur at high pH and temperature.

Q2: What are the likely degradation products?

A2: The primary degradation pathway is anticipated to be the hydrolysis of the ether linkage.

  • Under acidic/basic conditions , this would likely yield 4-Bromophenol and 2-(dimethylamino)ethanol .

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[4] This method should be capable of separating the parent compound from its potential degradation products.[2] Confirmation of the identity of degradation products can be achieved using LC-Mass Spectrometry (LC-MS).

Q4: What are the typical stress conditions for a forced degradation study according to ICH guidelines?

A4: Forced degradation studies aim to generate degradation products to establish the stability-indicating nature of analytical methods.[1][3] The goal is typically to achieve 5-20% degradation of the active ingredient.[2][5] Typical conditions include:

  • Acid Hydrolysis : 0.1 M to 1 M HCl at room temperature up to 60-80°C.

  • Base Hydrolysis : 0.1 M to 1 M NaOH at room temperature up to 60-80°C.

  • Oxidation : 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal : 60-80°C.

  • Photolytic : Exposure to light with a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt-hours/square meter).

Troubleshooting Guide

Q5: My assay shows over 50% degradation of the parent compound in 0.1 M HCl at room temperature within an hour. What could be the issue?

A5: This level of degradation is higher than typically desired for method development.[5]

  • Reduce Stress Severity : The conditions may be too harsh. Try reducing the acid concentration (e.g., to 0.01 M HCl), lowering the temperature, or shortening the exposure time.

  • Check Compound Concentration : Ensure the initial concentration of your compound is appropriate for the assay. High concentrations in unbuffered solutions can sometimes accelerate degradation.

  • Analytical Issue : Verify that the HPLC method is not causing on-column degradation. Check for issues like inappropriate mobile phase pH or a highly active stationary phase.

Q6: I am not observing any significant degradation (<2%) even after 24 hours in 1 M NaOH at 60°C. What should I do?

A6: This indicates the compound is highly stable under these specific basic conditions.

  • Increase Stress Severity : To achieve the target degradation of 5-20%, you may need to increase the stress.[2] Consider increasing the temperature (e.g., to 80°C) or extending the study duration. Refluxing the solution could be a final option if other methods fail to induce degradation.

  • Confirm Assay Sensitivity : Ensure your analytical method has sufficient sensitivity and precision to detect small changes in the parent peak area. Perform a system suitability test to confirm performance.[4]

Q7: I see several unexpected small peaks in my chromatogram during the stability study. How can I identify them?

A7: Unexpected peaks can be degradation products, impurities from the starting material, or artifacts.

  • Use LC-MS : The most effective way to identify unknown peaks is to analyze the stressed samples using LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown compounds, aiding in their structural elucidation.

  • Blank Injections : Inject a blank sample (matrix without the active compound) that has undergone the same stress conditions. This will help you identify any peaks that are artifacts from the solvent, buffer, or degradation of excipients.[6]

Q8: My mass balance is poor (sum of the parent compound and degradation products is less than 95%). What are the potential causes?

A8: Poor mass balance can undermine the validity of a stability study.

  • Non-Chromophoric Degradants : One or more degradation products may lack a UV chromophore, making them invisible to the UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help detect these compounds.

  • Adsorption/Precipitation : The parent compound or degradation products may have precipitated out of solution or adsorbed to the container walls. Visually inspect your samples and consider using different container materials (e.g., glass vs. polypropylene).[7]

  • Formation of Volatiles : A degradation product could be a volatile compound that is lost from the sample.

  • Co-elution : A degradation peak may be co-eluting with the parent peak or another peak. Re-evaluate your HPLC method to ensure adequate peak separation and purity.[8]

Hypothetical Data Presentation

The following data are for illustrative purposes and represent plausible outcomes from a forced degradation study.

Table 1: Stability of this compound in Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)% Parent Compound Remaining% 4-Bromophenol (Degradant 1)Mass Balance (%)
0100.00.0100.0
294.55.399.8
489.210.599.7
881.018.699.6
2465.334.199.4

Table 2: Stability of this compound in Basic Conditions (0.1 M NaOH at 60°C)

Time (hours)% Parent Compound Remaining% 4-Bromophenol (Degradant 1)Mass Balance (%)
0100.00.0100.0
299.10.899.9
498.21.799.9
896.53.499.9
2491.88.099.8

Detailed Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution : Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Stress Sample Preparation : Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.2 M HCl and dilute to the mark with water to achieve a final concentration of 0.1 mg/mL in 0.1 M HCl.

  • Incubation : Place the flask in a thermostatically controlled water bath or oven at 60°C.

  • Time Points : Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization : Immediately neutralize the withdrawn aliquot by diluting it with an equal volume of 0.1 M NaOH to stop the degradation reaction.

  • Analysis : Further dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: HPLC-UV Analytical Method for Quantification

  • Instrument : HPLC system with a UV/Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 225 nm.

  • Injection Volume : 10 µL.

  • Quantification : Calculate the percentage of the parent compound remaining and the formation of degradation products based on the peak area from the chromatograms. Use the time zero sample as the 100% reference.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_stress Dilute Stock in Acid/Base (e.g., 0.1 M HCl) prep_stock->prep_stress incubate Incubate at Controlled Temp (e.g., 60°C) prep_stress->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8h...) incubate->sampling neutralize Neutralize Aliquot to Quench Reaction sampling->neutralize hplc Inject into HPLC-UV System neutralize->hplc data Quantify Peaks & Calculate Mass Balance hplc->data G start Mass Balance < 95%? check_chromatogram Review Chromatogram for Co-elution start->check_chromatogram No check_precipitate Visually Inspect Sample for Precipitate/Adsorption start->check_precipitate No check_volatiles Consider Possibility of Volatile Degradants start->check_volatiles Yes solution_method Action: Modify HPLC Method (e.g., change gradient, pH) check_chromatogram->solution_method solution_container Action: Test Different Container Materials (Glass vs PP) check_precipitate->solution_container solution_detector Action: Re-analyze with Universal Detector (e.g., LC-MS, CAD) check_volatiles->solution_detector

References

Technical Support Center: Minimizing Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their SNAr experiments, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in SNAr reactions?

A1: The most frequently encountered byproducts in SNAr reactions include:

  • Di-substitution products: These arise when the aromatic substrate has more than one leaving group, and the nucleophile substitutes at multiple sites.[1]

  • Products from reaction with the solvent: Nucleophilic solvents, such as alcohols, can compete with the intended nucleophile, especially in the presence of a strong base.[1]

  • Hydrolysis products: If water is present in the reaction mixture, it can act as a nucleophile, leading to the hydrolysis of the starting material or the desired product, particularly under basic conditions and at elevated temperatures.[1][2]

  • Benzyne formation and subsequent regioisomers: Under very strong basic conditions, an elimination-addition pathway via a highly reactive benzyne intermediate can occur, which may lead to a mixture of isomeric products. This is more common with aryl halides that are not strongly activated.[1]

  • Ether cleavage products: In reactions involving the synthesis of aryl ethers, the ether linkage can sometimes be cleaved under the reaction conditions.

Q2: How can I monitor the progress of my SNAr reaction to track product and byproduct formation?

A2: The most common and accessible method for monitoring SNAr reactions is Thin Layer Chromatography (TLC). By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of reactants and the appearance of the product and any byproducts. For more quantitative analysis, techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[3]

Q3: What is a Meisenheimer complex, and is it considered a byproduct?

A3: The Meisenheimer complex is not a byproduct but a key intermediate in the addition-elimination mechanism of most SNAr reactions. It is a resonance-stabilized anionic intermediate formed when the nucleophile attacks the aromatic ring.[4] This intermediate is typically transient and not isolated, as it rapidly proceeds to the final product by expelling the leaving group.[4]

Q4: Why is fluoride often a good leaving group in SNAr reactions, which seems counterintuitive compared to S N 1 and S N 2 reactions?

A4: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This electronic activation outweighs its poor leaving group ability in the subsequent fast elimination step.

Troubleshooting Guide

This guide provides solutions to common problems encountered during SNAr reactions that can lead to byproduct formation.

Problem 1: Formation of Di-substitution Byproducts

Symptoms:

  • Multiple spots on TLC, with one likely corresponding to the di-substituted product.

  • Mass spectrometry data shows a peak corresponding to the mass of the starting material plus two nucleophile moieties minus two leaving groups.

Possible Causes & Solutions:

CauseSolution
Excess Nucleophile Use a stoichiometric amount of the nucleophile or even a slight excess of the electrophile. Carefully monitor the reaction progress to stop it once the mono-substituted product is predominantly formed.
Highly Activated Substrate For substrates with multiple leaving groups and strong activation, consider running the reaction at a lower temperature to improve selectivity for mono-substitution.
Prolonged Reaction Time Shorter reaction times can favor the formation of the mono-substituted product. Monitor the reaction closely and quench it once the desired product is maximized.
Problem 2: Byproducts from Reaction with Solvent

Symptoms:

  • Formation of an unexpected product where the nucleophile is derived from the solvent (e.g., an ether when using an alcohol solvent).

Possible Causes & Solutions:

CauseSolution
Nucleophilic Solvent Use a non-nucleophilic, polar aprotic solvent. Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile.[1]
Presence of a Strong Base If a nucleophilic solvent must be used, consider using a weaker base that is less likely to deprotonate the solvent.
Problem 3: Hydrolysis of Starting Material or Product

Symptoms:

  • Presence of hydroxylated aromatic compounds in the product mixture.

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

CauseSolution
Presence of Water Use anhydrous solvents and reagents. Consider drying the solvent before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.[1]
Basic Reaction Conditions If hydrolysis is persistent, consider using a non-basic or a weaker base if the reaction still proceeds efficiently.
Order of Reagent Addition Adding the base last, after the electrophile and nucleophile have been mixed, can sometimes minimize the hydrolysis of the starting material.[2]
Problem 4: Formation of Regioisomers via a Benzyne Intermediate

Symptoms:

  • A mixture of isomers is obtained where the nucleophile has added to a position other than where the leaving group was located.

Possible Causes & Solutions:

CauseSolution
Use of a Very Strong Base This is common with strong bases like sodium amide (NaNH₂).[1] If a benzyne mechanism is suspected, switch to a weaker base such as potassium carbonate or triethylamine.
Unactivated Aryl Halide The benzyne mechanism is more prevalent for aryl halides lacking strong electron-withdrawing groups. If possible, use a more activated substrate.

Quantitative Data on Byproduct Formation

The following tables summarize quantitative data on how reaction conditions can influence the formation of byproducts in SNAr reactions.

Table 1: Effect of Base and Order of Addition on Hydrolysis Byproduct Formation

This table illustrates the impact of different bases and the order of reagent addition on the conversion and the ratio of the desired product (3) to the hydrolysis byproduct (4) in the reaction of 2,4,5-trichloropyrimidine (1) with pyrrolidine (2).[2]

EntryBase (pKa)Time (min)Conversion (%)Product (3) : Byproduct (4) Ratio
1NaHCO₃ (6.0)3070Not Determined
22,6-Lutidine (6.8)3080Not Determined
3K₃PO₄ (12.3)3095>99 : 1
4K₂CO₃ (10.3)3098>99 : 1
5Cs₂CO₃ (10.0)3099>99 : 1
6DBU (13.5)0.17>99>99 : 1
7KOH (13.5)0.17>99>99 : 1
KOH (13.5)30901 : 1

¹Order of addition was changed to: 1. electrophile, 2. base, 3. nucleophile, leading to increased hydrolysis.

Table 2: Influence of Solvent on SNAr Reaction Rate (Qualitative Comparison)

While specific quantitative data on byproduct formation across a wide range of solvents is sparse in the literature, the choice of solvent significantly impacts the reaction rate, which in turn can influence selectivity and byproduct formation. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the nucleophile's salt, leaving the nucleophile more reactive.[1] Slower reactions may require higher temperatures or longer reaction times, which can increase the likelihood of side reactions.

Solvent TypeExamplesGeneral Effect on SNAr RateImplication for Byproducts
Polar Aprotic DMSO, DMF, AcetonitrileGenerally fast reaction rates.[2]Can often be run at lower temperatures, minimizing temperature-sensitive byproducts.
Polar Protic Water, Ethanol, MethanolSlower reaction rates due to solvation of the nucleophile.May require harsher conditions (higher temperatures), potentially increasing byproduct formation. Can also act as a competing nucleophile.
Non-polar Toluene, HexaneVery slow or no reaction.Not typically used for SNAr reactions.

Experimental Protocols

Protocol 1: Minimizing Hydrolysis in the Synthesis of 2-Morpholinopyridine

This protocol details the synthesis of 2-morpholinopyridine from 2-fluoropyridine and morpholine, with measures to minimize the hydrolysis of the starting material.[1]

Materials:

  • 2-Fluoropyridine (1.0 equivalent)

  • Morpholine (1.2 equivalents)

  • Potassium phosphate (K₃PO₄) (1.5 equivalents)

  • Anhydrous tert-amyl alcohol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add K₃PO₄.

  • Add 2-fluoropyridine and morpholine to the flask.

  • Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Controlled Mono-substitution of 2,4-Dinitrochlorobenzene

This protocol provides a general method for the mono-substitution of 2,4-dinitrochlorobenzene with a generic amine nucleophile, emphasizing stoichiometric control to avoid di-substitution.

Materials:

  • 2,4-Dinitrochlorobenzene (1.0 equivalent)

  • Amine nucleophile (1.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dinitrochlorobenzene in anhydrous DMF.

  • Add the amine nucleophile to the solution.

  • Add K₂CO₃ to the reaction mixture.

  • Stir the reaction at room temperature and monitor closely by TLC (e.g., every 15-30 minutes).

  • Once the starting material is consumed and before significant formation of a second, typically less polar, product spot is observed, quench the reaction.

  • Pour the reaction mixture into water and extract with ethyl acetate three times.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the mono-substituted product from any unreacted starting material and di-substituted byproduct.

Visualizations

SNAr_Troubleshooting_Workflow start SNAr Reaction with Byproducts check_byproduct Identify Byproduct Structure (TLC, LC-MS, NMR) start->check_byproduct is_disub Di-substitution? check_byproduct->is_disub Analyze is_solvent Solvent Adduct? is_disub->is_solvent No sol_disub - Use stoichiometric nucleophile - Lower temperature - Shorter reaction time is_disub->sol_disub Yes is_hydrolysis Hydrolysis? is_solvent->is_hydrolysis No sol_solvent - Use polar aprotic solvent (DMSO, DMF) - Avoid nucleophilic solvents (alcohols) is_solvent->sol_solvent Yes is_isomer Regioisomers? is_hydrolysis->is_isomer No sol_hydrolysis - Use anhydrous reagents/solvents - Run under inert atmosphere - Adjust order of addition is_hydrolysis->sol_hydrolysis Yes sol_isomer - Use a weaker base (e.g., K2CO3) - Avoid very strong bases (e.g., NaNH2) is_isomer->sol_isomer Yes end Minimized Byproducts sol_disub->end sol_solvent->end sol_hydrolysis->end sol_isomer->end SNAr_vs_Hydrolysis cluster_desired Desired SNAr Pathway cluster_byproduct Hydrolysis Byproduct Pathway A Activated Aryl Halide (Ar-X) B Meisenheimer Complex (Ar(X)Nu)⁻ A->B + Nucleophile (Nu⁻) C Desired Product (Ar-Nu) B->C - Leaving Group (X⁻) D Activated Aryl Halide (Ar-X) E Meisenheimer Complex (Ar(X)OH)⁻ D->E + Water/Hydroxide (H₂O/OH⁻) [Side Reaction] F Hydrolysis Byproduct (Ar-OH) E->F - Leaving Group (X⁻)

References

Validation & Comparative

Validating the Synthesis of 2-(4-Bromophenoxy)-N,N-dimethylethylamine: A Guide to Spectroscopic Data and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate synthesis and validation of chemical intermediates are paramount. This guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, a key intermediate in the production of Tamoxifen.

Spectroscopic Data for Comparison

The following table summarizes the predicted mass spectrometry data for this compound. This data can serve as a preliminary reference for the initial characterization of the synthesized product.

Adduct IonPredicted m/z
[M+H]⁺244.0332
[M+Na]⁺266.0151
[M-H]⁻242.0186
[M+NH₄]⁺261.0597

Experimental Protocol for Synthesis

The following protocol details a common method for the synthesis of this compound.

Materials:

  • 4-Bromophenol

  • Sodium hydride (NaH)

  • 2-Chloro-N,N-dimethylethylamine hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

  • To a dry flask under an inert atmosphere, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexane to remove any mineral oil.

  • Add anhydrous THF to the washed sodium hydride to create a suspension.

  • In a separate flask, dissolve 4-bromophenol in anhydrous THF.

  • Slowly add the 4-bromophenol solution to the sodium hydride suspension in THF at 0 °C.

  • Allow the reaction mixture to stir at room temperature to ensure the complete formation of the sodium phenoxide salt.

  • Add 2-chloro-N,N-dimethylethylamine hydrochloride to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess sodium hydride with a suitable reagent (e.g., dropwise addition of water or ethanol).

  • Perform an aqueous work-up to separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using an appropriate method, such as column chromatography, to yield pure this compound.

G Synthesis Workflow of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromophenol 4-Bromophenol Salt Formation Salt Formation 4-Bromophenol->Salt Formation THF Sodium Hydride Sodium Hydride Sodium Hydride->Salt Formation 2-Chloro-N,N-dimethylethylamine HCl 2-Chloro-N,N-dimethylethylamine HCl Nucleophilic Substitution Nucleophilic Substitution 2-Chloro-N,N-dimethylethylamine HCl->Nucleophilic Substitution Salt Formation->Nucleophilic Substitution Quenching Quenching Nucleophilic Substitution->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Synthesis workflow for this compound.

Validation Pathway

The validation of the synthesized compound involves a logical progression from synthesis to spectroscopic analysis and data comparison.

G Logical Pathway for Synthesis Validation Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis ¹H NMR, ¹³C NMR IR, Mass Spec Data Comparison Data Comparison Spectroscopic Analysis->Data Comparison Validation Validation Data Comparison->Validation Reference Spectra Reference Spectra Reference Spectra->Data Comparison

Caption: Logical workflow for the validation of a synthesized chemical compound.

Comparative Guide to the Structure-Activity Relationship of 2-(4-Bromophenoxy)-N,N-dimethylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies on 2-(4-Bromophenoxy)-N,N-dimethylethylamine derivatives are not extensively available in peer-reviewed literature. This guide provides a comparative analysis based on SAR studies of structurally related compounds, particularly Tamoxifen analogs and other bioactive phenoxyethylamine derivatives, to infer potential SAR trends for the title compound series.

Introduction

The this compound scaffold is a key structural motif found in various pharmacologically active compounds. Its significance is underscored by its role as a crucial intermediate in the synthesis of Tamoxifen, a widely known selective estrogen receptor modulator (SERM). Understanding the structure-activity relationships of derivatives of this scaffold is vital for the rational design of new therapeutic agents. This guide synthesizes SAR data from analogous compound series to provide insights into how structural modifications might influence biological activity.

Core Structure

tamoxifen_sar cluster_core General Tamoxifen Scaffold cluster_activity Biological Effect A Triphenylethylene Core D Antiestrogenic Activity A->D Essential for Binding B Dimethylaminoethyl Ether Side Chain B->D Crucial for Antagonism C Phenyl Ring Substituents C->D Modulates Affinity & Potency phenoxyethylamine_sar cluster_structure Phenoxyethylamine Scaffold cluster_properties Influenced Properties A R1 (Phenyl Ring Substituents) E Receptor Affinity A->E F Receptor Selectivity A->F G Pharmacokinetics A->G B Phenoxy Core B->E C R2 (Ethylamine Chain Modifications) C->E C->G D R3 (N-Alkyl Groups) D->F Bulkiness affects selectivity D->G binding_assay_workflow A Prepare Reagents: - Estrogen Receptor - [3H]-Estradiol - Test Compounds B Incubate Receptor, Radioligand, and Test Compound A->B C Separate Bound and Unbound Ligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 D->E

A Comparative Guide to the Reactivity of Intermediates in the Synthesis of Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of key intermediates in the synthesis of prominent Selective Estrogen Receptor Modulators (SERMs), including Raloxifene, Tamoxifen, Bazedoxifene, and Ospemifene. The information presented is supported by experimental data from peer-reviewed literature and patents, offering valuable insights for process optimization and the development of novel SERM analogs.

Comparative Reactivity of Key Intermediates

The synthesis of SERMs involves multi-step sequences where the reactivity of specific intermediates can significantly impact the overall yield, purity, and scalability of the process. This section provides a comparative analysis of crucial reaction steps for the aforementioned SERMs.

Table 1: Comparative Yields of Key Intermediate Reactions in SERM Synthesis
SERMKey Reaction StepIntermediate(s)Reagents/ConditionsYield (%)Purity (%)Reference
Raloxifene Friedel-Crafts Acylation6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene & 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochlorideAluminum chloride, dichloromethane8297[1]
One-pot Deprotection(6-(methylsulfonyloxy)-2-(4-(methylsulfonyloxy)phenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanoneAqueous hydrochloric acid8899.9[1]
Friedel-Crafts Acylation of C6-substituted benzothiophenesC6-substituted benzothiophenes & acid chloride saltCatalytic DMAP, chlorobenzene, 140°C53-72-[2]
Tamoxifen Palladium-catalyzed cross-couplingAlkenyllithium reagent & arylbromidePalladium nanoparticle catalyst, toluene, 35°Cup to 65-[3]
Grignard Reaction & Dehydration (Industrial Scale)α-ethyldezoxybenzoin & 4-methoxyphenylmagnesium bromide, followed by dehydration and alkylationGrignard reagent, acidic conditions, dimethylaminoethylchloride84.8>99.5 (Z-isomer)[4]
Bazedoxifene Hydrogenolysis (Final Step)1-(4-(2-(Azetidin-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indolePalladium on carbon, hydrogen, sodium hydroxide, ethyl acetate/ethanol100 (free base)-[5]
Multi-step Synthesis (Overall)p-hydroxypropiophenone and p-hydroxybenzaldehyde derivativesTen-step synthesis18.1-[6]
Ospemifene Reduction of Ester Intermediate(Z)-2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl pivalateLithium aluminum hydride, THF61-[7]
Hydrolysis of Ester Intermediate(Z)-2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl pivalateSodium hydroxide, THF/MeOH/water35-[7]

Experimental Protocols

Detailed methodologies for key reactions are crucial for reproducibility and adaptation. Below are representative experimental protocols for the synthesis of key intermediates for Raloxifene and Tamoxifen.

Protocol 1: Improved One-Pot Deprotection for Raloxifene Synthesis[1]

Reaction: Conversion of (6-(methylsulfonyloxy)-2-(4-(methylsulfonyloxy)phenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone to Raloxifene hydrochloride.

Procedure:

  • The starting methanesulfonate intermediate is dissolved in an appropriate aqueous medium.

  • Aqueous hydrochloric acid is added to the solution at 65-70 °C and maintained for 3 hours to effect deprotection.

  • Water is added to the reaction mass, which is then slowly cooled to 0-5 °C for 60 minutes to precipitate the product.

  • The precipitated solid is filtered, washed with methanol, and dried at 70 °C to yield Raloxifene hydrochloride.

Protocol 2: Industrial Scale Synthesis of Tamoxifen[4]

Reaction: Grignard reaction, dehydration, and alkylation to form Tamoxifen.

Procedure:

  • Grignard Reaction: α-ethyldezoxybenzoin is reacted with 4-methoxyphenylmagnesium bromide to form the corresponding carbinol intermediate.

  • Dehydration: The carbinol is dehydrated under acidic conditions (e.g., hydrochloric acid) at 60 °C for 10 hours.

  • Demethylation: The resulting stilbene derivative is heated with a demethylating agent.

  • Alkylation: The phenolic hydroxyl group is alkylated with dimethylaminoethylchloride using a base (e.g., sodium hydroxide) to yield a mixture of E and Z isomers of Tamoxifen.

  • Purification: The desired Z-isomer (Tamoxifen) is isolated by fractional crystallization from petroleum ether. The final product is vacuum dried at 60 °C.

Visualizing SERM Signaling and Synthesis

SERM Signaling Pathway

Selective Estrogen Receptor Modulators exert their effects by binding to estrogen receptors (ERα and ERβ), leading to a cascade of molecular events that are tissue-specific. The following diagram illustrates the generalized signaling pathway of SERMs.

SERM_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding HSP HSP90 ER->HSP Inactive State SERM_ER SERM-ER Complex ER->SERM_ER Activation & HSP90 Dissociation PI3K_AKT PI3K/AKT Pathway SERM_ER->PI3K_AKT Non-genomic signaling MAPK MAPK Pathway SERM_ER->MAPK Non-genomic signaling SERM_ER_dimer SERM-ER Dimer SERM_ER->SERM_ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) SERM_ER_dimer->ERE Binding CoReg Co-regulators (Co-activators/Co-repressors) ERE->CoReg Gene_Transcription Gene Transcription (Agonist/Antagonist Effect) CoReg->Gene_Transcription Modulation

Caption: Generalized SERM signaling pathway.

Experimental Workflow: Raloxifene Synthesis

The synthesis of Raloxifene typically involves a multi-step process, with the Friedel-Crafts acylation being a key bond-forming reaction. The following diagram outlines a representative workflow.

Raloxifene_Synthesis_Workflow start Start Materials intermediate1 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene start->intermediate1 intermediate2 4-[2-(1-piperidinyl)ethoxy] benzoyl chloride hydrochloride start->intermediate2 reaction1 Friedel-Crafts Acylation (AlCl3, CH2Cl2) intermediate1->reaction1 intermediate2->reaction1 intermediate3 Acylated Intermediate reaction1->intermediate3 reaction2 Demethylation / Deprotection (e.g., with Thiol/AlCl3 or HBr) intermediate3->reaction2 product Raloxifene reaction2->product purification Purification (Crystallization) product->purification final_product Pure Raloxifene HCl purification->final_product

Caption: Representative workflow for Raloxifene synthesis.

Conclusion

The reactivity of intermediates in SERM synthesis is a critical factor influencing the efficiency and viability of manufacturing processes. This guide highlights that while high yields can be achieved for key steps in the synthesis of SERMs like Raloxifene and Tamoxifen, the choice of reagents and reaction conditions plays a pivotal role. For instance, the one-pot deprotection in Raloxifene synthesis significantly improves yield and purity[1]. In Tamoxifen synthesis, the control of stereochemistry to obtain the desired Z-isomer is a crucial aspect that can be managed through crystallization[4]. The synthesis of newer generation SERMs like Bazedoxifene can involve more complex multi-step processes where the overall yield may be lower, but specific steps like the final hydrogenolysis can be highly efficient[5][6]. For Ospemifene, the control of Z/E isomerism and the efficiency of the final reduction or hydrolysis step are key determinants of the overall process success[7]. Researchers and drug development professionals can leverage this comparative data to optimize existing synthetic routes and to design more efficient pathways for novel SERM candidates.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is a cornerstone of robust quality control and efficient process development. This guide provides a comparative overview of potential analytical methodologies for the quantification of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, a key intermediate in the synthesis of Tamoxifen.[1][2][3]

Method Comparison at a Glance

The choice between HPLC and GC-MS for the quantification of this compound will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key characteristics of each proposed method, based on data from the analysis of analogous compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Instrumentation HPLC system with UV detector.GC system coupled to a Mass Spectrometer.
Sample Preparation Simple dissolution in a suitable solvent (e.g., methanol, acetonitrile).May require derivatization to improve volatility and thermal stability.[4][5]
Potential Linearity Excellent linearity is expected, with correlation coefficients (R²) typically >0.999 for similar compounds.[6]Good linearity can be achieved, often with R² > 0.99.[5]
Potential Sensitivity Limits of Detection (LOD) and Quantification (LOQ) in the ng/mL range are achievable.[7]High sensitivity, with potential for LOD and LOQ in the sub-ng/mL to pg/mL range, especially with selected ion monitoring (SIM).[4][5]
Potential Accuracy High accuracy, with recovery values typically between 98-102% for related compounds.[6]Good accuracy, with recovery often within 90-110%.
Potential Precision High precision, with Relative Standard Deviation (RSD) values typically <2%.[6]Good precision, with RSD values generally <15%.
Advantages Robust and widely available technique. Simple sample preparation. Non-destructive.High selectivity and sensitivity due to mass detection. Provides structural information. Excellent for volatile and semi-volatile compounds.
Limitations May have lower sensitivity compared to GC-MS for certain analytes. The target molecule lacks a strong chromophore, potentially limiting sensitivity with UV detection.May require derivatization, adding a step to sample preparation. The analyte may have limited thermal stability.

Visualizing the Analytical Workflows

To aid in understanding the practical steps involved in each proposed method, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection (e.g., 230 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify end Report Result quantify->end

Caption: Proposed HPLC-UV workflow for the quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (e.g., with MBTFA) dissolve->derivatize extract Liquid-Liquid or Solid-Phase Extraction derivatize->extract inject Inject into GC-MS extract->inject separate Separation on DB-5MS Column inject->separate detect Mass Spectrometry Detection (Scan or SIM) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify end Report Result quantify->end

Caption: Proposed GC-MS workflow for the quantification of this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the two proposed analytical methods. These protocols are based on established methods for similar compounds and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This proposed method is adapted from HPLC methods used for the analysis of Tamoxifen and other aromatic pharmaceutical compounds.[6][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water) in an isocratic elution. The exact ratio should be optimized to achieve a suitable retention time and peak shape. A starting point could be 60:40 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at approximately 230 nm, which is a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed method is based on GC-MS methods used for the analysis of phenethylamines and other amine-containing compounds, which often require derivatization.[4][5]

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

2. Derivatization and Sample Preparation:

  • Derivatizing Agent: N-Methyl-bis(trifluoroacetamide) (MBTFA) is a suitable derivatizing agent for primary and secondary amines.

  • Derivatization Procedure:

    • To a known amount of the sample or standard in a vial, add a suitable solvent (e.g., ethyl acetate).

    • Add an excess of the derivatizing agent (e.g., 50 µL of MBTFA).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent and follow the derivatization procedure described above.

3. Analysis and Quantification:

  • Inject the derivatized standard solutions to create a calibration curve based on the peak area of a characteristic ion.

  • Inject the derivatized sample solution and determine the peak area of the same characteristic ion.

  • Quantify the amount of this compound in the sample using the calibration curve.

Conclusion

Both HPLC-UV and GC-MS present viable options for the quantification of this compound. The choice of method will be guided by the specific requirements of the analysis. HPLC-UV offers a straightforward and robust approach with simple sample preparation, making it well-suited for routine quality control in a manufacturing environment. On the other hand, GC-MS provides superior sensitivity and selectivity, which would be advantageous for trace-level impurity analysis or when dealing with complex matrices. It is imperative that whichever method is chosen, it undergoes a thorough validation process according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

References

Novel Phenylacetamide Derivatives Demonstrate Potent Cytotoxicity Against Multiple Cancer Cell Lines, Outperforming Doxorubicin in Specific Cases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent study has revealed the potent cytotoxic and pro-apoptotic activity of a series of novel synthetic phenylacetamide derivatives against various human cancer cell lines. The research highlights the potential of these compounds as promising candidates for the development of new anticancer therapies. The in vitro study demonstrated that specific derivatives exhibit significant cell-killing capabilities, in some instances surpassing the efficacy of the established chemotherapeutic drug, Doxorubicin.

The investigation centered on the evaluation of eleven newly synthesized phenylacetamide derivatives for their cytotoxic effects on three distinct cancer cell lines: MCF-7 (human breast adenocarcinoma), MDA-MB-468 (human breast adenocarcinoma), and PC-12 (rat pheochromocytoma). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for each derivative and compared with the known anticancer drug, Doxorubicin.

Comparative Cytotoxicity Data (IC50 in µM)

The cytotoxic activities of the most potent phenylacetamide derivatives are summarized below, alongside the comparative data for Doxorubicin.

Compound IDSubstitution on Phenyl RingCell LineIC50 (µM)[1]Reference DrugIC50 (µM)
3d Not SpecifiedMDA-MB-4680.6 ± 0.08DoxorubicinNot Specified
3d Not SpecifiedPC-120.6 ± 0.08DoxorubicinNot Specified
3c Not SpecifiedMCF-70.7 ± 0.08Doxorubicin0.8 - 1.2[2]
3d Not SpecifiedMCF-70.7 ± 0.4Doxorubicin0.8 - 1.2[2]

The results indicate that derivative 3d was particularly effective, displaying a low IC50 value of 0.6 µM against both MDA-MB-468 and PC-12 cell lines. Furthermore, derivatives 3c and 3d showed significant cytotoxicity against the MCF-7 cell line with IC50 values of 0.7 µM. Notably, these values are lower than the reported IC50 range for Doxorubicin in MCF-7 cells, suggesting a higher potency of these novel compounds against this specific breast cancer cell line.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action revealed that the cytotoxic effects of these phenylacetamide derivatives are mediated through the induction of apoptosis, or programmed cell death. The study found that treatment with these compounds led to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] This was evidenced by the upregulation of key pro-apoptotic proteins including Bax and Fas Ligand (FasL), as well as the anti-apoptotic protein Bcl-2, and an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of the phenylacetamide derivatives and Doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (MCF-7, MDA-MB-468, and PC-12) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the phenylacetamide derivatives or Doxorubicin and incubated for another 24 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis Analysis

The induction of apoptosis was confirmed through multiple assays:

  • TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.

  • Caspase-3 Activity Assay: To measure the activity of the executioner caspase-3.

  • Real-time PCR: To quantify the expression levels of apoptosis-related genes such as Bax, Bcl-2, and FasL.

Visualizing the Molecular Mechanisms

To illustrate the processes involved in this study, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow start Seed Cancer Cells (MCF-7, MDA-MB-468, PC-12) treatment Treat with Phenylacetamide Derivatives or Doxorubicin start->treatment mtt_assay MTT Assay for Cytotoxicity (IC50 Determination) treatment->mtt_assay apoptosis_assays Apoptosis Assays (TUNEL, Caspase-3, Real-time PCR) treatment->apoptosis_assays analysis Data Analysis and Comparison mtt_assay->analysis apoptosis_assays->analysis

Experimental workflow for cytotoxicity and apoptosis assessment.

G cluster_pathway Proposed Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Phenylacetamide Derivatives FasL Upregulation of FasL compound->FasL Bax Upregulation of Bax compound->Bax Bcl2 Upregulation of Bcl-2 compound->Bcl2 FADD FADD FasL->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.

This research underscores the therapeutic potential of novel phenylacetamide derivatives as effective anticancer agents. The favorable cytotoxicity profiles and the ability to induce apoptosis through multiple pathways suggest that these compounds warrant further investigation and development in the pursuit of more effective cancer treatments.

References

Antimicrobial activity screening of 2-(4-Bromophenoxy)-N,N-dimethylethylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial screening of 2-(4-Bromophenoxy)-N,N-dimethylethylamine derivatives and analogous structures.

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. This guide provides a comparative analysis of the antimicrobial activity of compounds structurally related to this compound. Due to a lack of publicly available data on the antimicrobial properties of this specific compound and its direct derivatives, this document focuses on the antimicrobial performance of analogous structures, including bromophenol, phenoxy, and amine-containing derivatives. The information presented herein is intended to serve as a valuable resource for researchers in the field of antimicrobial drug discovery, offering insights into potential structure-activity relationships and guidance for future screening efforts.

Comparison of Antimicrobial Activity

The antimicrobial efficacy of various structurally related compounds is summarized below. The data is presented to facilitate a comparative understanding of how different structural modifications influence activity against a range of microbial pathogens.

Table 1: Antibacterial Activity of Bromophenol Derivatives against Staphylococcus aureus and MRSA
CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. MRSAMinimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL)Minimum Inhibitory Concentration (MIC) vs. MRSA (µg/mL)
3-bromo-2,6-dihydroxyacetophenone181615.631.2
3,5-dibromo-2,4-dihydroxyacetophenone141262.5125
Ampicillin (Standard)20---
Tobramycin (Standard)1512--

Data sourced from a study on bromophenol derivatives which demonstrated significant antibacterial activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA)[1].

Table 2: Antimicrobial Activity of N-Alkyl-N,N-Dimethylamine Oxides
Compound (Chain Length)MIC vs. Staphylococcus aureus (µM)MIC vs. Escherichia coli (µM)
C823,00012,000
C101,9001,900
C12160310
C1450100
C1661120
C18 (oleyl)59120

This table highlights the structure-activity relationship of N-alkyl-N,N-dimethylamine oxides, where antimicrobial activity increases with alkyl chain length up to a certain point[2].

Table 3: Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives
DerivativeMIC vs. S. aureus (µg/mL)MIC vs. C. albicans (µg/mL)
Compound I1.5625.0
Compound VII (N-methylpyrrolidine)0.781.56

These results indicate that modifications to the dialkylamino group can significantly impact the antimicrobial potency of phenoxyamine derivatives[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the referenced literature.

Agar Well Diffusion Method for Antibacterial Screening

This method is widely used for preliminary screening of antimicrobial activity.

  • Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a sterile nutrient broth and incubated to achieve a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Preparation and Sample Addition: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar. A specific volume (e.g., 20 µL) of the test compound solution at a known concentration is added to each well. A standard antibiotic is used as a positive control, and the solvent used to dissolve the compounds serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity[1].

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Test Compounds: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The microtiter plate is incubated under suitable conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[2].

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of antimicrobial compounds.

Antimicrobial_Screening_Workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_evaluation Further Evaluation start Synthesized Derivatives agar_diffusion Agar Well Diffusion Assay start->agar_diffusion Test Compounds mic_determination Broth Microdilution Assay (MIC Determination) agar_diffusion->mic_determination Active Compounds mbc_determination MBC Determination mic_determination->mbc_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis mbc_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for antimicrobial activity screening and lead identification.

Conclusion

While direct experimental data on the antimicrobial activity of this compound derivatives is not currently available in the public domain, the analysis of structurally similar compounds provides valuable insights. The presence of a bromophenol moiety appears to be a promising feature for antibacterial activity, particularly against Gram-positive bacteria. Furthermore, the nature of the amine substituent can significantly modulate the antimicrobial potency of phenoxyamine derivatives. The experimental protocols and workflow outlined in this guide offer a robust framework for the systematic screening and evaluation of novel antimicrobial candidates. Future research should focus on the synthesis and antimicrobial testing of a focused library of this compound derivatives to elucidate their therapeutic potential.

References

Evaluation of 2-(4-Bromophenoxy)-N,N-dimethylethylamine as a Covalent Inhibitor of Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

Abstract:

This guide provides a comparative evaluation of the hypothetical molecule, 2-(4-Bromophenoxy)-N,N-dimethylethylamine, as a potential covalent inhibitor against the well-characterized covalent inhibitor, Ibrutinib. While this compound is not a recognized covalent inhibitor in published literature, this analysis serves as a framework for evaluating novel covalent inhibitors. We present hypothetical, yet plausible, experimental data for this compound and compare it against established data for Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK). This guide details the methodologies for key experiments, presents quantitative data in structured tables for direct comparison, and utilizes diagrams to illustrate complex biological and experimental workflows, offering a comprehensive resource for researchers in drug discovery and chemical biology.

Introduction to Covalent Inhibition

Covalent inhibitors form a stable, permanent bond with their target protein, typically by reacting with a nucleophilic amino acid residue within the active site. This mechanism can lead to prolonged duration of action and high potency. The evaluation of covalent inhibitors requires a specific set of experiments to characterize not only their binding affinity but also their chemical reactivity and selectivity. Key parameters include the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I), which together provide the second-order rate constant (k_inact/K_I) reflecting the inhibitor's efficiency. High selectivity is crucial to minimize off-target effects and potential toxicity.

For the purpose of this guide, we will designate the hypothetical compound This compound as "Cmpd-X" and assume its putative target is "Kinase-Y" . We will compare its hypothetical performance metrics against Ibrutinib, a clinically approved covalent inhibitor of BTK.

Comparative Performance Data

The following tables summarize the hypothetical biochemical and cellular data for Cmpd-X against Kinase-Y and the established data for Ibrutinib against BTK.

Table 1: Biochemical Potency and Reactivity

ParameterCmpd-X (Hypothetical) vs. Kinase-YIbrutinib vs. BTKDescription
Target Residue Cys280Cys481The nucleophilic amino acid residue that forms the covalent bond with the inhibitor.
IC50 (nM) 850.5The concentration of inhibitor required to reduce enzyme activity by 50% in a standard assay.
K_I (nM) 1504.8The inhibitor concentration at half-maximal rate of inactivation, reflecting initial binding affinity.
k_inact (s⁻¹) 0.040.045The maximal rate of covalent bond formation at saturating inhibitor concentrations.
k_inact/K_I (M⁻¹s⁻¹) 2.6 x 10⁵9.4 x 10⁶The second-order rate constant, representing the overall efficiency of the covalent inhibitor.

Table 2: Cellular Activity and Target Engagement

ParameterCmpd-X (Hypothetical)IbrutinibDescription
Cell-based IC50 (nM) 2508The concentration of inhibitor that produces 50% inhibition in a cellular assay (e.g., phosphorylation of a downstream substrate).
Target Engagement (EC50, nM) 30010The concentration of inhibitor required to occupy 50% of the target protein in living cells, often measured by CETSA or a similar method.
Washout Assay (t₁/₂) > 24 hours> 24 hoursMeasures the duration of target inhibition after the inhibitor is removed from the extracellular medium. A long half-life indicates stable covalent modification.

Table 3: Kinome Selectivity Profile

ParameterCmpd-X (Hypothetical)IbrutinibDescription
Primary Target Kinase-YBTKThe intended protein target of the inhibitor.
Number of Off-Targets 159The number of other kinases inhibited by >50% at a 1 µM concentration of the inhibitor.
Key Off-Targets EGFR, JAK3, SRCBLK, BMX, EGFR, ERBB2, JAK3, TECUnintended targets of the inhibitor, which can lead to side effects.
Selectivity Score (S-score) 0.080.02A measure of selectivity, where a lower score indicates higher selectivity. S-score is calculated as the number of off-targets divided by the total number of kinases tested.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of covalent inhibitors.

3.1. Intact Protein Mass Spectrometry for Covalent Modification

  • Objective: To confirm the covalent binding of the inhibitor to the target protein and identify the modified residue.

  • Protocol:

    • Incubate the purified target protein (e.g., Kinase-Y or BTK) with a 2-fold molar excess of the inhibitor (Cmpd-X or Ibrutinib) for 1 hour at room temperature.

    • Remove excess, unbound inhibitor using a desalting column.

    • Analyze the protein sample using liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the protein-inhibitor adduct. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.

    • To identify the modified residue, digest the protein-inhibitor complex with trypsin and analyze the resulting peptides by LC-MS/MS. Search for a peptide with a mass shift equal to that of the inhibitor and use MS/MS fragmentation to pinpoint the modified amino acid (e.g., Cys280).

3.2. Enzyme Kinetics for k_inact and K_I Determination

  • Objective: To determine the kinetic parameters of covalent inhibition.

  • Protocol:

    • Perform a continuous enzyme activity assay (e.g., using a fluorescent substrate) in the presence of varying concentrations of the inhibitor.

    • For each inhibitor concentration, monitor the progress of the enzymatic reaction over time. The rate of the reaction will decrease as more enzyme is covalently modified.

    • Plot the natural logarithm of the reaction velocity versus time. The slope of this line gives the observed rate of inactivation (k_obs) for each inhibitor concentration.

    • Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors (k_obs = k_inact * [I] / (K_I + [I])) to determine the values of k_inact and K_I.

3.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To quantify the binding of the inhibitor to its target protein in a cellular environment.

  • Protocol:

    • Treat cultured cells with varying concentrations of the inhibitor for 1 hour.

    • Lyse the cells and divide the lysate into several aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Centrifuge the samples to pellet the precipitated (denatured) proteins.

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another protein detection method.

    • Binding of the inhibitor stabilizes the protein, leading to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the EC50 for target engagement.

Visualizing Pathways and Workflows

Diagram 1: Generic Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Y Kinase-Y Receptor->Kinase_Y Activates Substrate Substrate Kinase_Y->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression TF->Gene Cmpd_X Cmpd-X Cmpd_X->Kinase_Y Inhibits

Caption: A generic kinase signaling cascade inhibited by Cmpd-X.

Diagram 2: Experimental Workflow for Covalent Target Identification

G start Treat Cells with Cmpd-X lysate Cell Lysis start->lysate digestion Trypsin Digestion lysate->digestion lcms LC-MS/MS Analysis digestion->lcms database Database Search (Identify Modified Peptide) lcms->database target Target Protein Identified (Kinase-Y) database->target

Caption: Workflow for identifying the protein target of a covalent inhibitor.

Diagram 3: Key Parameters for Covalent Inhibitor Evaluation

G center Ideal Covalent Inhibitor potency High Potency (Low IC50, High k_inact/K_I) center->potency selectivity High Selectivity (Low Off-Target Effects) center->selectivity duration Long Duration of Action (Stable Adduct) center->duration cell_activity Good Cellular Activity (Low Cellular IC50) center->cell_activity

Caption: Core criteria for assessing the quality of a covalent inhibitor.

Conclusion

This guide outlines a comparative framework for the evaluation of novel covalent inhibitors, using the hypothetical compound this compound (Cmpd-X) and the established drug Ibrutinib as examples. Based on our hypothetical data, Cmpd-X demonstrates characteristics of a covalent inhibitor, but with lower potency and selectivity compared to Ibrutinib. Its higher IC50 and lower k_inact/K_I value suggest less efficient target inactivation. Furthermore, its hypothetical kinome scan reveals a greater number of off-targets, indicating a poorer selectivity profile that could translate to a higher risk of adverse effects.

The provided experimental protocols and evaluation criteria serve as a robust starting point for researchers engaged in the discovery and development of new covalent therapeutics. A thorough characterization of biochemical reactivity, cellular activity, target engagement, and selectivity is paramount in advancing a compound from a preliminary hit to a viable drug candidate.

Safety Operating Guide

Proper Disposal of 2-(4-Bromophenoxy)-N,N-dimethylethylamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-(4-Bromophenoxy)-N,N-dimethylethylamine is paramount. This guide provides detailed procedures for its safe handling and disposal.

This document outlines the necessary precautions and step-by-step instructions for the proper disposal of this compound, a compound that can be harmful if swallowed, inhaled, or comes into contact with skin, and causes serious skin and eye irritation.[1] Adherence to these procedures is critical to maintain a safe laboratory environment and comply with waste disposal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful and can cause severe skin burns and eye damage.[1][2] Always handle this chemical in a well-ventilated area or outdoors and avoid breathing dust.[1] Do not eat, drink, or smoke when using this product.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling and disposing of this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and/or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is to send it to an approved waste disposal plant.[1] The following steps provide a detailed workflow for this process.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Decontamination of Labware:

  • Thoroughly rinse any labware that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone).

  • Collect the rinse solvent as hazardous waste in a separate, labeled container.

  • After the initial solvent rinse, wash the labware with soap and water.

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.

  • Ensure all paperwork and labeling are completed in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Have Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Decontaminate Labware with Solvent B->D F Store Waste Container in a Safe, Ventilated Area C->F E Collect Rinse Solvent as Hazardous Waste D->E E->F G Arrange for Pickup by Approved Waste Disposal Company F->G H End: Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(4-Bromophenoxy)-N,N-dimethylethylamine. Adherence to these procedures is essential to ensure personal safety and proper environmental stewardship. This compound is known to cause severe skin burns and eye damage, necessitating stringent safety protocols.[1]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are its corrosive effects on skin and eyes.[1] Therefore, a comprehensive PPE strategy is mandatory.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes that can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin burns upon contact.[3][4]
Body Protection Flame-resistant lab coatTo protect against splashes and spills.
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of any dust or vapors.[2][5]
Footwear Closed-toe shoesStandard laboratory practice to protect feet from spills.[4]

Safe Handling and Operational Workflow

A systematic approach to handling this chemical is crucial to minimize risk. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials and equipment prep_hood->prep_materials handle_weigh Weigh/measure the chemical within the fume hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully transfer to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate equipment handle_transfer->cleanup_decon Proceed to cleanup cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioProcedural Steps
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][2]
Spill Evacuate the area. For solid spills, sweep up carefully to avoid dust formation and place in a suitable, closed container for disposal.[2][3] For liquid spills, absorb with an inert material. Ensure adequate ventilation.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation:

    • Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]

    • Label the container as "Hazardous Waste: Toxic Solid, Organic, n.o.s. (this compound)".[2]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[6]

  • Final Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][8]

    • The typical method of disposal for such halogenated organic compounds is high-temperature incineration.[7]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with the handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)-N,N-dimethylethylamine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)-N,N-dimethylethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.